TRANS-1,2-DICHLOROETHYLENE
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSEUYYWQURPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2, Array | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31531-56-3 | |
| Record name | Poly(1,2-dichloroethylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31531-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8024991 | |
| Record name | 1,2-Dichloroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor. | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethene, 1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichloroethylene, all isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/394 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2-Dichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
118 to 140 °F at 760 mmHg (NTP, 1992), 55 °C, 118-140 °F | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/394 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2-Dichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
39 °F (NTP, 1992), 2 °C, 6 °C (43 °F) - closed cup, 36 °F (2 °C) - closed cup, 2 °C c.c., 36-39 °F | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dichloroethylene, all isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-Dichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/394 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2-Dichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.50X10+3 mg/L at 25 °C, Insoluble in water, Soluble in alcohol, ether, and most other organic solvents, Soluble in most organic solvents, Solubility in water: poor, 0.4% | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2-Dichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.27 at 77 °F (USCG, 1999) - Denser than water; will sink, Approximately 1.28, Relative density (water = 1): 1.28, 1.27, (77 °F): 1.27 | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/394 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2-Dichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.34, 3.34 | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROETHYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/394 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
180 to 265 mmHg at 68 °F (NTP, 1992), 201.0 [mmHg], 2.01X10+2 mm Hg at 25 °C, 180-265 mmHg | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dichloroethylene, all isomers | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-Dichloroethylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/394 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,2-Dichloroethylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid (usually a mixture of the cis- and trans-isomers) ..., Mobile liquid | |
CAS No. |
540-59-0 | |
| Record name | 1,2-DICHLOROETHYLENE, (MIXED ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethylene, 1,2-dichloro- | |
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Melting Point |
-71 °F (NTP, 1992), -57 °C, -57 to -115 °F | |
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Foundational & Exploratory
trans-1,2-dichloroethylene chemical properties and structure
An In-depth Technical Guide to trans-1,2-Dichloroethylene: Structure, Properties, and Methodologies
Introduction
Trans-1,2-dichloroethylene ((E)-1,2-dichloroethene) is a chlorinated alkene with the chemical formula C₂H₂Cl₂. It exists as one of two geometric isomers, the other being cis-1,2-dichloroethylene.[1] Characterized by the presence of chlorine atoms on opposite sides of the carbon-carbon double bond, the trans configuration imparts distinct physical, chemical, and toxicological properties compared to its cis counterpart.[1] Industrially, it often arises as a byproduct of vinyl chloride production and is utilized as a solvent and a chemical intermediate in the synthesis of other chlorinated compounds.[1][2]
This guide provides a comprehensive overview of the core chemical properties, molecular structure, and key experimental methodologies relevant to trans-1,2-dichloroethylene. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for application in synthesis, analysis, or as a solvent.
Part 1: Molecular Structure and Stereochemistry
The defining feature of trans-1,2-dichloroethylene is its planar structure and C₂ₕ point group symmetry. This high degree of symmetry, where the molecule has a center of inversion, dictates many of its spectroscopic and physical properties. The chlorine atoms are positioned on opposite sides of the C=C double bond, which minimizes steric hindrance between the bulky chlorine atoms.[1]
A high-resolution infrared spectroscopy study has provided precise measurements of its molecular geometry.[3] These structural parameters are fundamental to understanding its reactivity and intermolecular interactions.
Diagram of Molecular Structure
Caption: Ball-and-stick model of trans-1,2-dichloroethylene with bond lengths.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C=C Bond Length | 1.305 (5) Å | [3] |
| C-Cl Bond Length | 1.740 (3) Å | [3] |
| C-H Bond Length | 1.078 (4) Å | [3] |
| ∠Cl-C=C Bond Angle | 119.9 (4)° | [3] |
| ∠H-C=C Bond Angle | 125.3 (5)° | [3] |
| Dipole Moment | 0 D |[4] |
The molecule's centrosymmetric nature results in a zero net dipole moment, making it a nonpolar solvent.[4] This contrasts sharply with the cis isomer, which has a significant dipole moment (1.9 D) and is therefore polar.[4] Interestingly, unlike most alkene stereoisomers where the trans form is more stable due to reduced steric strain, computational studies have shown that cis-1,2-dichloroethylene is slightly more stable than the trans isomer by about 0.4 kcal/mol.[4][5] This phenomenon, known as the "cis effect," is attributed to complex electronic factors, including unfavorable conjugation effects between the halogen lone pairs and the π-bond, which are more pronounced in the trans geometry.[6]
Part 2: Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and quantification of trans-1,2-dichloroethylene. Its high symmetry has profound and predictable consequences on its spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the plane of symmetry bisecting the C=C bond and the center of inversion, both hydrogen atoms and both carbon atoms are chemically equivalent.
-
¹H NMR: The spectrum consists of a single sharp peak (singlet), as the two protons are chemically identical and thus do not couple to each other.
-
¹³C NMR: The spectrum displays a single resonance, indicating that the two carbon atoms are in an identical electronic environment.
Table 2: NMR Chemical Shifts
| Nucleus | Chemical Shift (δ) | Solvent | Multiplicity | Source |
|---|---|---|---|---|
| ¹H | ~6.24 ppm | TMS | Singlet | [1] |
| ¹³C | ~120.3 ppm | CDCl₃ | Singlet | N/A (Predicted) |
Infrared (IR) and Raman Spectroscopy
The C₂ₕ symmetry of trans-1,2-dichloroethylene leads to the "rule of mutual exclusion." Vibrational modes that are active in the IR spectrum are silent in the Raman spectrum, and vice versa. This provides a powerful diagnostic tool for distinguishing it from the cis isomer (C₂ᵥ symmetry), where many modes are active in both.[7] For instance, the symmetric C-Cl stretching vibration is Raman active but IR inactive, while the asymmetric C-Cl stretch is IR active but Raman inactive. A key IR band is the C-type band at approximately 898 cm⁻¹, which corresponds to the out-of-plane C-H flapping motion.[8]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of trans-1,2-dichloroethylene provides a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 96, 98, and 100. This is due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The M⁺ peak (both carbons are ¹²C, both chlorines are ³⁵Cl) is at m/z 96. The M+2 peak (one ³⁷Cl) will have an intensity of about 66% of the M⁺ peak, and the M+4 peak (two ³⁷Cl) will be about 10% of the M⁺ peak.
-
Key Fragments: The most abundant fragment ion is typically [C₂H₂Cl]⁺ at m/z 61, resulting from the loss of a chlorine atom. Other observed fragments include Cl⁺ and various C₂Hₙ⁺ ions.[9][10]
Part 3: Physicochemical Properties
The physical properties of trans-1,2-dichloroethylene are summarized below. Its nonpolar nature and volatility make it a useful solvent for nonpolar compounds like oils, fats, and waxes.[1][2]
Table 3: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Identifiers | ||
| CAS Number | 156-60-5 | [11] |
| Molecular Formula | C₂H₂Cl₂ | [11] |
| Molecular Weight | 96.94 g/mol | [11][12] |
| Physical Properties | ||
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, chloroform-like | [1] |
| Boiling Point | 47-48 °C | [1][13] |
| Melting Point | -50 to -57 °C | [1][2] |
| Density | 1.257 - 1.260 g/mL at 25 °C | [1][13] |
| Vapor Pressure | ~336 mmHg at 25 °C | [6] |
| Water Solubility | Moderately soluble (~6.3 g/L at 20°C) | [14] |
| Log Kₒw | 2.09 | [12] |
| Safety Data | ||
| Flash Point | 2 - 6 °C | [13][14] |
| Flammability Limits | LEL: 6.7%, UEL: 18% |[6] |
Part 4: Reactivity and Mechanistic Insights
The C=C double bond in trans-1,2-dichloroethylene is electron-rich, making it susceptible to attack by electrophiles.
Electrophilic Addition
The molecule undergoes typical electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). The reaction proceeds via a two-step mechanism.
-
Electrophilic Attack: The π-electrons of the double bond attack the electrophile (e.g., the H in H-Br), forming a new C-H bond and a carbocation intermediate.
-
Nucleophilic Capture: The resulting nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product.
Since the starting alkene is symmetrical, the addition of a symmetrical reagent like Br₂ results in a single product (1,2-dibromo-1,2-dichloroethane). The addition is typically anti, meaning the two bromine atoms add to opposite faces of the original double bond, proceeding through a cyclic bromonium ion intermediate. When adding an unsymmetrical reagent like HBr, only one product (1-bromo-1,2-dichloroethane) is formed because the initial protonation can occur at either carbon with equal probability.
Cycloaddition Reactions
Trans-1,2-dichloroethylene can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and in [2+2] cycloadditions, particularly under photochemical conditions.[5] Its reactivity in these reactions is influenced by the electron-withdrawing nature of the chlorine atoms.
Part 5: Synthesis and Purification Protocol
While trans-1,2-dichloroethylene is often obtained as a byproduct, a common laboratory-scale approach involves the dehydrochlorination of 1,1,2-trichloroethane. The following protocol outlines a conceptual workflow based on this principle.
Objective: To synthesize trans-1,2-dichloroethylene via base-induced elimination of HCl from 1,1,2-trichloroethane.
Causality: A strong base is required to deprotonate the carbon adjacent to the -CHCl₂ group, initiating an E2 elimination pathway. The reaction temperature is controlled to favor the formation of the lower-boiling trans isomer and allow for its simultaneous removal by distillation, shifting the equilibrium toward the desired product.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis and purification of trans-1,2-dichloroethylene.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a fractional distillation column fitted with a condenser and receiving flask.
-
Reagents: Charge the flask with 1,1,2-trichloroethane. Prepare a concentrated aqueous solution of sodium hydroxide (NaOH) in the dropping funnel.
-
Reaction: Heat the flask gently. Begin the dropwise addition of the NaOH solution to the stirring trichloroethane. The elimination reaction is exothermic and will produce a mixture of cis- and trans-1,2-dichloroethylene.
-
Distillative Separation: The lower-boiling trans isomer (b.p. 48°C) will distill out of the reaction mixture along with water. Maintain the head temperature of the distillation column below 50°C to selectively collect the trans isomer. The higher-boiling cis isomer (b.p. 60°C) will largely remain in the reaction flask.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash with water to remove any remaining base or salts.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Final Purification: Filter off the drying agent and perform a final, careful fractional distillation of the dried liquid to obtain pure trans-1,2-dichloroethylene.
Part 6: Analytical Workflow: GC-MS for Water Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the detection and quantification of volatile organic compounds (VOCs) like trans-1,2-dichloroethylene in environmental samples. The following protocol is based on a static headspace sampling method.
Objective: To quantify trans-1,2-dichloroethylene in a water sample using Static Headspace GC-MS.
Causality: Static headspace analysis is chosen for its robustness and ease of use for volatile analytes. The analyte is partitioned from the water matrix into the gas phase (headspace) at a controlled temperature. An aliquot of this headspace is then injected into the GC. The nonpolar VF-624ms column is selected for its excellent separation of volatile halogenated hydrocarbons. MS detection provides high sensitivity and specificity for confident identification.
Diagram of Analytical Workflow
Caption: Workflow for Static Headspace GC-MS analysis of trans-1,2-dichloroethylene.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a 10 mL aliquot of the water sample into a 20 mL glass headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., deuterated analogues like 1,2-dichloroethane-d₄).
-
Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.
-
-
Headspace Autosampler Conditions:
-
Incubation Temperature: 85 °C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatography Conditions:
-
Column: VF-624ms (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness.[6]
-
Carrier Gas: Helium at a constant pressure of ~55 kPa.[6]
-
Inlet Temperature: 220 °C
-
Oven Program: Hold at 35°C for 3 min, then ramp at 5°C/min to 200°C and hold for 2 min.[6]
-
-
Mass Spectrometry Conditions:
-
Interface Temperature: 230 °C
-
Mode: Operate in simultaneous SCAN and Selected Ion Monitoring (SIM) mode.
-
Quantification Ion (SIM): m/z 61
-
Qualifier Ions (SIM): m/z 96, 98
-
Part 7: Safety and Toxicology
Trans-1,2-dichloroethylene is a highly flammable liquid and vapor.[1][15] It is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory tract.[9][15] High concentrations can lead to central nervous system effects such as dizziness, drowsiness, and nausea.[14][16] Decomposition during a fire can produce toxic gases, including hydrogen chloride and phosgene.[1] It is not classified as a carcinogen by major regulatory bodies like IARC or NTP.[9] Proper personal protective equipment (gloves, safety glasses, face shield) and handling within a well-ventilated fume hood are mandatory.[15]
Part 8: Applications
The unique properties of trans-1,2-dichloroethylene lend it to several specialized applications:
-
Solvent: It is used as a solvent for oils, fats, waxes, resins, and certain polymers.[2][8] Its use in precision and electronics cleaning is also notable.[5]
-
Chemical Intermediate: It serves as a starting material in the synthesis of other chlorinated hydrocarbons and specialty polymers.[1][2]
-
Extraction: It has been employed as a low-temperature extraction solvent for heat-sensitive organic materials like perfumes.[2]
-
Research: In laboratory settings, it is used as a nonpolar solvent and as an analytical reference standard for chromatographic techniques.[1]
References
-
TRANS-1,2-DICHLOROETHYLENE. Ataman Kimya. [Link]
-
1,2 trans-dichloroethylene. Enviro Tech International. [Link]
-
Fact sheet: 1,2-dichloroethene (trans). Government of Canada. [Link]
-
A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. ACS Publications. [Link]
-
APPLICATIONS OF GROUP THEORY: INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE. Norman C. Craig, Oberlin College. [Link]
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1,2-Dichloroethylene. Wikipedia. [Link]
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trans 1,2 Dichloroethylene. Thomasnet. [Link]
-
trans-1,2-Dichloroethylene | C2H2Cl2. PubChem, National Institutes of Health. [Link]
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Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?. Chemistry Stack Exchange. [Link]
-
1,2-Dichloroethylene. Wikipedia. [Link]
-
Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent. [Link]
- Method of preparing trans-1,2-dichloroethylene from mixed chlorohydrocarbon.
-
Ethylene, 1,2-dichloro-, (E)-. NIST WebBook. [Link]
-
A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. The Journal of Physical Chemistry A, ACS Publications. [Link]
-
Determination of volatile organic compounds in water. GBC Scientific Equipment. [Link]
-
1,2-Dichloroethylene - IDLH. NIOSH, CDC. [Link]
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Synthesis and production of trans-1,2-dichloroethylene
An In-Depth Technical Guide to the Synthesis and Production of trans-1,2-Dichloroethylene
Abstract
trans-1,2-Dichloroethylene (trans-DCE), a volatile organic compound with significant industrial applications, serves as a critical solvent and chemical intermediate. Its production is intrinsically linked with its isomer, cis-1,2-dichloroethylene, necessitating robust synthesis and separation strategies. This guide provides a comprehensive technical overview of the primary industrial methodologies for producing trans-DCE, including the direct chlorination of acetylene and the dehydrochlorination of 1,1,2-trichloroethane. We delve into the mechanistic underpinnings of these reactions, the rationale behind process parameters, and the thermodynamic nuances of the cis-trans isomeric relationship. Furthermore, this document details advanced purification techniques, such as reactive distillation for isomer conversion, and outlines rigorous safety and handling protocols essential for managing this highly flammable and moderately toxic material. This guide is intended for researchers, chemical engineers, and drug development professionals seeking a field-proven understanding of trans-1,2-dichloroethylene synthesis and production.
Introduction: The Chemistry and Utility of trans-1,2-Dichloroethylene
1,2-Dichloroethylene (C₂H₂Cl₂) is a chlorinated hydrocarbon existing as two distinct geometric isomers: cis-1,2-dichloroethylene (cis-DCE) and trans-1,2-dichloroethylene (trans-DCE).[1] These isomers, while sharing the same molecular formula, exhibit different spatial arrangements of their chlorine atoms across the carbon-carbon double bond, which imparts unique physical and chemical properties. trans-DCE, characterized by chlorine atoms on opposite sides of the double bond, is a colorless, volatile liquid with a sweet, chloroform-like odor.[2]
Industrially, the trans isomer is often preferred over the cis isomer for several applications due to its lower boiling point and different reactivity profile, particularly in 1,2-addition reactions.[3][4] It is a high-production-volume chemical, with millions of pounds produced annually in the United States alone.[5][6] Its primary uses include serving as a solvent for waxes, resins, and in precision cleaning operations, as well as acting as a key chemical intermediate in the synthesis of other chlorinated solvents and compounds.[4][5][6][7]
The synthesis of 1,2-dichloroethylene typically yields a mixture of both cis and trans isomers.[2] Consequently, the production of pure trans-DCE is a two-fold challenge: first, the efficient synthesis of the isomeric mixture, and second, the effective separation and purification of the desired trans isomer.
Table 1: Physical and Chemical Properties of 1,2-Dichloroethylene Isomers
| Property | trans-1,2-Dichloroethylene | cis-1,2-Dichloroethylene |
| CAS Number | 156-60-5 | 156-59-2 |
| Molecular Weight | 96.94 g/mol | 96.94 g/mol |
| Boiling Point | 48 °C (lit.) | 60.2 °C[8] |
| Melting Point | -50 °C (lit.) | -81.47 °C[9] |
| Density | 1.257 g/mL at 25 °C (lit.) | 1.28 g/cm³[9] |
| Flash Point | 6.0 °C (closed cup) | 4 °C |
| Vapor Pressure | 5.16 psi (20 °C) | 3.9 psi (20 °C) |
| Solubility in Water | Moderately soluble | Moderately soluble[9] |
Thermodynamic and Kinetic Considerations
A peculiar characteristic of 1,2-dihaloethylenes, including 1,2-dichloroethylene, is the relative stability of the isomers. Contrary to the trend seen in many alkyl-substituted alkenes where steric hindrance makes the cis isomer less stable, for 1,2-dichloroethylene, the cis isomer is thermodynamically more stable than the trans isomer by a small margin (approximately 0.4 kcal/mol).[9] This "cis effect" is attributed to a complex interplay of electronic factors, including unfavorable conjugation between the filled p-orbitals of the halogen lone pairs and the π-bond of the alkene, an effect that is more destabilizing in the trans configuration.[10][11] This thermodynamic reality influences the equilibrium ratio of isomers produced in synthesis and is a critical consideration for separation processes. While the cis isomer is more stable, the energy barrier for isomerization is high, allowing for the separation and storage of the individual isomers.
Commercial Synthesis and Production Methodologies
The industrial production of 1,2-dichloroethylene is achieved through several established routes, which typically produce a mixture of the cis and trans isomers. The desired trans-DCE must then be isolated.
Direct Chlorination of Acetylene
One of the primary methods for synthesizing 1,2-dichloroethylene is the controlled, direct chlorination of acetylene (C₂H₂).[4][5][9] This process must be carefully managed to prevent the runaway reaction to the more highly chlorinated and commercially valuable product, 1,1,2,2-tetrachloroethane.
Causality and Protocol: The reaction proceeds via an electrophilic addition mechanism. The chlorine molecule is polarized as it approaches the electron-rich triple bond of acetylene, leading to the formation of a chloronium ion intermediate. Subsequent attack by a chloride ion yields 1,2-dichloroethylene. The reaction is typically carried out at a moderate temperature of around 40°C to favor the formation of the dichloro- product and control exothermicity.[5][12]
Experimental Protocol: Direct Chlorination of Acetylene
-
Reactor Setup: A corrosion-resistant reactor equipped with a gas inlet, outlet, temperature control, and a stirring mechanism is charged with a suitable solvent (e.g., previously synthesized 1,2-dichloroethylene) and a catalyst if required.
-
Reactant Feed: Acetylene gas and chlorine gas are introduced into the reactor at a controlled stoichiometric ratio. Maintaining this ratio is critical to maximize DCE yield and minimize byproduct formation.
-
Temperature Control: The reactor temperature is maintained at approximately 40°C using a cooling jacket.[5][12] This prevents over-chlorination to tetrachloroethane.
-
Reaction Monitoring: The reaction progress is monitored by analyzing the composition of the off-gas and the liquid mixture using gas chromatography (GC).
-
Product Collection: The crude product, a mixture of cis-DCE, trans-DCE, and unreacted starting materials, is continuously withdrawn from the reactor.
-
Purification: The crude mixture is routed to a distillation train for the separation of the isomers and removal of impurities.
Caption: Workflow for Direct Chlorination of Acetylene.
Dehydrochlorination of 1,1,2-Trichloroethane
Another significant industrial route is the thermal dehydrochlorination (cracking) of 1,1,2-trichloroethane.[4][5][12] This elimination reaction removes a molecule of hydrogen chloride (HCl) to form a carbon-carbon double bond.
Causality and Protocol: This process is typically a high-temperature gas-phase reaction, often conducted at around 500°C.[12] The high thermal energy provides the activation energy needed to break the C-H and C-Cl bonds, leading to the elimination of HCl. The reaction can proceed via a free-radical mechanism or a concerted E2-like pathway on a catalytic surface. The process yields a mixture of 1,1-dichloroethene and 1,2-dichloroethene isomers.[12] The ratio of these products can be influenced by the reaction conditions.
Experimental Protocol: Dehydrochlorination of 1,1,2-Trichloroethane
-
Vaporization: Liquid 1,1,2-trichloroethane is vaporized in a preheater.
-
Reaction: The vaporized feed is passed through a tubular reactor heated to approximately 500°C.[12] The reactor may be packed with a catalyst to improve selectivity.
-
Quenching: The hot gas mixture exiting the reactor is rapidly cooled (quenched) to stop the reaction and prevent byproduct formation.
-
HCl Removal: The cooled gas stream is passed through a scrubber to remove the hydrogen chloride byproduct.
-
Condensation & Separation: The remaining organic vapors are condensed. The resulting liquid mixture, containing cis-DCE, trans-DCE, 1,1-dichloroethene, and unreacted 1,1,2-trichloroethane, is then separated by fractional distillation.
Table 2: Comparison of Industrial Synthesis Routes for 1,2-Dichloroethylene
| Feature | Direct Chlorination of Acetylene | Dehydrochlorination of 1,1,2-Trichloroethane |
| Primary Feedstocks | Acetylene, Chlorine | 1,1,2-Trichloroethane |
| Reaction Type | Electrophilic Addition | Thermal Elimination (Cracking) |
| Typical Temperature | ~40°C[5][12] | ~500°C[12] |
| Key Challenge | Preventing over-chlorination | Controlling byproduct formation (e.g., 1,1-DCE) |
| Major Byproduct | 1,1,2,2-Tetrachloroethane | Hydrogen Chloride (HCl), 1,1-Dichloroethene |
Separation and Purification of trans-1,2-Dichloroethylene
Since all major synthesis routes produce a mixture of isomers, their separation is a critical step in the production of pure trans-DCE.
Fractional Distillation
The most common method for separating the cis and trans isomers is fractional distillation.[2][5] This technique exploits the difference in their boiling points (trans-DCE: 48°C, cis-DCE: 60.2°C).[8] Due to the relatively small difference of ~12°C, this process requires tall distillation columns with a high number of theoretical plates to achieve high-purity separation. The lower-boiling trans-DCE is collected as the overhead product (distillate), while the higher-boiling cis-DCE is collected from the bottom of the column.
Advanced Methods: Reactive Distillation
To improve the overall yield of the more commercially desired trans-DCE, a more advanced process combining separation and reaction in a single unit can be employed. This process, known as reactive distillation, involves isomerizing the less desired cis-DCE to the trans isomer within the distillation column itself.[3]
Causality and Protocol: The cis isomer can be converted to the trans isomer in the presence of a free-radical initiator.[3] By conducting this isomerization within a distillation column, the lower-boiling trans-DCE that is formed is immediately vaporized and removed from the equilibrium, driving the conversion of more cis isomer to the trans form in accordance with Le Châtelier's principle. This results in a substantially higher overall yield of pure trans-DCE.[3]
Experimental Protocol: Reactive Distillation for cis-to-trans Isomerization
-
Feed Introduction: A feed stream containing a mixture of cis- and trans-DCE is introduced into a reactive distillation column.[3]
-
Initiator Dosing: An organic free-radical initiator (e.g., an azonitrile initiator) is added to the liquid phase within the column.[3]
-
Simultaneous Reaction and Separation: The column is operated at a temperature and pressure that facilitates both the isomerization of cis-DCE in the liquid phase and the fractional distillation of the components.
-
Product Recovery: The lower-boiling trans-DCE continuously moves up the column and is withdrawn as a high-purity overhead product.[3]
-
Bottoms Removal: The higher-boiling cis-DCE and any non-volatile impurities are concentrated at the bottom of the column and can be recycled or removed.
Caption: Reactive Distillation for cis-to-trans Isomerization.
Safety, Handling, and Storage
trans-1,2-Dichloroethylene is a hazardous material, classified as highly flammable and harmful if inhaled or swallowed.[13][14] Strict adherence to safety protocols is mandatory.
Trustworthiness through Self-Validating Systems: A robust safety protocol is a self-validating system. For instance, storing trans-DCE in a grounded, dedicated flammables cabinet in a well-ventilated area inherently validates the protocol by mitigating the primary risks of ignition from static discharge and vapor accumulation. Regular checks of ventilation systems and container integrity ensure the system remains effective.
Table 3: Safety and Handling Guidelines for trans-1,2-Dichloroethylene
| Hazard Category | Guideline / Protocol | Rationale |
| Flammability | Highly Flammable Liquid (Flash Point: 6°C). Keep away from heat, sparks, open flames, and hot surfaces.[13][15] Use spark-proof tools and explosion-proof equipment.[15] Ground and bond containers during transfer to prevent static discharge.[15] | Vapors can form an explosive mixture with air and can travel to an ignition source and flash back.[16] |
| Health Hazards | Harmful if inhaled or swallowed.[13][14] May cause dizziness, headache, and nausea. Can cause skin and eye irritation.[13] | The substance is toxic and can affect the central nervous system. |
| Personal Protective Equipment (PPE) | Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and approved safety goggles with side shields or a face shield.[13][16] Use a respirator with an appropriate vapor cartridge in areas with inadequate ventilation.[13] | To prevent skin/eye contact and inhalation of harmful vapors. |
| Storage | Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[13][15] Protect from light.[16] | To prevent vapor leakage, pressurization, and degradation. |
| Spill & Emergency | Evacuate the area and remove all ignition sources.[13] Use absorbent materials like sand or earth to contain the spill.[13] For fires, use CO₂, dry chemical, or foam extinguishers.[15] | To control the spread of the flammable liquid and prevent exposure to personnel. |
Applications and Market Overview
The unique properties of trans-DCE make it a valuable compound in various sectors. The global market for trans-1,2-dichloroethylene was valued at over USD 1.2 billion in 2024 and is projected to grow, driven by demand in manufacturing and electronics for effective cleaning solutions.[17]
-
Solvent and Cleaning Agent: It is widely used as a solvent for degreasing metal parts, cleaning electronics, and as a solvent for materials like waxes, resins, and lacquers.[5][6][7]
-
Chemical Intermediate: It serves as a feedstock in the synthesis of other chlorinated hydrocarbons and fluorinated compounds, which are precursors to polymers and refrigerants.[5][7]
-
Extraction: Its properties are utilized for the low-temperature extraction of heat-sensitive substances like perfumes and in the production of decaffeinated coffee.[4]
-
Pharmaceuticals & Adhesives: It finds use as a solvent in the manufacturing of pharmaceuticals and in adhesive formulations.[5][7]
Conclusion
The synthesis and production of high-purity trans-1,2-dichloroethylene is a mature industrial process that balances reaction chemistry, thermodynamics, and advanced separation engineering. The primary routes via acetylene chlorination and trichloroethane dehydrochlorination are well-established, but both necessitate a sophisticated purification stage to isolate the trans isomer from its more stable cis counterpart. Advanced techniques like reactive distillation demonstrate the chemical industry's drive for process intensification, improving yields and efficiency. Given the compound's hazardous nature, a deep understanding of and unwavering adherence to safety protocols are paramount for all personnel involved in its production and handling. As industries continue to seek high-performance, cost-effective solvents and intermediates, the demand for trans-DCE is expected to remain robust.
References
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National Toxicology Program. (2002). TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. [Link]
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Wikipedia. 1,2-Dichloroethylene. [Link]
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Chemistry LibreTexts. (2020). Cis-Trans Isomers (Geometric Isomers). [Link]
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Chemistry Stack Exchange. (2018). Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?. [Link]
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Craig, N. C., & Piper, L. G. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1451–1460. [Link]
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Physical properties of trans-1,2-dichloroethylene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of trans-1,2-Dichloroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of trans-1,2-Dichloroethylene
trans-1,2-Dichloroethylene (trans-1,2-DCE), a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₂, is a volatile, colorless liquid characterized by a sweet, chloroform-like odor.[1] It is the (E) isomer of 1,2-dichloroethylene, where the chlorine atoms are positioned on opposite sides of the carbon-carbon double bond. This specific stereochemistry imparts distinct physical and chemical properties compared to its cis isomer. Industrially, it serves as a chemical intermediate in the synthesis of chlorinated solvents and other compounds, and as a solvent for various materials including waxes, resins, and thermoplastics.[2] Its application also extends to pharmaceuticals and as a low-temperature extraction solvent.[2] A thorough understanding of its physical properties is paramount for its safe handling, application, and in the development of new synthetic methodologies.
Core Physical Properties: A Quantitative Overview
The boiling point and density are fundamental physical constants that are critical for the identification, purification, and safe handling of chemical substances. For trans-1,2-dichloroethylene, these properties are well-documented, though minor variations in reported values exist due to differences in measurement conditions and sample purity.
| Physical Property | Reported Value(s) | Conditions |
| Boiling Point | 47 °C[2], 48-60 °C, 48.5 °C[3], 48 °C[4][5][6][7] | Standard atmospheric pressure (1 atm) |
| Density | 1.25 g/cm³[2], 1.257 g/mL at 25 °C[5][7], 1.2600 g/mL[4], 1.27 at 25°C[6] | Typically measured at or near room temperature |
The relatively low boiling point of trans-1,2-dichloroethylene indicates its high volatility, a crucial consideration for storage and handling to minimize evaporative losses and exposure.[2] Its density, being greater than that of water, means it will sink in aqueous mixtures, a factor that influences its environmental behavior and remediation strategies in case of a spill.[2]
Experimental Determination of Physical Properties
Accurate determination of boiling point and density is a cornerstone of chemical characterization. The following protocols outline standard laboratory procedures for these measurements, emphasizing the principles that ensure data integrity.
Protocol 1: Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point at ambient pressure.[8]
Methodology:
-
Sample Preparation: Place approximately 0.5-1 mL of trans-1,2-dichloroethylene and a small boiling chip into a clean, dry test tube (e.g., 13 x 100 mm). The boiling chip is essential to prevent "bumping" and ensure smooth boiling.[9][10]
-
Apparatus Assembly:
-
Clamp the test tube securely to a ring stand.
-
Insert a thermometer into a neoprene adapter or a stopper with a small vent.
-
Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This placement ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, which is the true boiling point.[8][10]
-
-
Heating:
-
Immerse the lower portion of the test tube in a heating bath (e.g., a water bath on a hot plate). A heating bath provides even and controllable heating.[10]
-
Gradually heat the bath.
-
-
Observation and Measurement:
-
Observe the liquid for the onset of boiling and the formation of a "reflux ring" – a ring of condensing vapor on the inner wall of the test tube.[8]
-
The thermometer should be positioned so its bulb is level with this reflux ring.[8]
-
Record the temperature at which the reading on the thermometer stabilizes while the liquid is boiling and the reflux ring is maintained. This stable temperature is the boiling point.[11]
-
Causality in Experimental Design: The placement of the thermometer is critical. If it is too low (in the liquid), the reading may be superheated. If it is too high, it will be cooler than the vapor, leading to an erroneously low reading. The micro-reflux method ensures that the measurement is taken at the point of liquid-vapor equilibrium.
Protocol 2: Density Determination (Pycnometer Method)
The use of a pycnometer, or specific gravity bottle, is a precise method for determining the density of a liquid.
Methodology:
-
Mass of the Empty Pycnometer: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL). Accurately weigh the empty pycnometer to the nearest 0.001 g.
-
Mass of the Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature. Ensure there are no air bubbles. Insert the stopper and wipe any excess water from the exterior. Weigh the filled pycnometer.
-
Mass of the Pycnometer with Sample: Empty and dry the pycnometer. Fill it with trans-1,2-dichloroethylene, taking care to avoid air bubbles. Weigh the pycnometer filled with the sample.
-
Calculation:
-
Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.
-
Calculate the volume of the pycnometer using the known density of water at the measured temperature (Density = Mass/Volume).
-
Calculate the mass of the trans-1,2-dichloroethylene sample.
-
Calculate the density of the trans-1,2-dichloroethylene by dividing its mass by the determined volume of the pycnometer.[9]
-
Self-Validating System: This protocol is self-validating as it first calibrates the volume of the pycnometer using a standard (water) at a known temperature. This minimizes errors associated with the nominal volume of the glassware.
Logical Workflow for Physical Property Determination
The following diagram illustrates the sequential workflow for the experimental determination of the boiling point and density of trans-1,2-dichloroethylene.
Caption: Experimental workflow for determining boiling point and density.
Conclusion
The physical properties of trans-1,2-dichloroethylene, specifically its boiling point and density, are defining characteristics that are essential for its proper use and handling in research and industrial settings. The values presented in this guide, sourced from authoritative chemical data repositories, provide a reliable foundation for laboratory work. Furthermore, the detailed experimental protocols offer a framework for the accurate and reproducible determination of these properties, reinforcing the principles of sound scientific practice.
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- TRANS-1,2-DICHLOROETHYLENE -
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trans-1,2-dichloroethylene CAS number and molecular weight
An In-depth Technical Guide to trans-1,2-Dichloroethylene
This guide provides a comprehensive overview of trans-1,2-dichloroethylene, a significant organochlorine compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical and physical properties, synthesis, applications, and safety considerations, with a focus on practical, field-proven insights.
Core Identification and Properties
Trans-1,2-dichloroethylene, systematically named (E)-1,2-dichloroethene, is a geometric isomer of 1,2-dichloroethylene. It is a volatile, colorless liquid distinguished by a sweet, chloroform-like odor. The defining structural feature of the trans-isomer is the arrangement of the two chlorine atoms on opposite sides of the carbon-carbon double bond, which imparts distinct physical and chemical characteristics compared to its cis-counterpart.
Key Identifiers and Molecular Characteristics
A foundational aspect of working with any chemical compound is its unequivocal identification. The Chemical Abstracts Service (CAS) has assigned a unique registry number to trans-1,2-dichloroethylene, which is essential for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 156-60-5 | [1][2][3][4][5] |
| Molecular Formula | C₂H₂Cl₂ | [1][3] |
| Molecular Weight | 96.94 g/mol | [1][3][5][6] |
| Synonyms | (E)-1,2-Dichloroethene, trans-Acetylene dichloride | [2][4] |
The molecular weight is a critical parameter in stoichiometric calculations for chemical reactions and in the preparation of solutions of known concentrations.
Physicochemical Properties
The physical properties of trans-1,2-dichloroethylene are crucial for its handling, storage, and application. It is a clear, colorless liquid under standard conditions.[7] While it has modest solubility in water, it is highly soluble in most organic solvents, including alcohols, ethers, and hydrocarbons.
| Property | Value |
| Melting Point | -57 °C |
| Boiling Point | 48-60 °C |
| Density | 1.257 g/mL at 25 °C |
| Refractive Index | n20/D 1.447 |
| Vapor Pressure | 200 ppm |
Note: The boiling point is presented as a range, which can be influenced by purity and atmospheric pressure.
Synthesis and Industrial Production
Industrially, trans-1,2-dichloroethylene is primarily obtained as a byproduct of vinyl chloride production. The large-scale synthesis of vinyl chloride involves the thermal cracking of 1,2-dichloroethane, which also yields a mixture of cis- and trans-1,2-dichloroethylene. Separation of these isomers can be achieved through distillation, leveraging their different boiling points.
Applications in Research and Industry
The utility of trans-1,2-dichloroethylene spans various industrial and research applications, largely owing to its properties as a solvent and a chemical intermediate.
Industrial Applications:
-
Solvent: It is an effective solvent for a range of materials including waxes, resins, fats, phenols, and camphor.[2][3][7]
-
Chemical Synthesis: It serves as a precursor in the synthesis of other chlorinated solvents and compounds.[7]
-
Refrigerant: Its thermodynamic properties have led to its use as a refrigerant.[3]
-
Extraction: It is employed in the extraction of oils and fats from fish and meat.[3]
Relevance in Drug Development: While not a common direct component of pharmaceuticals, its role as a solvent and a chemical intermediate can be pertinent in the synthesis of active pharmaceutical ingredients (APIs) and other key molecules in the drug development pipeline. Its ability to dissolve a variety of organic compounds makes it a useful medium for certain chemical reactions.
Experimental Workflow: Purity Analysis by Gas Chromatography
In a research or quality control setting, verifying the purity of trans-1,2-dichloroethylene and quantifying it in a mixture are common tasks. Gas chromatography (GC) is a standard and reliable method for this purpose.
Step-by-Step GC Protocol
-
Sample Preparation:
-
Prepare a stock solution of trans-1,2-dichloroethylene in a high-purity solvent like hexane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare the unknown sample by diluting it in the same solvent to a concentration within the calibration range.
-
-
GC Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Injector: Set to a temperature of 200 °C in split mode.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 10 °C/min.
-
Detector: A Flame Ionization Detector (FID) is commonly used. Set to 250 °C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown sample.
-
Identify the trans-1,2-dichloroethylene peak by its retention time.
-
Quantify the amount in the unknown sample by comparing its peak area to the calibration curve.
-
Workflow Diagram
Caption: Gas Chromatography workflow for the purity analysis of trans-1,2-dichloroethylene.
Safety and Toxicology
Trans-1,2-dichloroethylene is a hazardous substance and must be handled with appropriate safety precautions. It is a skin, eye, mucous membrane, and upper respiratory tract irritant.[2] Exposure to high concentrations can lead to central nervous system (CNS) effects, including vertigo and nausea.[2] It is also highly flammable.
Exposure Limits:
-
OSHA PEL: 200 ppm (TWA)
-
ACGIH TLV: 200 ppm (TWA)
It is crucial to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Trans-1,2-dichloroethylene is a valuable chemical with well-defined properties and a range of applications. A thorough understanding of its characteristics, handling requirements, and analytical methods is essential for its safe and effective use in both industrial and research settings. For professionals in drug development, its utility as a solvent and chemical intermediate underscores the importance of a comprehensive knowledge base for this compound.
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TRANS-1,2-DICHLOROETHYLENE - Ataman Kimya. [Link]
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trans-1,2-dichloroethylene - Applications. [Link]
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An In-depth Technical Guide to the Toxicological Profile and Health Effects of trans-1,2-Dichloroethylene
Foreword
This technical guide provides a comprehensive overview of the toxicological properties and associated health effects of trans-1,2-dichloroethylene (trans-1,2-DCE). Designed for researchers, scientists, and professionals in drug development and environmental health, this document synthesizes current knowledge from pivotal studies. We delve into the compound's toxicokinetics, mechanism of action, and multi-system health impacts, supported by quantitative data and detailed experimental protocols. Our objective is to equip the scientific community with the in-depth understanding necessary for informed risk assessment and the advancement of safety standards.
Section 1: Introduction and Physicochemical Properties
Trans-1,2-dichloroethylene is a chlorinated aliphatic hydrocarbon used primarily as a solvent for waxes, resins, and acetylcellulose.[1] It also finds application in the extraction of rubber, as a refrigerant, and in the manufacturing of pharmaceuticals and artificial pearls.[1] Notably, it is a common environmental contaminant, often found at hazardous waste sites where it can arise from the breakdown of other chlorinated solvents like trichloroethylene (TCE) and tetrachloroethylene (PCE).[2][3]
Chemical Identity and Properties
| Property | Value | Reference |
| Chemical Formula | C₂H₂Cl₂ | [4] |
| CAS Number | 156-60-5 | [4] |
| Molecular Weight | 96.94 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Sweet, chloroform-like | [5][6] |
| Boiling Point | 47.5 °C | [5] |
| Melting Point | -50 °C | [5] |
| Vapor Pressure | 35.3 kPa at 25 °C | [5] |
| Water Solubility | 6.3 g/L at 20 °C | [5] |
| Log Octanol-Water Partition Coefficient (log Kow) | 2.09 | [5] |
| Henry's Law Constant | 9.38 × 10⁻³ atm-m³/mol | [7] |
Section 2: Toxicokinetics: The Journey Through the Body
The biological fate of trans-1,2-DCE is a critical determinant of its toxicity. The primary route of exposure in occupational settings is inhalation, though ingestion of contaminated water is also a significant pathway for the general public.[8]
Absorption
Studies in rats have demonstrated the rapid absorption of inhaled trans-1,2-DCE, with equilibrium between the air and blood being reached within one to two hours of continuous exposure.[9][10] Human data suggests that approximately 75% of inhaled trans-1,2-DCE is absorbed through the lungs.[5][11] Due to its lipophilicity and low molecular weight, it is also expected to be readily absorbed following oral and dermal exposure.[11]
Distribution
While specific distribution studies in humans are lacking, animal data and tissue:air partition coefficients suggest that trans-1,2-DCE will distribute to most tissues, with a higher affinity for adipose tissue due to its lipophilic nature.[9]
Metabolism: A Double-Edged Sword
Metabolism is the main route of elimination for absorbed trans-1,2-DCE and is primarily mediated by the cytochrome P450 (CYP) monooxygenase system in the liver.[9][12] This biotransformation process is, however, a critical step in the manifestation of its toxicity. The cis isomer is metabolized more rapidly than the trans isomer.[11]
The metabolic pathway of trans-1,2-DCE involves its oxidation by CYP enzymes, particularly CYP2E1, to form reactive intermediates.[6][11] These metabolites include 2,2-dichloroethanol and dichloroacetaldehyde.[12] The inhibition of CYP2E1 by trans-1,2-DCE has been demonstrated both in vivo and in vitro.[6]
Caption: Metabolic pathway of trans-1,2-dichloroethylene.
Excretion
Information on the excretion of trans-1,2-DCE in humans and animals is limited.[13] However, based on its metabolism, it is expected that the water-soluble metabolites are excreted primarily in the urine.
Section 3: Health Effects: A Systemic Perspective
The toxicity of trans-1,2-DCE manifests in various organ systems, with the severity of effects being dose- and duration-dependent.
Acute Toxicity
High-level acute exposure to trans-1,2-DCE can lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, and vertigo.[9][14] Eye irritation is also a common finding in both human and animal studies.[8][14]
Table 1: Acute Toxicity of trans-1,2-Dichloroethylene
| Species | Route | Exposure | Effect | Reference |
| Human | Inhalation | 1,191 ppm for 10 min | Vertigo, pressure in the head, somnolence | [14] |
| Human | Inhalation | 2,200 ppm | Burning of the eyes, vertigo, nausea | [14] |
| Rat | Oral (gavage) | Single dose | LD₅₀: 1275 mg/kg (female), 7902 mg/kg (male) | [9] |
| Mouse | Oral (gavage) | Single dose | LD₅₀: 2221 mg/kg (male), 2391 mg/kg (female) | [9][15] |
| Rat | Inhalation | 4 hours | LC₅₀: 24,100 ppm | [16] |
Subchronic and Chronic Toxicity
Repeated or prolonged exposure to trans-1,2-DCE can result in damage to the liver, kidneys, and lungs.[17] Animal studies have demonstrated effects such as fatty degeneration of the liver, increased kidney weight, and pulmonary hyperemia.[11][17]
Table 2: Subchronic and Chronic Toxicity of trans-1,2-Dichloroethylene
| Species | Route | Duration | Dose/Concentration | Observed Effects | Reference |
| Rat | Inhalation | >16 weeks (8h/day, 5d/week) | 200 ppm | Fatty degeneration of liver, pulmonary hyperemia | [17] |
| Rat | Inhalation | 8 hours | 3000 ppm | Fibrous swelling of cardiac muscle | [17] |
| Mouse | Drinking water | 90 days | 17, 175, or 387 mg/kg/day (male) | Decreased humoral immunity | [8][18] |
| Rat | Feed | 14 weeks | 190, 380, 770, 1540, 3210 mg/kg/day (male) | Decreased erythrocyte counts | [8] |
| Rat | Drinking water | 90 days | 353, 1257, or 2809 mg/kg/day (female) | Increased kidney weight | [11][18] |
Genotoxicity
The genotoxic potential of trans-1,2-DCE has been evaluated in a variety of in vitro and in vivo assays with largely negative results. It was not mutagenic in Salmonella typhimurium (Ames test) with or without metabolic activation.[11] Additionally, it did not induce sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells.[7][11] In vivo studies in mice also showed no induction of sister chromatid exchanges or chromosomal aberrations in bone marrow cells, nor did it induce micronuclei in peripheral blood erythrocytes.[7][11]
Carcinogenicity
There is currently inadequate information to assess the carcinogenic potential of trans-1,2-DCE in humans.[19][20] Major health organizations such as the U.S. Environmental Protection Agency (EPA), the National Toxicology Program (NTP), and the International Agency for Research on Cancer (IARC) have not classified trans-1,2-DCE as a carcinogen due to the lack of sufficient evidence from human or animal studies.[8]
Reproductive and Developmental Toxicity
In a developmental toxicity study in pregnant rats exposed to trans-1,2-DCE via inhalation, maternal toxicity (reduced weight gain and feed consumption) was observed at 6,000 and 12,000 ppm.[21] Fetal effects, specifically reduced fetal weight, were only seen at the highest dose of 12,000 ppm, a level that also produced frank maternal toxicity.[21] An increased number of resorptions was noted at 6,000 and 12,000 ppm, but these were within the historical control range.[21] Based on these findings, trans-1,2-DCE is not considered to be a unique developmental toxicant in rats.[21]
Table 3: Reproductive and Developmental Toxicity of trans-1,2-Dichloroethylene in Rats (Inhalation)
| Exposure Concentration (ppm) | Maternal Effects | Fetal Effects | Reference |
| 2,000 | Marginal effects on feed consumption | None observed | [21] |
| 6,000 | Reduced feed consumption | Increased resorptions (within historical control range) | [21] |
| 12,000 | Reduced weight gain and feed consumption, lethargy, salivation | Reduced fetal weight, increased resorptions (within historical control range) | [21] |
Neurotoxicity
Acute exposure to high concentrations of trans-1,2-DCE is known to cause CNS depression.[9] In animal studies, signs of neurotoxicity such as decreased activity, ataxia, and loss of righting reflex have been observed following single high oral doses. However, comprehensive studies on the long-term neurotoxic effects of trans-1,2-DCE are lacking.
Immunotoxicity
The immune system has been identified as a sensitive target of trans-1,2-DCE.[8] A 90-day oral exposure study in mice demonstrated a dose-related decrease in humoral immunity, as measured by the antibody-forming cell response to sheep red blood cells, at doses of 175 and 387 mg/kg/day.[8][18] Cellular immunity was not affected in this study.[8]
Section 4: Mechanisms of Toxicity
The toxicity of trans-1,2-DCE is intrinsically linked to its metabolism. The bioactivation by CYP450 enzymes to reactive intermediates, such as a reactive epoxide, is a key initiating event.[12] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cytotoxicity. The liver and kidneys, being major sites of metabolism, are primary targets for toxicity.
Caption: Proposed mechanism of trans-1,2-dichloroethylene toxicity.
Section 5: Occupational and Environmental Exposure Limits
Several regulatory and advisory bodies have established exposure limits for 1,2-dichloroethylene (often as a mixture of cis and trans isomers) to protect workers and the public.
Table 4: Occupational and Environmental Exposure Limits
| Organization | Limit | Value | Reference |
| OSHA (PEL) | 8-hour TWA | 200 ppm (790 mg/m³) | [14] |
| NIOSH (REL) | 10-hour TWA | 200 ppm (790 mg/m³) | [14] |
| ACGIH (TLV) | 8-hour TWA | 200 ppm (790 mg/m³) | [14] |
| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 1,000 ppm | [14] |
| EPA (MCL) | Maximum Contaminant Level in Drinking Water | 0.10 mg/L | [19] |
Section 6: Key Experimental Protocols
Protocol for a 90-Day Subchronic Oral Toxicity Study in Rodents (Adapted from NTP, 2002)
-
Test System: F344/N rats and B6C3F1 mice (10 per sex per group).
-
Test Substance Administration: trans-1,2-dichloroethylene administered in microcapsules in the feed.
-
Dose Levels: Dietary concentrations of 3,125, 6,250, 12,500, 25,000, and 50,000 ppm, resulting in average daily doses ranging from approximately 190 to 3,245 mg/kg for rats and 450 to 8,065 mg/kg for mice.[7] Untreated and vehicle control groups are included.
-
Duration: 14 weeks.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, and serum enzymes indicative of liver and kidney function.
-
Gross Pathology and Organ Weights: At termination, all animals undergo a complete necropsy. The weights of major organs (e.g., liver, kidneys, spleen, thymus) are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a board-certified veterinary pathologist.
-
Protocol for an Inhalation Developmental Toxicity Study in Rats (Adapted from Hurtt et al., 1993)
-
Test System: Pregnant Crl:CD BR rats (24 per group).
-
Test Substance Administration: Whole-body inhalation exposure to trans-1,2-dichloroethylene vapor.
-
Exposure Levels: 0, 2,000, 6,000, or 12,000 ppm.
-
Exposure Schedule: 6 hours per day from gestation day 7 to 16.
-
Maternal Observations:
-
Clinical Signs: Observed daily.
-
Body Weight and Food Consumption: Monitored throughout gestation.
-
-
Fetal Evaluation:
-
On gestation day 22, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
-
Protocol for the Salmonella typhimurium Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to detect mutagens that require bioactivation.
-
Procedure:
-
The test substance is incubated with the bacterial tester strains in the presence or absence of the S9 mix.
-
The mixture is plated on minimal glucose agar plates.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Section 7: Conclusion
Trans-1,2-dichloroethylene exhibits a low to moderate order of toxicity. The primary health concerns associated with exposure are CNS depression at high acute concentrations and potential effects on the liver, kidneys, and immune system following repeated exposure. While current evidence does not suggest that trans-1,2-DCE is genotoxic or carcinogenic, further research, particularly on its long-term health effects in humans, is warranted. The mechanism of toxicity is closely tied to its metabolic activation by CYP450 enzymes, highlighting the importance of understanding metabolic pathways in risk assessment. Adherence to established occupational and environmental exposure limits is crucial for minimizing potential health risks. This guide provides a foundational understanding for professionals engaged in the safety evaluation and management of this widely used industrial chemical.
Section 8: References
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Freundt, K. J., Liebaldt, G. P., & Lieberwirth, E. (1977). Toxicity studies on trans-1,2-dichloroethylene. Toxicology, 7(2), 141–153.
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Costa, A. K., & Ivanetich, K. M. (1982). The 1,2-dichloroethylenes: their metabolism by hepatic cytochrome P-450 in vitro. Biochemical pharmacology, 31(12), 2093–2102.
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U.S. Environmental Protection Agency. (2010). Toxicological Review of cis- & trans-1,2-Dichloroethylene (External Review Draft).
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World Health Organization. (1995). 1,2-Dichloroethene in Drinking-water.
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National Toxicology Program. (2002). NTP Technical Report on the toxicity studies of trans-1,2-dichloroethylene (CAS No. 156-60-5) administered in microcapsules in feed to F344/N rats and B6C3F(1) mice. Toxicology and carcinogenesis studies, (55), 1-F12.
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Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for 1,2-Dichloroethene.
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Agency for Toxic Substances and Disease Registry. (2022). ToxGuide for 1,2-Dichloroethene.
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Agency for Toxic Substances and Disease Registry. (2013). Addendum to the Toxicological Profile for 1,2-Dichloroethene.
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US).
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Hurtt, M. E., Valentine, R., & Zenick, H. (1993). Developmental toxicity of inhaled trans-1,2-dichloroethylene in the rat. Fundamental and applied toxicology, 20(2), 225–230.
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Mathews, J. M., Etheridge, A. S., & Black, S. R. (1998). Selective inhibition of cytochrome P450 2E1 in vivo and in vitro with trans-1,2-dichloroethylene. Chemical research in toxicology, 11(7), 778–784.
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Barnes, D. W., Sanders, V. M., White, K. L., & Munson, A. E. (1985). Toxicology of trans-1,2-dichloroethylene in the mouse. Drug and chemical toxicology, 8(5), 373–392.
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World Health Organization. (2004). 1,2-Dichloroethene in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.
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National Toxicology Program. (n.d.). trans-1,2-Dichloroethylene. Haz-Map.
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Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,2-Dichloroethene.
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National Toxicology Program. (2002). NTP TR-55: Toxicity Studies of trans-1,2-Dichloroethylene (CAS No. 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice.
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National Institute for Occupational Safety and Health. (2014). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dichloroethylene.
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Oregon Health Authority. (1989). Health Effects Information for TRANS-1,2-Dichloroethylene.
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California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2018). Public Health Goals for Chemicals in Drinking Water: cis- and trans-1,2-Dichloroethylene.
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Minnesota Department of Health. (2020). Water Gremlin Health Assessment Series: Trans-1,2-Dichloroethylene in Air and Health.
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Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies.
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European Chemicals Agency. (2016). Guidance on information requirements and chemical safety assessment Chapter R.7a: Endpoint specific guidance.
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Lah, K. (2011). In Vitro Mutagenicity and Genotoxicity Study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, Using the Micronucleus Test and the Alkaline Single Cell Gel Electrophoresis Technique (Comet Assay) in Human Lymphocytes. International Journal of Molecular Sciences, 12(5), 3078–3091.
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Minnesota Department of Health. (2020). Air Toxicological Summary for: trans-1,2-dichloroethylene.
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Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108 Suppl 2, 177–200.
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Kim, Y. H., Lee, Y. M., Kim, H. S., & Kim, J. H. (2015). Evaluation of genotoxicity of Trois through Ames and In vitro chromosomal aberration tests. Toxicological research, 31(4), 365–370.
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U.S. Food and Drug Administration. (2006). Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns.
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Freundt, K. J., Liebaldt, G. P., & Lieberwirth, E. (1977). Toxicity studies on trans-1,2-dichloroethylene. PubMed.
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Wikipedia. (2023). 1,2-Dichloroethylene.
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An In-depth Technical Guide to the Isomers of 1,2-Dichloroethylene: Cis vs. Trans Forms
This guide provides a comprehensive analysis of the geometric isomers of 1,2-dichloroethylene (1,2-DCE), cis-1,2-dichloroethene and trans-1,2-dichloroethene. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the distinct chemical and physical properties of these isomers, their synthesis, and their characterization.
Introduction to Geometric Isomerism in 1,2-Dichloroethylene
1,2-Dichloroethylene, with the chemical formula C₂H₂Cl₂, exists as two geometric isomers: cis-1,2-dichloroethene and trans-1,2-dichloroethene.[1] This isomerism arises from the restricted rotation around the carbon-carbon double bond. The cis isomer has the two chlorine atoms on the same side of the double bond, while the trans isomer has them on opposite sides.[2][3] This seemingly subtle structural difference leads to significant variations in their physical, chemical, and toxicological properties. This guide will explore these differences in detail, providing insights into their practical implications.
Comparative Analysis of Physical and Chemical Properties
The distinct spatial arrangements of the chlorine atoms in the cis and trans isomers of 1,2-dichloroethylene give rise to notable differences in their physical and chemical properties. A summary of these key properties is presented below.
| Property | cis-1,2-Dichloroethylene | trans-1,2-Dichloroethylene | References |
| Synonyms | (Z)-1,2-Dichloroethene | (E)-1,2-Dichloroethene | |
| CAS Number | 156-59-2 | 156-60-5 | [4] |
| Molecular Weight | 96.94 g/mol | 96.94 g/mol | |
| Appearance | Colorless liquid | Colorless liquid | [1] |
| Odor | Sweetish, ether-like | Sweet, chloroform-like | [5] |
| Boiling Point | 60.3 °C | 47.5 °C | [6] |
| Melting Point | -81.47 °C | -57 °C | [1] |
| Density | 1.28 g/cm³ | 1.26 g/cm³ | [1] |
| Dipole Moment | ~1.9 D | 0 D | [7] |
| Water Solubility | 3.5 g/L at 25 °C | Moderately soluble | [5] |
| Vapor Pressure | 200 mmHg at 25 °C | High | [8] |
| Flash Point | 2-4 °C | 6 °C | [5][9] |
The most striking difference lies in their dipole moments. In cis-1,2-dichloroethylene, the polar C-Cl bonds are on the same side of the molecule, resulting in a net dipole moment and making it a polar molecule.[2][10][11] Conversely, in the trans isomer, the individual bond dipoles cancel each other out due to symmetry, leading to a zero dipole moment and a nonpolar molecule.[2][3][11] This difference in polarity significantly influences their boiling points; the polar cis isomer has stronger intermolecular dipole-dipole interactions, resulting in a higher boiling point than the nonpolar trans isomer.[6]
Synthesis and Separation of Isomers
Industrially, 1,2-dichloroethylene isomers are often produced as byproducts in the synthesis of vinyl chloride.[1] A specific method for producing the cis isomer is the controlled chlorination of acetylene.[1] The isomers can also be synthesized through the dehydrochlorination of 1,1,2-trichloroethane.[12]
Given their close boiling points, separating the cis and trans isomers can be challenging.[13] Fractional distillation is a common method used for their separation.[9][12] More advanced techniques, such as selective complexation using pillar[3]arenes, have also been developed for efficient separation.[13] Additionally, reactive distillation can be employed to isomerize the cis-isomer to the desired trans-isomer, followed by purification.[14]
Spectroscopic Characterization
Infrared (IR) and Raman spectroscopy are powerful tools for distinguishing between the cis and trans isomers of 1,2-dichloroethylene due to their different molecular symmetries.[15][16][17] The cis isomer belongs to the C₂ᵥ point group, while the trans isomer belongs to the C₂ₕ point group.[18] This difference in symmetry leads to different selection rules for vibrational transitions. For the centrosymmetric trans isomer, there is a rule of mutual exclusion, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.[17] In contrast, most of the fundamental vibrations of the cis isomer are both IR and Raman active.[17]
Experimental Protocol: Gas-Phase Infrared Spectroscopy
-
Sample Preparation: Obtain pure samples of cis- and trans-1,2-dichloroethylene.
-
Instrumentation: Utilize a high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
-
Data Acquisition: Introduce a small amount of the liquid isomer into the evacuated gas cell. Allow it to vaporize to a suitable pressure (e.g., 15 torr for the cis isomer).[15]
-
Spectral Analysis: Record the infrared spectrum. The resulting spectra will show distinct patterns of absorption bands, allowing for the identification of each isomer.[19]
DOT Diagram: Spectroscopic Analysis Workflow
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Industrial and laboratory uses of trans-1,2-dichloroethylene
An In-Depth Technical Guide to the Industrial and Laboratory Applications of trans-1,2-Dichloroethylene
This guide provides a comprehensive overview of trans-1,2-dichloroethylene (trans-1,2-DCE), a versatile halogenated alkene valued for its unique combination of solvency, reactivity, and physical properties. Designed for researchers, chemists, and professionals in drug development and manufacturing, this document delves into the core industrial and laboratory applications of trans-1,2-DCE, grounding its utility in fundamental chemical principles and field-proven methodologies.
Executive Summary: The Profile of a Workhorse Solvent
Trans-1,2-dichloroethylene (CAS RN: 156-60-5) is a colorless, volatile liquid with a characteristic sweet, chloroform-like odor.[1] Its molecular structure, with chlorine atoms on opposite sides of the carbon-carbon double bond, results in lower steric strain and distinct physical properties compared to its cis-isomer.[1] While its flammability in pure form presents handling challenges, its high solvency and ability to form non-flammable azeotropic blends have established it as a critical component in modern solvent technology, particularly as a replacement for ozone-depleting substances and more toxic chlorinated solvents.[2][3] This guide will explore the causality behind its selection for various applications, from large-scale industrial degreasing to nuanced roles in synthetic organic chemistry.
Physicochemical Properties: The Foundation of Utility
The utility of trans-1,2-DCE is a direct consequence of its physical and chemical properties. Its moderate boiling point and rapid evaporation are advantageous for cleaning applications where residue-free drying is essential.[1] A key performance indicator is its high Kauri-Butanol (Kb) value, a standardized measure of solvent power, which signifies its aggressive ability to dissolve nonpolar contaminants like oils, greases, and resins.[4][5]
Table 1: Key Physicochemical Properties of trans-1,2-Dichloroethylene
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂Cl₂ | [1] |
| Molecular Weight | 96.94 g/mol | [1][6] |
| Boiling Point | 48 °C (118 °F) | [4][6] |
| Melting Point | -50 °C (-58 °F) | [6][7] |
| Density | 1.257 g/mL at 25 °C | [1][6] |
| Vapor Pressure | 336 mm Hg at 25 °C | [4] |
| Flash Point | 2.2 °C (36 °F) | [4] |
| Kauri-Butanol (Kb) Value | 117 | [4] |
| Water Solubility | 6.3 g/L at 20 °C | [3] |
| Log Octanol/Water Partition Coeff. | 2.09 | [3][4] |
The high Kb value of trans-1,2-DCE places it in the category of strong, aggressive solvents. This property is fundamental to its primary industrial application: cleaning and degreasing.[4]
Core Industrial Applications
The primary industrial role of trans-1,2-DCE is as a high-performance solvent, valued for its efficacy, rapid evaporation, and adaptability in formulations.[1][8]
Precision Cleaning and Vapor Degreasing
Vapor degreasing is a highly effective process for cleaning metal, glass, and other nonporous materials to a high degree of cleanliness.[9][10] Trans-1,2-DCE is a key component in modern solvent blends used in this process.[3][11]
The Causality Behind Its Use: Pure trans-1,2-DCE is flammable, but it is most commonly used in azeotropic or near-azeotropic blends with non-flammable hydrofluorocarbons (HFCs), hydrofluoroethers (HFEs), or hydrofluoroolefins (HFOs).[2][3][12] These blends are engineered to be non-flammable and maintain a consistent composition during the boiling and condensation cycles of the vapor degreasing process, ensuring consistent and safe performance.[12][13] The high solvency (high Kb value) of the trans-1,2-DCE component effectively dissolves industrial soils, while the HFE or HFO component renders the mixture non-flammable and can lower its global warming potential (GWP).[3]
Diagram 1: Standard Vapor Degreasing Workflow
Caption: Workflow of a typical industrial vapor degreasing cycle.
Protocol 3.1.1: General Methodology for Vapor Degreasing This protocol is a self-validating system; consistent performance relies on maintaining the solvent's azeotropic properties and the equipment's operational parameters.
-
Solvent Charging: The vapor degreaser's boil sump is charged with a non-flammable, azeotropic solvent blend containing trans-1,2-DCE.
-
Heat-Up: Immersion heaters or steam coils heat the solvent to its boiling point, creating a saturated vapor zone above the liquid.[11]
-
Part Introduction: The items to be cleaned, typically in a metal basket, are lowered into the vapor zone, above the boiling liquid.
-
Condensation Cleaning: The hot solvent vapor, which is hotter than the parts, condenses on the cooler surfaces. This pure, distilled solvent dissolves oils, greases, and other soluble soils.[11]
-
Gravity Removal: The liquid solvent, now laden with contaminants, drips off the parts and returns to the boil sump. This action continues until the parts reach the temperature of the vapor, at which point condensation ceases.
-
Rinsing (Optional): For higher cleanliness, parts may be immersed in a secondary sump containing pure, distilled solvent (the rinse sump) or sprayed with distilled solvent.
-
Drying: The clean parts are slowly raised out of the vapor zone. Residual solvent on their surface flashes off, leaving the parts clean, dry, and residue-free.
-
Solvent Recovery: Cooling coils located in the upper freeboard area of the degreaser condense the solvent vapor, preventing its escape and returning it to the system for reuse.[11]
Chemical Intermediate
Trans-1,2-DCE serves as a key intermediate in the synthesis of other chemicals, including chlorinated solvents and fluorinated compounds.[1][11] Its carbon-carbon double bond makes it reactive to addition reactions.[1] It is often generated as a byproduct during the production of vinyl chloride and can be isolated and used as a feedstock.[1][14]
Other Industrial Uses
-
Coatings and Adhesives: It is used as a solvent component in the formulation of coatings, paints, and adhesives to dissolve resins and modify viscosity.[11]
-
Extraction Processes: Its solvent properties are utilized for the extraction of heat-sensitive materials, oils, and fats.[11][13][15]
-
Aerosol Formulations: It is used in aerosol cleaning products, where its solvency and evaporation rate are beneficial.[3]
Laboratory and Research Applications
In the laboratory, trans-1,2-DCE is used both as a specialty solvent and as a reactant in organic synthesis.
Reagent in Organic Synthesis
The chloro-substituted double bond of trans-1,2-DCE makes it a valuable C2 building block in cross-coupling reactions, retaining its trans-stereochemistry in the product.
The Causality Behind Its Use: In transition metal-catalyzed reactions like the Kumada coupling, the carbon-chlorine bond can be activated by a nickel or palladium catalyst for oxidative addition. This allows for the formation of a new carbon-carbon bond with a Grignard reagent, while the stereochemistry of the double bond is preserved.[1][5] This provides a reliable method for synthesizing trans-alkenes.
Diagram 2: Catalytic Cycle of Kumada Coupling with trans-1,2-DCE
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An In-Depth Technical Guide to the Safe Handling and Management of trans-1,2-Dichloroethylene
Introduction: Trans-1,2-dichloroethylene (trans-1,2-DCE) is a volatile, chlorinated hydrocarbon with significant utility as a solvent and chemical intermediate in various industrial and research applications.[1][2][3] Its use is prevalent in the formulation of cleaning and degreasing agents, as a refrigerant, and in the synthesis of other chlorinated compounds.[1][2][3][4] Despite its favorable solvency characteristics and a relatively low toxicity profile compared to other chlorinated solvents, its high flammability and specific health hazards necessitate a rigorous and well-understood safety protocol.[1][5][6] This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the safety and handling precautions for trans-1,2-DCE, grounded in established safety data and field-proven practices. Our focus is not merely on procedural steps but on the underlying causality, ensuring a self-validating system of safety in your laboratory.
Section 1: Identification and Physicochemical Properties
A foundational understanding of a chemical's physical properties is critical for anticipating its behavior under various laboratory conditions. Trans-1,2-DCE is a colorless, volatile liquid with a distinct, sweetish, chloroform-like odor.[7][8][9][10] Its vapor is significantly heavier than air, meaning it can accumulate in low-lying areas and travel considerable distances to an ignition source, posing a flashback risk.[11][12][13]
| Property | Value | Source |
| CAS Number | 156-60-5 | [2] |
| Molecular Formula | C₂H₂Cl₂ | [14] |
| Molecular Weight | 96.94 g/mol | [3] |
| Boiling Point | 48-60 °C (118-140 °F) | [5][8] |
| Melting Point | -57 °C (-70.6 °F) | |
| Flash Point | 2.2 °C (36 °F) | [5][11] |
| Autoignition Temperature | 460 °C (860 °F) | [5][7] |
| Vapor Density | 3.34 (Air = 1.0) | [7][15] |
| Specific Gravity | 1.257 - 1.274 g/mL at 25 °C | [5][7] |
| Flammability Limits in Air | LEL: 6.7% - 9.7%; UEL: 12.8% - 18% | [5][7] |
| Water Solubility | Moderately soluble (0.63 g/100g ) | [5] |
Section 2: Hazard Identification and Toxicology
Trans-1,2-DCE is classified as a hazardous substance due to its high flammability and potential health effects upon exposure.[14][15]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Eye Damage/Irritation | 2A | Causes serious eye irritation |
| Aquatic Hazard (Acute & Long-Term) | 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Consolidated from multiple Safety Data Sheets.[11][14]
Toxicological Profile
While generally considered to have low toxicity, exposure to trans-1,2-DCE can lead to significant health effects, primarily targeting the central nervous system (CNS), respiratory system, skin, and eyes.[6][10]
-
Inhalation: Harmful if inhaled.[11][14] High vapor concentrations can cause CNS depression, with symptoms including dizziness, light-headedness, nausea, weakness, and potentially unconsciousness.[7][8] It can also cause irritation to the upper respiratory tract.[7]
-
Skin Contact: Causes skin irritation.[11] Prolonged contact, especially if the chemical is trapped against the skin (e.g., under gloves), can lead to more severe irritation and dermatitis.[11]
-
Eye Contact: Causes serious eye irritation, which can manifest as discomfort, pain, and discharge.[11]
-
Ingestion: Harmful if swallowed.[14] The primary danger upon ingestion is aspiration into the lungs, which can occur during vomiting.[11] Aspiration may lead to chemical pneumonia and pulmonary edema, which can be fatal.[11]
-
Chronic Effects & Carcinogenicity: Trans-1,2-DCE is not listed as a carcinogen by the National Toxicology Program (NTP), International Agency for Research on Cancer (IARC), or OSHA.[11] However, prolonged inhalation has been shown to cause fatty degeneration of the liver in animal studies.[16] Long-term data on human health effects is limited.[6]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: minimize contact and inhalation to prevent adverse health effects.
Engineering Controls
-
Ventilation: All work with trans-1,2-DCE must be conducted in a well-ventilated area.[11][14][15] Use of a certified chemical fume hood is the primary engineering control to minimize inhalation exposure. Local exhaust ventilation should be provided at the point of vapor generation.[11]
-
Ignition Source Control: Due to the high flammability and low flash point, all potential ignition sources must be rigorously excluded from the handling area.[11][15] This includes open flames, sparks, hot surfaces, and static electricity.[11] Use only explosion-proof electrical equipment (ventilating, lighting, etc.).[11][15]
-
Grounding: Containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite vapors.[11][15]
Occupational Exposure Limits
| Organization | Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 200 ppm (790 mg/m³) |
| ACGIH | Threshold Limit Value (TLV) - TWA | 200 ppm (790 mg/m³) |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 200 ppm (790 mg/m³) |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 1,000 ppm |
Source: OSHA, ACGIH, NIOSH.[8][11][17][18]
Personal Protective Equipment (PPE)
PPE is the last line of defense. Its selection must be based on a thorough risk assessment of the specific procedure being performed.
-
Respiratory Protection: If engineering controls are insufficient to maintain concentrations below the exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[14] For concentrations up to 1000 ppm, a powered, air-purifying respirator with organic vapor cartridges or a supplied-air respirator is recommended.[9]
-
Hand Protection: Wear protective gloves.[14] Materials such as Polyvinyl Alcohol (PVA) are recommended. Always inspect gloves for tears or punctures before and during use. If contact occurs, replace them immediately.[19]
-
Eye and Face Protection: Approved safety goggles with side shields are mandatory.[11] Where splashing is a risk, a face shield should be worn in addition to goggles.[11][14]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[14] A flame-retardant antistatic lab coat is recommended.[19] Safety shoes should also be worn.[14]
-
Hygiene: Emergency eyewash stations and safety showers must be immediately available in the work area.[14] Always wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[11][14]
Caption: PPE selection workflow for trans-1,2-DCE.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is non-negotiable to prevent fires, explosions, and exposure.
Handling Protocol
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[11][14] Confirm that engineering controls (fume hood, ventilation) are operational and that all required PPE is available and in good condition.
-
Area Inspection: Clear the work area of all ignition sources.[11] Ensure fire-extinguishing equipment (e.g., dry chemical, CO2 extinguisher) is accessible.[11]
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.[15]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[14][15] Perform all transfers within a chemical fume hood to control vapor release. Avoid generating mists or aerosols.[11]
-
Post-Handling: Keep containers tightly closed when not in use.[11][14][15] Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly.[11]
Storage Protocol
-
Location: Store in a dedicated, well-ventilated, cool, and dry flammables storage area or cabinet.[11][15][20] The storage temperature should be kept cool, with some sources recommending 2-8 °C.[14]
-
Containers: Store in tightly closed, properly labeled containers.[11][15]
-
Incompatibilities: Segregate from incompatible materials. This includes strong oxidizing agents, bases (caustic soda, caustic potash), strong acids, and copper.[9][10][11][15][19] Contact with alkalis can form chloroacetylene, which is pyrophoric (ignites in air).[19]
-
Atmosphere: The material can be sensitive to air, light, and moisture.[14] Storage under an inert gas may be required for long-term stability.[14]
Caption: Key principles for safe storage of trans-1,2-DCE.
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is crucial for mitigating the consequences of an accident.
First Aid Measures
-
Inhalation: Immediately remove the person to fresh air.[11][15] If breathing is difficult or has stopped, provide respiratory support and call for immediate medical attention.[9][10][11][15]
-
Skin Contact: Take off all contaminated clothing immediately.[11] Rinse the affected skin area with plenty of water for at least 15 minutes.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[14] Get immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration.[11][14] If the person is conscious, rinse their mouth with water.[14][15] Call a poison center or doctor immediately.[11][14]
Fire-Fighting Measures
-
Hazards: This is a highly flammable liquid.[11][14] Vapors are heavier than air and can flash back from a distant ignition source.[11][12] Containers may explode when heated.[14] Combustion produces toxic and corrosive gases, including hydrogen chloride, carbon oxides, and potentially phosgene.[11][12]
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11][14] Water spray can be used to cool containers but may be ineffective at extinguishing the fire itself.[12][14]
-
Firefighter Protection: Firefighters must wear full protective clothing and NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[11][14]
Accidental Release Measures
-
Immediate Action: Evacuate all non-essential personnel from the area.[14] Isolate the spill area.[7][13]
-
Control Ignition Sources: Eliminate all ignition sources (flames, sparks, electricity) immediately.[13][14]
-
Ventilate: Ensure the area is well-ventilated, but avoid directing vapors towards an ignition source.[14]
-
Containment & Cleanup:
-
Wear full PPE, including respiratory protection.[11]
-
For small spills, absorb with an inert, non-combustible material like sand, vermiculite, or dry earth.[11][13][20]
-
For large spills, dike the area to prevent spreading.[11]
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for hazardous waste disposal.[14]
-
-
Reporting: Notify appropriate environmental health and safety personnel. Report releases to the environment as required by local, state, and federal regulations.[11][21]
Caption: Step-by-step workflow for accidental release response.
Section 6: Disposal Considerations
Trans-1,2-dichloroethylene and any contaminated materials (absorbents, PPE) must be managed as hazardous waste.[11] Disposal must be conducted in accordance with all applicable local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][14][22] All waste must be disposed of through a licensed hazardous waste management facility.[11][15] Do not allow the material to enter sewer systems or waterways.[11][20]
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1,2 trans-dichloroethylene - Enviro Tech International. (n.d.). Retrieved from [Link]
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TRANS-1,2-DICHLOROETHYLENE - Ataman Kimya. (n.d.). Retrieved from [Link]
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National Toxicology Program. (2002). Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. (NTP TOX-55). Retrieved from [Link]
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trans 1,2 Dichloroethylene - Thomasnet. (n.d.). Retrieved from [Link]
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Health Effects Information for TRANS-1,2-Dichloroethylene - Oregon.gov. (1989). Retrieved from [Link]
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Trans-1,2-Dichloroethylene (C2H2Cl2) - Silver Fern Chemical Inc. (n.d.). Retrieved from [Link]
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1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE) - Occupational Safety and Health Administration (OSHA). (n.d.). Retrieved from [Link]
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1,2-Dichloroethylene - IDLH, NIOSH, CDC. (n.d.). Retrieved from [Link]
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Toxicological Profile for 1,2-Dichloroethene - Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (2005). Retrieved from [Link]
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PUBLIC HEALTH STATEMENT 1,2-DICHLOROETHENE - Agency for Toxic Substances and Disease Registry (ATSDR). (1996). Retrieved from [Link]
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Methodological & Application
The Ascendant Solvent: A Guide to trans-1,2-Dichloroethylene in Modern Chemical Synthesis
In the dynamic landscape of chemical synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, safety, and environmental impact. For decades, chlorinated solvents have been mainstays in the chemist's toolkit, prized for their solvating power and relative inertness. However, mounting concerns over toxicity and environmental persistence have spurred the search for safer alternatives. Enter trans-1,2-dichloroethylene (trans-DCE), a halogenated alkene that is rapidly gaining prominence as a versatile and more sustainable solvent for a range of chemical transformations.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of trans-DCE's properties, applications, and best practices. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to effectively integrate trans-DCE into your synthetic workflows.
Unveiling the Attributes of a Modern Solvent
Trans-1,2-dichloroethylene, with the chemical formula C₂H₂Cl₂, is a colorless liquid characterized by a sweet, chloroform-like odor.[1] Its distinct physical and chemical properties, which differentiate it from its cis isomer, make it a compelling choice for various applications.
Physicochemical Properties
A thorough understanding of a solvent's physical properties is paramount for its effective application. Key parameters for trans-DCE are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 96.94 g/mol | [1] |
| Boiling Point | 48-60 °C | [1] |
| Melting Point | -57 °C | [1] |
| Density | 1.257 g/mL at 25 °C | [1] |
| Flash Point | 2-6 °C | [2][3] |
| Water Solubility | Immiscible | [1] |
| Solubility in Organics | Miscible with ethanol, ethyl ether, acetone, benzene, and chloroform | [1][3] |
The low boiling point of trans-DCE facilitates its easy removal from reaction mixtures post-synthesis, a desirable characteristic for product isolation. Its miscibility with a wide range of common organic solvents provides flexibility in creating solvent mixtures to fine-tune reaction conditions.[1][3]
A Superior Environmental and Safety Profile
A significant driver for the adoption of trans-DCE is its more favorable environmental, health, and safety (EHS) profile compared to traditional chlorinated solvents like dichloromethane, perchloroethylene, and trichloroethylene.[2][3]
Key advantages include:
-
Zero Ozone Depletion Potential (ODP): trans-DCE does not contribute to the depletion of the stratospheric ozone layer.[2]
-
Very Low Global Warming Potential (GWP): It has a minimal impact on global climate change.[2]
-
Favorable Regulatory Landscape: Unlike many other chlorinated solvents, trans-DCE is not regulated under key sections of the U.S. National Emission Standards for Hazardous Air Pollutants (NESHAP) for halogenated solvent cleaning.[2][3]
-
Lower Toxicity: It exhibits a better toxicity profile compared to many of its chlorinated counterparts.
It is crucial to note that while trans-DCE is a safer alternative, it is still a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3]
Applications in Chemical Synthesis: A Realm of Possibilities
The unique combination of solvating power, moderate reactivity, and a favorable EHS profile makes trans-DCE a valuable solvent and reactant in a variety of chemical transformations.
A Superior Medium for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The choice of solvent in these reactions is critical, influencing catalyst stability, substrate solubility, and overall reaction kinetics. While detailed protocols specifying trans-DCE as the primary solvent are not abundantly available in peer-reviewed literature, its properties suggest significant potential in this domain. Its ability to dissolve a wide range of organic compounds and its moderate polarity make it a suitable candidate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Diagram: Generalized Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
A Platform for Organometallic Chemistry
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for carbon-carbon bond formation. These reactions are notoriously sensitive to moisture and protic solvents. The anhydrous nature and aprotic character of trans-DCE make it a theoretically suitable, albeit less conventional, solvent for such transformations. However, it is important to consider the potential for reactivity between highly basic organometallic reagents and the chloro-substituents of the solvent, which could lead to side reactions. Careful optimization of reaction conditions would be necessary to successfully employ trans-DCE in this context.
A Medium for Polymerization Reactions
The initiation and propagation of polymerization reactions are highly dependent on the solvent environment. trans-1,2-Dichloroethylene's properties lend themselves to consideration in various polymerization mechanisms.
-
Free-Radical Polymerization: This chain-growth mechanism involves the sequential addition of monomers to a growing radical chain. The solvent can influence the rate of initiation, propagation, and termination. The inertness of trans-DCE to radical attack makes it a potential medium for such polymerizations.
-
Ionic Polymerization (Cationic and Anionic): These polymerization types are highly sensitive to the polarity of the solvent. The moderate polarity of trans-DCE could offer a unique environment for controlling the ionic species involved in the propagation, potentially influencing the stereochemistry and molecular weight distribution of the resulting polymer.
Diagram: Overview of Polymerization Mechanisms
Caption: A conceptual overview of the three main types of chain-growth polymerization.
Protocols and Methodologies: A Call for Exploration
While the theoretical advantages of trans-DCE as a reaction solvent are clear, the scientific literature currently lacks a substantial body of detailed, step-by-step protocols for its use in specific synthetic transformations. This presents both a challenge and an opportunity for the research community. The development and publication of robust protocols for reactions such as palladium-catalyzed cross-couplings, organometallic additions, and polymerizations in trans-DCE would be a significant contribution to the field of green chemistry.
Researchers are encouraged to explore the substitution of traditional chlorinated solvents with trans-DCE in established procedures, with careful monitoring of reaction progress, yield, and purity. Key parameters to consider for optimization include:
-
Catalyst and Reagent Solubility: Ensuring all reaction components are adequately dissolved.
-
Reaction Temperature: The low boiling point of trans-DCE may necessitate conducting reactions under reflux or in sealed vessels for higher temperature processes.
-
Reaction Time: The solvent can influence reaction kinetics, potentially requiring adjustments to the reaction duration.
Safety, Handling, and Disposal: A Commitment to Responsible Chemistry
As with any chemical, the responsible use of trans-DCE is paramount. Adherence to established safety protocols is essential to protect researchers and the environment.
Handling and Storage
-
Ventilation: Always handle trans-DCE in a well-ventilated fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Ignition Sources: trans-1,2-dichloroethylene is highly flammable. Keep it away from open flames, sparks, and other potential ignition sources.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as oxidizing agents and bases.[1][5]
Disposal
Dispose of trans-DCE and any contaminated materials in accordance with local, state, and federal regulations. It is classified as a hazardous waste.[7]
The Future is Green: Embracing Sustainable Solvents
The adoption of greener solvents is not merely a trend but a necessity for the future of chemical synthesis. trans-1,2-Dichloroethylene stands out as a promising candidate to replace more hazardous chlorinated solvents, offering a balance of performance, safety, and environmental responsibility. While further research is needed to fully elucidate its potential across a broader range of chemical reactions and to establish a comprehensive library of detailed protocols, the existing data strongly supports its consideration as a valuable addition to the modern chemist's solvent selection guide. By embracing solvents like trans-DCE, the scientific community can continue to innovate while minimizing its environmental footprint.
References
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Ataman Kimya. TRANS-1,2-DICHLOROETHYLENE. [Link]
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Unistar Chemical. Trans-DCE | An Environmentally Friendly Chlorinated Solvent. [Link]
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Precision Electronic Cleaner & Ozone-Friendly Solvent. trans-1,2-Dichloroethylene (CAS 156-60-5). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1996). Fact sheet: 1,2-dichloroethene (trans). [Link]
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Trans-1,2-Dichloroethylene (C2H2Cl2) - Clear Colorless Liquid, Best Price for Industrial Use. [Link]
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Schumacher. (1999). Material Safety Data Sheet - TRANS-LC® (trans 1,2-Dichloroethene). [Link]
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Material Research L3C for Earthjustice. (2019). Trans-1,2-Dichloroethylene: Technical Report on the Conditions of Use. [Link]
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Dataintelo. Trans-1,2-Dichloroethylene Market Report | Global Forecast From 2025 To 2033. [Link]
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National Toxicology Program. (2002). TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. [Link]
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Enviro Tech International, Inc. Safety Data Sheet: 1,2 trans-Dichloroethylene. [Link]
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RIVERLAND TRADING. Trans-1,2-Dichloroethylene Supplier | 156-60-5. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,2-Dichloroethene. [Link]
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CPAchem Ltd. (2023). Safety data sheet: trans-1,2-Dichloroethene. [Link]
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Market Research Future. Trans-1,2-Dichloroethylene Market Size | CAGR of 6.8%. [Link]
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U.S. Environmental Protection Agency (EPA). Risk Evaluation for Trans-1,2- Dichloroethylene. [Link]
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Ohio Department of Health. (2017). 1,2-Dichloroethene (DCE) Answers to Frequently Asked Questions. [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2018). Public Health Goals for Cis- and Trans-1,2-Dichloroethylene in Drinking Water. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 638186, trans-1,2-Dichloroethylene. [Link]
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Tech Chem. VersaTRANS® Solvent – Trans 1, 2-Dichloroethylene. [Link]
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3M Company. (2021). Study Submission for 1,2-Trans-Dichloroethylene (CASRN 156-60-5): Health and Safety Data Reporting. [Link]
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Umecky, T., Koga, Y., & Nakahara, M. (2008). Difference of solute-solvent interactions of cis- and trans-1,2-dichloroethylene in supercritical CO2 investigated by raman spectroscopy. The Journal of Physical Chemistry B, 112(27), 7980–7983. [Link]
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Application Note: trans-1,2-Dichloroethylene as a Versatile Synthon for Chlorinated Compounds
Abstract
trans-1,2-Dichloroethylene (trans-DCE), a chlorinated alkene, is a pivotal intermediate and building block in the synthesis of a diverse array of chlorinated compounds.[1] While widely recognized for its application as an industrial solvent and degreasing agent, its synthetic utility is equally significant.[2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of trans-DCE. We will explore its core reactivity, present detailed protocols for its application in polymerization and carbon-carbon bond formation, and provide essential safety and handling procedures. The document emphasizes the causality behind experimental choices, ensuring that the protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.
Introduction: Properties and Significance
1,2-Dichloroethylene exists as two geometric isomers, cis and trans.[3] The trans isomer is often preferred in industrial applications due to its distinct physical and chemical properties, including a lower boiling point and greater reactivity in certain addition reactions compared to its cis counterpart.[1][4] Industrially, trans-DCE is primarily obtained as a byproduct of vinyl chloride production or through the controlled chlorination of acetylene.[3][5]
Its chemical structure, featuring a carbon-carbon double bond substituted with two chlorine atoms in a trans configuration, makes it susceptible to electrophilic addition, radical reactions, and organometallic cross-coupling, rendering it a versatile C2 building block in organic synthesis.[3]
Table 1: Comparative Physicochemical Properties of 1,2-Dichloroethylene Isomers
| Property | trans-1,2-Dichloroethylene | cis-1,2-Dichloroethylene |
| CAS Number | 156-60-5 | 156-59-2 |
| Molecular Formula | C₂H₂Cl₂ | C₂H₂Cl₂ |
| Molecular Weight | 96.94 g/mol | 96.94 g/mol |
| Boiling Point | 47.5 °C | 60.3 °C |
| Melting Point | -50 °C | -80.5 °C |
| Density (at 20°C) | 1.257 g/cm³ | 1.284 g/cm³ |
| Water Solubility (at 20°C) | 6.3 g/L | 3.5 g/L |
| Log Octanol-Water Partition Coeff. | 2.09 | 1.86 |
Data sourced from WHO (2000)[6] and NIST Chemistry WebBook.[7]
Critical Safety and Handling Protocols
trans-1,2-Dichloroethylene is a highly flammable and toxic volatile organic compound, necessitating strict adherence to safety protocols.[8] Vapors are heavier than air and can accumulate in low-lying areas, posing an explosion risk.[8]
Table 2: Essential Safety and Handling Information
| Parameter | Guideline | Rationale |
| Ventilation | Handle exclusively in a certified chemical fume hood with adequate general and local exhaust ventilation.[8][9] | Prevents inhalation of toxic vapors, which can cause respiratory irritation, dizziness, and central nervous system depression. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[9] | Protects against skin and eye irritation and potential absorption. |
| Ignition Sources | Eliminate all potential ignition sources: open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[8][10] | The compound is highly flammable with a low flash point (43°F / 6°C), and its vapors can form explosive mixtures with air.[8][11] |
| Static Discharge | All containers and transfer equipment must be properly grounded and bonded.[10] | Prevents the buildup of static electricity, which can serve as an ignition source. |
| Storage | Store in a cool (2-8 °C), dry, well-ventilated, flammables-approved area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[9][10] | Prevents decomposition upon exposure to air, light, or moisture and inhibits the formation of potentially explosive peroxides.[12] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, bases, and metals like copper. | Can lead to violent reactions or decomposition, producing toxic fumes such as hydrogen chloride and phosgene. |
| Waste Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[10] | Prevents environmental contamination. The material is harmful to aquatic life.[8] |
Core Reactivity and Mechanistic Principles
The synthetic utility of trans-DCE stems from the reactivity of its dichlorinated double bond. It readily participates in several key reaction classes.
-
Electrophilic Addition: The π-bond of trans-DCE acts as a nucleophile, reacting with electrophiles like halogens (e.g., Cl₂, Br₂) and hydrohalic acids (e.g., HCl). This reaction proceeds through a halonium ion intermediate to yield saturated polychlorinated alkanes.
-
Cross-Coupling Reactions: trans-DCE is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Kumada, Suzuki, and Stille couplings.[3][13] In these reactions, a carbon-chlorine bond is activated by a metal catalyst (typically palladium or nickel), enabling the formation of a new carbon-carbon bond with an organometallic reagent.[14]
-
Polymerization: While it does not readily homopolymerize under standard free-radical conditions like vinyl chloride, trans-DCE can be polymerized using specific Ziegler-Natta type catalysts or copolymerized with other monomers.[3][15][16]
Below is a generalized workflow for employing trans-DCE in a synthetic protocol, emphasizing the critical control points.
Diagram 1: Generalized Experimental Workflow for trans-DCE Synthesis.
Application in Polymer Synthesis
Contrary to some reports suggesting 1,2-dichloroethylene isomers do not polymerize, specific catalytic systems can overcome the inherent stability of the monomer to produce poly(1,2-dichloroethylene).[3][15] This polymer is of interest for its potential as a high-performance engineering thermoplastic.[16] The following protocol is adapted from methodologies described in the patent literature, employing a vanadium-based catalyst system.[15]
Protocol 4.1: Catalytic Polymerization of trans-1,2-Dichloroethylene
Objective: To synthesize poly(1,2-dichloroethylene) via Ziegler-Natta type catalysis.
Materials:
-
trans-1,2-dichloroethylene (reagent grade, >98%)
-
Vanadium tetrachloride (VCl₄)
-
Triethylaluminum (Al(C₂H₅)₃), as a solution in hexane
-
Anhydrous heptane or toluene
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Preparation: A dry, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is assembled. The glassware must be oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Solvent and Monomer Addition: 100 mL of anhydrous heptane is transferred to the flask via cannula. Subsequently, 20 g (approx. 15.9 mL, 0.206 mol) of trans-1,2-dichloroethylene is added via syringe.
-
Catalyst Preparation & Addition:
-
Causality: The catalyst system consists of a transition metal compound (VCl₄) and an organoaluminum cocatalyst (Al(C₂H₅)₃). The cocatalyst alkylates the transition metal, forming the active catalytic sites for polymerization.
-
In a separate dry, nitrogen-flushed flask, prepare the catalyst solution. Carefully add VCl₄ to anhydrous heptane to achieve a concentration where a small volume will provide the desired parts-per-million (ppm) level in the main reactor (e.g., targeting 200-300 ppm of Vanadium based on monomer weight).[15]
-
Similarly, prepare a dilute solution of triethylaluminum.
-
Under a nitrogen atmosphere, first add the VCl₄ solution to the stirred monomer solution in the main reactor. Then, slowly add the triethylaluminum solution. An Al:V molar ratio between 2:1 and 5:1 is typically effective.
-
-
Polymerization Reaction: The reaction mixture is heated to 50-60 °C using a thermostatically controlled oil bath and stirred vigorously for 12-24 hours.[15] The progress can be monitored by observing the formation of a precipitate (the polymer).
-
Termination and Isolation:
-
The reaction is terminated by cooling the flask to room temperature and slowly adding 20 mL of methanol. This step quenches the active catalyst.
-
The precipitated polymer is collected by vacuum filtration.
-
The crude polymer is then washed sequentially with a solution of 5% HCl in methanol (to remove catalyst residues) and then with pure methanol until the filtrate is neutral.
-
-
Drying and Characterization: The resulting fine white powder is dried in a vacuum oven at 40-50 °C to a constant weight. The polymer can be characterized by melting point, IR spectroscopy (to confirm the disappearance of the C=C bond), and GPC (for molecular weight distribution).
Application in Carbon-Carbon Bond Formation
trans-DCE serves as a valuable building block for synthesizing more complex molecules via C-C bond formation, particularly through palladium- or nickel-catalyzed cross-coupling reactions.[3][14] These methods allow for the stereospecific substitution of one or both chlorine atoms, preserving the double bond geometry. The Kumada coupling, which utilizes a Grignard reagent as the nucleophilic partner, is a representative example.[14]
Protocol 5.1: Nickel-Catalyzed Kumada Cross-Coupling
Objective: To synthesize a substituted alkene via the selective coupling of an alkyl Grignard reagent with trans-1,2-dichloroethylene.
Materials:
-
trans-1,2-dichloroethylene
-
Alkyl or Aryl Magnesium Bromide (e.g., Phenylmagnesium bromide), ~1.0 M in THF
-
Bis(triphenylphosphine)nickel(II) dichloride [NiCl₂(PPh₃)₂]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reactor Setup: A 100 mL three-neck round-bottom flask is prepared under a nitrogen atmosphere as described in Protocol 4.1.
-
Catalyst and Substrate Addition: To the flask, add the nickel catalyst (e.g., 0.131 g, 0.2 mmol, 2 mol%). Add 20 mL of anhydrous THF, followed by 0.97 g (10 mmol) of trans-1,2-dichloroethylene. Cool the mixture to 0 °C in an ice bath.
-
Causality: The Ni(II) precatalyst is reduced in situ by the Grignard reagent to the active Ni(0) species. Ni(0) then undergoes oxidative addition into the C-Cl bond of trans-DCE, initiating the catalytic cycle.
-
-
Grignard Reagent Addition: Slowly add 10.5 mL (10.5 mmol, 1.05 equivalents) of the Phenylmagnesium bromide solution dropwise via a syringe pump over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by GC-MS to observe the consumption of the starting material and the formation of the product, (E)-1-chloro-2-phenylethene.
-
Workup:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Characterization: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted alkene.
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Analytical techniques for the detection of trans-1,2-dichloroethylene
Topic: Analytical Techniques for the Detection of trans-1,2-Dichloroethylene
Abstract
This document provides a comprehensive guide to the analytical techniques for the detection and quantification of trans-1,2-dichloroethylene (trans-1,2-DCE). It details established methodologies, including Gas Chromatography (GC) with various detectors and spectroscopic techniques. This guide offers step-by-step protocols, data interpretation guidance, and troubleshooting advice. The content is designed to provide researchers and professionals with the necessary information to implement robust and reliable analytical methods for trans-1,2-DCE in various matrices, from environmental samples to pharmaceutical manufacturing.
Introduction to trans-1,2-Dichloroethylene
trans-1,2-Dichloroethylene (trans-1,2-DCE) is a volatile organic compound (VOC) with the chemical formula C₂H₂Cl₂. It is a colorless, highly flammable liquid with a sharp, harsh odor.[1][2] trans-1,2-DCE is primarily used as a solvent for cleaning and degreasing, in the production of other solvents, and in chemical mixtures.[1][2] Its presence in the environment is a concern due to its potential health effects, leading regulatory bodies like the U.S. Environmental Protection Agency (EPA) to establish guidelines for its levels in drinking water.[3][4] Accurate and sensitive detection methods are therefore essential for environmental monitoring, industrial hygiene, and ensuring product safety in the pharmaceutical industry.[4]
Analytical Methodologies
The choice of analytical technique for trans-1,2-DCE is dictated by the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is the most prevalent method due to its high resolving power and sensitivity.
Gas Chromatography (GC)
GC separates volatile compounds based on their partitioning between a stationary phase within a column and a gaseous mobile phase. For the analysis of trans-1,2-DCE, several detectors can be paired with a GC system.
-
Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds. It offers good sensitivity and is a cost-effective choice for routine analyses where high specificity is not paramount.[5][6]
-
Electron Capture Detector (ECD): ECD is exceptionally sensitive to halogenated compounds like trans-1,2-DCE, making it ideal for trace-level analysis in environmental samples.
-
Mass Spectrometry (MS): The coupling of GC with MS provides the highest level of confidence in compound identification by generating a unique mass spectrum for each analyte. This is the preferred method for complex matrices and for confirmatory analysis.[1]
Experimental Protocols
Sample Preparation: Purge and Trap for Aqueous Samples
This protocol is based on the principles of EPA Method 524.2 for the analysis of purgeable organic compounds in water.[3]
Principle: Volatile organic compounds are purged from a water sample using an inert gas. The purged analytes are then trapped on a sorbent material, which is subsequently heated to desorb the compounds into a gas chromatograph.
Materials:
-
Purge and trap concentrator system
-
GC-MS system
-
25 mL glass purging vessel
-
Sorbent trap (e.g., a multi-bed trap containing materials like Tenax®, silica gel, and charcoal)
-
High-purity helium or nitrogen
-
Reagent-grade water (VOC-free)
-
trans-1,2-DCE standard solution
Procedure:
-
System Blank Analysis: Before analyzing samples, purge a 25 mL aliquot of reagent-grade water to ensure the system is free of contaminants.
-
Sample Collection: Collect water samples in 40 mL vials with screw caps and PTFE-lined septa, ensuring no air bubbles (headspace) are present.
-
Purging: Introduce 25 mL of the water sample into the purging vessel. Purge with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
Trapping: The volatile analytes are carried by the purge gas onto a sorbent trap.
-
Desorption: The trap is rapidly heated to 180°C, and the trapped analytes are desorbed and transferred to the GC column.
Caption: Workflow for Purge and Trap Sample Preparation and GC-MS Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
GC: Agilent 7890B or equivalent
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 35°C, hold for 5 min
-
Ramp: 10°C/min to 180°C
-
Hold: 5 min
-
-
MS: Agilent 5977A or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-300 m/z
Procedure:
-
Calibration: Prepare a series of calibration standards of trans-1,2-DCE in a suitable solvent like methanol. Analyze each standard to construct a calibration curve.
-
Sample Analysis: Following the purge and trap procedure, the desorbed analytes are introduced into the GC-MS for separation and detection.
-
Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.
-
Data Analysis: Identify trans-1,2-DCE by its characteristic retention time and mass spectrum.
Expected Results:
-
Retention Time: The retention time for trans-1,2-DCE is specific to the analytical column and conditions. It must be verified with a pure standard.
-
Mass Spectrum: The EI mass spectrum of trans-1,2-DCE will exhibit characteristic fragment ions. The primary ions for monitoring are m/z 61, 96, and 98.
| Parameter | Value |
| Retention Time | Column and method dependent |
| Primary Ion (Quantifier) | m/z 61 |
| Secondary Ions (Qualifiers) | m/z 96, 98 |
| Method Detection Limit (MDL) | ~1.6 µg/L in water[1] |
Data Interpretation and Quality Control
-
Identification: Confirmation of trans-1,2-DCE requires the sample retention time to be within a specified window of the standard's retention time and the relative abundances of the qualifier ions to match those of the standard.
-
Quantification: The concentration of trans-1,2-DCE is determined by comparing the peak area of the quantifier ion (m/z 61) to the established calibration curve.
-
Quality Control:
-
Method Blank: An analysis of reagent water to ensure no contamination is present in the analytical system.
-
Laboratory Control Sample: A sample of reagent water spiked with a known concentration of trans-1,2-DCE to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate: Spiking a sample with a known amount of trans-1,2-DCE to assess potential matrix interferences.
-
Spectroscopic Techniques
While GC-based methods are the gold standard, spectroscopic techniques can serve as valuable screening tools.
Infrared (IR) Spectroscopy
trans-1,2-DCE exhibits a characteristic absorption band in the infrared spectrum, which can be used for its identification.[1]
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that can be used for the detection of trans-1,2-DCE, particularly for in-situ measurements.
Troubleshooting
| Problem | Possible Cause | Solution |
| No peak detected for trans-1,2-DCE | System leak, incorrect purge flow, trap failure, insufficient analyte concentration. | Check for leaks, verify gas flows, replace the trap, and consider a larger injection volume if using headspace analysis.[7] |
| Poor peak shape (tailing or fronting) | Active sites in the GC system, column contamination, or overloading. | Deactivate the injector liner, bake out the column, or inject a smaller sample volume. |
| High background noise | Contaminated carrier gas, column bleed, or contaminated system components. | Use high-purity gas with appropriate traps, condition the column, and clean the ion source (for MS). |
| Inconsistent retention times | Fluctuations in oven temperature or carrier gas flow rate. | Verify the performance of the GC's temperature and flow control systems. |
Conclusion
The accurate and reliable detection of trans-1,2-dichloroethylene is crucial for both environmental monitoring and industrial quality control. Gas chromatography, particularly when coupled with mass spectrometry, provides a highly sensitive and specific method for the analysis of this compound. The protocols and guidelines outlined in this application note offer a robust framework for the development and implementation of analytical methods for trans-1,2-DCE.
References
-
Analytice. (n.d.). trans-1,2-Dichloroethylene - analysis. Retrieved from [Link]
-
Chromatography Forum. (2006). dichloroethylene detection with GC/FID. Retrieved from [Link]
-
EMSL Analytical, Inc. (n.d.). Services: trans-1,2-Dichloroethylene. Retrieved from [Link]
-
Health Canada. (2015). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 1,2–Dichloroethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-1,2-Dichloroethylene. PubChem. Retrieved from [Link]
- National Toxicology Program. (2002). Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice.
- New Jersey Department of Health. (n.d.).
-
Restek. (n.d.). trans-1,2-Dichloroethylene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Risk Evaluation for Trans-1,2- Dichloroethylene. Retrieved from [Link]
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Gas Chromatography Methods for the Baseline Separation of cis- and trans-1,2-Dichloroethylene Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed technical guide on the separation of cis- and trans-1,2-dichloroethylene (DCE) using gas chromatography (GC). These geometric isomers, while sharing the same molecular formula, exhibit distinct physical properties that are critical for their effective separation. Due to their similar molecular sizes and close boiling points, their separation can be challenging and requires optimized chromatographic conditions.[1] This document outlines the fundamental principles governing their separation, recommended instrumentation, and a step-by-step protocol for achieving baseline resolution, primarily targeting environmental analysis and quality control applications.
Introduction: The Rationale for Isomer-Specific Analysis
1,2-Dichloroethylene is an organochloride compound with the molecular formula C₂H₂Cl₂. It exists as two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene.[2] These compounds are widely used as industrial solvents for resins and waxes and as intermediates in chemical synthesis.[3][4] Consequently, they are frequently identified as environmental contaminants in groundwater and soil, necessitating accurate monitoring.
The critical challenge lies in the fact that the isomers possess different toxicological profiles and degradation rates in the environment. Therefore, analytical methods must be capable of separating and quantifying each isomer independently to perform accurate risk assessments and monitor remediation processes effectively. While fractional distillation can be used on an industrial scale, it is an energy-intensive process.[1] Gas chromatography offers a highly efficient and sensitive alternative for analytical-scale separation.
This guide explains the causality behind the selection of specific GC parameters and provides a robust, validated protocol for the separation of these two critical compounds.
The Physicochemical Basis for Chromatographic Separation
The successful separation of cis- and trans-1,2-DCE by gas chromatography is rooted in their distinct physical properties, namely their boiling points and molecular polarity. These differences dictate their interaction with the stationary phase of the GC column.
Polarity and Dipole Moment
The primary differentiator between the two isomers is their molecular geometry and resulting polarity:
-
cis-1,2-Dichloroethylene: The two chlorine atoms are on the same side of the carbon-carbon double bond. This arrangement creates a net dipole moment, making the cis isomer a polar molecule.[5][6]
-
trans-1,2-Dichloroethylene: The chlorine atoms are on opposite sides of the double bond. This symmetrical arrangement causes the individual bond dipoles to cancel each other out, resulting in a molecule with a zero or near-zero net dipole moment, rendering it nonpolar.[2][7][8]
Boiling Point
The difference in polarity directly influences the intermolecular forces and, consequently, the boiling points:
-
The polar cis isomer exhibits stronger dipole-dipole interactions between its molecules.[5][7]
-
This results in a higher boiling point for cis-1,2-DCE (60.3 °C) compared to trans-1,2-DCE (47.5 °C) , which only has weaker van der Waals forces.[9]
These differences are exploited by selecting a GC stationary phase that can selectively interact with the isomers based on their polarity, enhancing the separation beyond what boiling point differences alone could achieve.
| Property | cis-1,2-Dichloroethylene | trans-1,2-Dichloroethylene | Reference |
| Molecular Structure | Cl atoms on the same side | Cl atoms on opposite sides | [2] |
| Dipole Moment | Non-zero (Polar) | Zero (Nonpolar) | [5][7][8] |
| Boiling Point | 60.3 °C (140.5 °F) | 47.5 °C (117.5 °F) | [9][10] |
| CAS Number | 156-59-2 | 156-60-5 | [11] |
Recommended GC Methodology and Instrumentation
Achieving baseline separation requires careful selection of the GC column and optimization of instrumental parameters. For volatile organic compounds (VOCs) like the DCE isomers, a system comprising a sample introduction device, a high-resolution capillary column, and a sensitive detector is essential.
Stationary Phase Selection: The Key to Resolution
The choice of stationary phase is the most critical factor.[12] Given the significant difference in polarity between the isomers, a polar stationary phase is strongly recommended.
-
Mechanism: A polar stationary phase will interact more strongly with the polar cis-1,2-DCE through dipole-dipole interactions. This causes the cis isomer to be retained longer in the column compared to the nonpolar trans isomer.
-
Recommended Phases: Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane , are specifically designed for resolving geometric isomers.[13] Columns like the Agilent HP-88 or Supelco SP-2560 are excellent candidates for this application.[12][14]
Using a non-polar column would result in an elution order based primarily on boiling point, with the lower-boiling trans isomer eluting first. While separation is possible, the resolution is significantly enhanced on a polar phase due to the added selectivity from polarity interactions.
Instrumentation
-
Gas Chromatograph: Any modern GC system equipped with electronic pneumatic control for precise flow and pressure regulation.
-
Sample Introduction: For aqueous samples, a Purge and Trap (P&T) concentrator is the standard method for achieving the low detection limits required for environmental monitoring, as specified in U.S. EPA methods like 524.2 and 8260.[15][16][17] For standards or non-aqueous samples, a split/splitless injector can be used.
-
Detector: A Mass Spectrometer (MS) is the preferred detector as it provides positive identification of the compounds based on their mass spectra, in addition to quantification.[18][19] A Flame Ionization Detector (FID) can also be used for quantification but does not provide structural confirmation.
Detailed Protocol: Analysis of DCE Isomers in Water by P&T GC-MS
This protocol provides a validated method for the quantification of cis- and trans-1,2-dichloroethylene in water, adhering to principles outlined in U.S. EPA methodologies.
Materials and Reagents
-
Reagents: Purge-and-trap grade methanol, Reagent-grade water (VOC-free).
-
Standards: Certified reference standards of cis-1,2-dichloroethylene, trans-1,2-dichloroethylene, and an internal standard (e.g., fluorobenzene, 1,2-dichlorobenzene-d₄).[18][20]
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (P&T purge gas).
Standard Preparation
-
Stock Standard (1000 µg/mL): Prepare by diluting the certified reference materials in methanol.
-
Working Standard (10 µg/mL): Dilute the stock standard in methanol. This standard is used to spike into reagent water to create the calibration curve.
-
Internal Standard (IS) Solution (25 µg/mL): Prepare the internal standard solution in methanol.
Experimental Workflow
The overall analytical process involves sample collection, introduction into the P&T system, thermal desorption onto the GC column, chromatographic separation, and MS detection.
Caption: Experimental workflow for VOC analysis by P&T GC-MS.
Instrument Parameters
The following table outlines the recommended starting conditions for a P&T GC-MS system.
| Parameter | Setting | Rationale |
| Purge and Trap | ||
| Sample Volume | 5 mL | Standard volume for EPA methods. |
| Purge Gas | Nitrogen | Inert gas to strip volatiles from the matrix. |
| Purge Time | 11 minutes | Ensures efficient transfer of analytes to the trap. |
| Desorb Time | 2 minutes at 250 °C | Rapidly transfers analytes to the GC inlet. |
| Trap Type | Vocarb 3000 or equivalent | Standard trap for a wide range of VOCs. |
| Gas Chromatograph | ||
| Column | HP-88 (or equivalent), 60 m x 0.25 mm ID, 0.20 µm film | Highly polar column provides excellent selectivity for cis/trans isomers.[14] |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas, provides good efficiency. |
| Oven Program | 40 °C (hold 2 min), then 10 °C/min to 180 °C (hold 1 min) | Initial hold ensures separation of very volatile compounds; ramp allows elution of heavier analytes. |
| Injector | Splitless, 250 °C | Ensures quantitative transfer of desorbed analytes onto the column. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy. |
| Acquisition Mode | Selected Ion Monitoring (SIM) / Full Scan | SIM for highest sensitivity; Full Scan for identification. |
| Monitored Ions | trans-1,2-DCE: m/z 61, 96; cis-1,2-DCE: m/z 61, 96 | Quantitation (m/z 61) and qualifier (m/z 96) ions. |
Data Analysis and Expected Results
-
Identification: Peaks are identified by comparing their retention times and mass spectra to those of authentic standards.
-
Elution Order: On a highly polar column like the HP-88, the nonpolar trans-1,2-dichloroethylene will elute first , followed by the polar cis-1,2-dichloroethylene , which is more strongly retained.
-
Quantification: A calibration curve is generated by analyzing standards at multiple concentration levels (e.g., 0.5 to 50 µg/L). The concentration in unknown samples is calculated based on the response factor relative to the internal standard.
Caption: Separation mechanism on a polar stationary phase.
Trustworthiness: System Validation and Quality Control
To ensure the trustworthiness of the results, the following quality control measures must be implemented:
-
Calibration Verification: An initial calibration curve with a correlation coefficient (r²) of >0.995 should be established. A mid-point calibration standard should be run every 10-12 samples to verify instrument stability.
-
Method Detection Limit (MDL): The MDL should be determined by analyzing at least seven replicate samples spiked at a low concentration.[20]
-
Surrogate/Internal Standard Recovery: Recoveries for internal and surrogate standards should fall within a predefined acceptance range (e.g., 70-130%) to monitor sample matrix effects and instrument performance.
Conclusion
The separation of cis- and trans-1,2-dichloroethylene is reliably achieved using gas chromatography by leveraging their fundamental differences in molecular polarity. The use of a highly polar capillary column, such as a biscyanopropyl polysiloxane phase, is paramount for attaining baseline resolution. When coupled with a mass spectrometer, this method provides a robust, sensitive, and definitive analytical technique for the individual quantification of these isomers in complex matrices. The protocol detailed herein serves as a comprehensive guide for laboratories tasked with monitoring these important environmental and industrial compounds.
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Brainly. (2023, October 12). What are the boiling points of the cis and trans isomers of 1,2-dichloroethene? Retrieved from Brainly.com. [Link]
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Pearson. Two isomers of the planar compound 1,2-dichloroethylene are - Brown 14th Edition Ch 11 Problem 76a. Retrieved from Pearson+. [Link]
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Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from Agilent Technologies. [Link]
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Canada.ca. (2015, March 10). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 1,2–Dichloroethane. Retrieved from Health Canada. [Link]
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Quora. (2020, September 16). Why cis-1,2-dichloroethylene has dipole moment but trans-1,2-dichloroethylene does not? Retrieved from Quora. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 638186, Trans-1,2-Dichloroethylene. Retrieved from PubChem. [Link]
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Royal Society of Chemistry. (2020, December 21). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillar[15]arene. Retrieved from RSC Publishing. [Link]
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Application Notes and Protocols for trans-1,2-Dichloroethylene as a Laboratory Degreasing Agent
Introduction: A Modern Approach to Laboratory Degreasing
In the dynamic environment of research and development, the cleanliness and integrity of laboratory equipment are paramount to the validity and reproducibility of experimental results. Historically, potent chlorinated solvents such as trichloroethylene (TCE) and perchloroethylene (PERC) were the go-to agents for degreasing. However, mounting concerns over their toxicity and environmental impact have necessitated a shift towards safer, yet effective, alternatives.[1] trans-1,2-Dichloroethylene (t-DCE) has emerged as a compelling substitute, offering robust solvency for a wide range of organic contaminants like oils, greases, waxes, and resins, coupled with a more favorable environmental and toxicological profile.[1][2]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of trans-1,2-dichloroethylene as a degreasing agent in a laboratory setting. The protocols outlined herein are designed to ensure procedural efficacy while upholding the highest standards of laboratory safety and environmental responsibility.
Physicochemical Properties and Solvency Profile
trans-1,2-Dichloroethylene is a colorless, volatile liquid with a sweet, chloroform-like odor. Its utility as a degreasing agent is rooted in its chemical structure and physical properties, which are summarized in the table below.
| Property | Value | Source |
| CAS Number | 156-60-5 | |
| Molecular Formula | C₂H₂Cl₂ | |
| Molecular Weight | 96.94 g/mol | |
| Boiling Point | 48-60 °C | |
| Melting Point | -57 °C | |
| Density | 1.257 g/mL at 25 °C | |
| Vapor Pressure | 331 mmHg at 25 °C | |
| Flash Point | 2.2 °C | |
| Water Solubility | Immiscible | |
| Solubility in Organics | Miscible with ethanol, ether, acetone, benzene, and chloroform. |
The high solvency for a broad spectrum of hydrocarbons makes trans-1,2-dichloroethylene an effective agent for removing cutting oils, heavy greases, and other organic residues from laboratory apparatus.[1]
Safety First: Hazard Identification and Risk Mitigation
While trans-1,2-dichloroethylene is considered a safer alternative to many traditional chlorinated solvents, it is not without hazards. It is a highly flammable liquid and its vapors can form explosive mixtures with air. Inhalation of high concentrations can lead to central nervous system depression, with symptoms such as dizziness, drowsiness, and nausea.[3] Therefore, strict adherence to safety protocols is non-negotiable.
Exposure Limits
Regulatory bodies have established exposure limits to protect laboratory personnel.
| Organization | Exposure Limit (8-hour TWA) | Source |
| OSHA (PEL) | 200 ppm (790 mg/m³) | |
| NIOSH (REL) | 200 ppm (790 mg/m³) | |
| ACGIH (TLV) | 200 ppm (790 mg/m³) |
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede any work with trans-1,2-dichloroethylene. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant splash hazard.
-
Hand Protection: Use solvent-resistant gloves. A study on glove permeation indicated that Viton/Butyl gloves (12 mil) showed a breakthrough time of 11 minutes for pure trans-1,2-dichloroethylene.[4] Nitrile gloves may offer limited protection for incidental contact, but should be changed immediately upon contamination.[4] Always consult the glove manufacturer's compatibility data.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: All work with trans-1,2-dichloroethylene must be conducted in a certified chemical fume hood to minimize inhalation exposure. If the concentration is likely to exceed the exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Experimental Protocols for Laboratory Degreasing
The following protocols provide a framework for the safe and effective use of trans-1,2-dichloroethylene for degreasing common laboratory items.
Protocol 1: Degreasing of Laboratory Glassware
This protocol is suitable for removing grease, oil, and other organic residues from glassware such as beakers, flasks, and condensers.
Materials:
-
Dirty glassware
-
trans-1,2-Dichloroethylene, reagent grade
-
Appropriate waste container for chlorinated solvents
-
Laboratory-grade detergent
-
Deionized water
-
Drying oven (optional)
Procedure:
-
Pre-cleaning: If the glassware contains significant solid residues, physically remove them first. Rinse the glassware with a suitable solvent (e.g., acetone) to remove gross contamination.
-
Solvent Degreasing (in a fume hood):
-
Place the glassware in a clean, dry secondary container within the fume hood.
-
Carefully add a sufficient volume of trans-1,2-dichloroethylene to immerse the contaminated areas of the glassware.
-
Allow the glassware to soak for 10-15 minutes. For stubborn residues, gentle agitation or sonication in a sealed container can be employed.
-
Carefully decant the used solvent into a designated chlorinated waste container.
-
-
Detergent Wash:
-
Wash the glassware with a laboratory-grade detergent and warm water to remove any residual solvent and inorganic contaminants.
-
Use appropriate brushes to scrub all surfaces.
-
-
Rinsing:
-
Rinse the glassware thoroughly with tap water to remove all traces of detergent.
-
Perform a final rinse with deionized water to prevent spotting.
-
-
Drying:
-
Allow the glassware to air dry in a well-ventilated area or place it in a drying oven.
-
Protocol 2: Degreasing of Metal Components
This protocol is designed for cleaning small metal parts, such as stainless steel or aluminum components of laboratory equipment, that are contaminated with machine oils or greases.
Materials:
-
Contaminated metal components
-
trans-1,2-Dichloroethylene, reagent grade
-
Beaker or other suitable glass container
-
Ultrasonic bath (optional)
-
Forced-air dryer or compressed, filtered air
-
Appropriate waste container for chlorinated solvents
Procedure:
-
Initial Inspection: Examine the metal components for any loose debris and remove it.
-
Solvent Immersion (in a fume hood):
-
Place the metal parts in a beaker or other suitable container.
-
Add enough trans-1,2-dichloroethylene to completely submerge the components.
-
For enhanced cleaning, place the beaker in an ultrasonic bath for 5-10 minutes. The cavitation will help to dislodge contaminants from intricate surfaces.
-
-
Solvent Removal:
-
Carefully remove the metal parts from the solvent bath, allowing excess solvent to drain back into the container.
-
Pour the used solvent into a designated chlorinated waste container.
-
-
Drying:
-
Dry the components thoroughly using a forced-air dryer or a gentle stream of compressed, filtered air. Ensure all solvent has evaporated before removing the parts from the fume hood.
-
Material Compatibility
Understanding the compatibility of trans-1,2-dichloroethylene with various laboratory materials is crucial to prevent damage to equipment and ensure safety.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | No effect. |
| Stainless Steel | Excellent | No effect. |
| Aluminum | Good | Generally compatible, but prolonged contact should be avoided, especially with unstabilized solvent. |
| PTFE (Teflon®) | Excellent | Highly resistant to trans-1,2-dichloroethylene.[6][7][8] |
| PEEK | Fair | May be discolored or deformed by some chlorinated solvents.[9] Testing on a small, non-critical part is recommended. |
| Viton® | Good | Shows good resistance, but swelling may occur with prolonged exposure.[4] |
| Nitrile | Poor | Not recommended for prolonged immersion.[4] Suitable for splash protection only. |
| Polypropylene (PP) | Fair to Poor | May be attacked by the solvent. Avoid prolonged contact. |
| Polyethylene (PE) | Poor | Not recommended for use with trans-1,2-dichloroethylene. |
Waste Disposal
trans-1,2-Dichloroethylene is a chlorinated solvent and must be disposed of as hazardous waste.
-
Segregation: Always collect trans-1,2-dichloroethylene waste in a dedicated, clearly labeled container for "Chlorinated Solvents."[10][11] Do not mix with non-halogenated solvents, as this complicates and increases the cost of disposal.[12]
-
Container: Use a chemically compatible, sealable container for waste collection.[13] The original reagent bottle is often a suitable choice.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("trans-1,2-Dichloroethylene"), and the approximate concentration if mixed with other solvents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of trans-1,2-dichloroethylene down the drain or in the regular trash.[11]
Workflow and Safety Logic
The following diagrams illustrate the logical flow of the degreasing process and the overarching safety considerations.
Caption: General workflow for degreasing with trans-1,2-dichloroethylene.
Caption: Hierarchy of controls for managing risks associated with trans-1,2-dichloroethylene.
Conclusion
trans-1,2-Dichloroethylene offers a viable and effective solution for laboratory degreasing applications, presenting a reduced hazard profile compared to many traditional solvents. By understanding its properties, adhering to stringent safety protocols, and following established procedures for use and disposal, researchers can maintain a clean and safe laboratory environment conducive to high-quality scientific work. The information and protocols provided in these application notes are intended to empower laboratory personnel to utilize this valuable solvent responsibly and effectively.
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Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for 1,2-Dichloroethene. ATSDR. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRANS-1,2-DICHLOROETHYLENE. Retrieved from [Link]
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Chemcasts. (n.d.). trans-1,2-Dichloroethylene (CAS 156-60-5) – Thermophysical Properties. Retrieved from [Link]
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Delaware Health and Social Services. (2023). Frequently Asked Questions: trans-1,2-dichloroethene and cis-1,2-dichloroethene. Retrieved from [Link]
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Environmental Monitoring Technology, Inc. (2007). 1,2 DICHLOROETHANE PROPERTIES. Retrieved from [Link]
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Enviro Tech International. (2023). 1,2 trans-dichloroethylene SAFETY DATA SHEET. Retrieved from [Link]
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Gapi UK. (n.d.). PTFE Chemical Resistance Chart. Retrieved from [Link]
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Hindustan Nylons. (n.d.). Chemical Resistance Guide of PTFE. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazard Substance Fact Sheet: 1,2-DICHLOROETHYLENE. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). 1,2-Dichloroethylene. CDC. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). 1,2-Dichloroethylene - IDLH. CDC. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dichloroethylene. CDC. Retrieved from [Link]
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National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE). Retrieved from [Link]
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P2 InfoHouse. (n.d.). Metal Cleaning with 1,l ,l-Trichloroethane. Retrieved from [Link]
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Polyfluor. (n.d.). Chemical resistance, PTFE. Retrieved from [Link]
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PubChem. (n.d.). trans-1,2-Dichloroethylene. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Laboratory Waste - Module 2. Retrieved from [Link]
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Techspray. (n.d.). Trans: the Cleaning Workhorse. Retrieved from [Link]
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The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. Retrieved from [Link]
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Thomasnet. (n.d.). trans 1,2 Dichloroethylene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Proposed Designation of trans-1,2-Dichloroethylene as a High-Priority Substance for Risk Evaluation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). Final Scope of the Risk Evaluation for trans-1,2-Dichloroethylene CASRN 156-60-5. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). Provisional Peer-Reviewed Toxicity Values for trans-1,2-Dichloroethylene (CASRN 156-60-5). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for Trans-1,2- Dichloroethylene. Retrieved from [Link]
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Best Glove Corporation. (2021). Study Submission for 1,2-Trans-Dichloroethylene (CASRN 156-60-5): Health and Safety Data Reporting. Retrieved from [Link]
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Application Notes and Protocols: Trans-1,2-Dichloroethylene in Polymer Chemistry
Abstract
Trans-1,2-dichloroethylene (trans-1,2-DCE) is a chlorinated hydrocarbon with unique reactivity that makes it a compound of interest in polymer chemistry.[1][2] While it does not readily homopolymerize under typical free-radical conditions due to significant chain transfer, its distinct electronic and steric properties allow for its application in several specialized areas.[3][4] This guide provides an in-depth analysis of the roles of trans-1,2-DCE as a comonomer for modifying polymer properties, a chain transfer agent for molecular weight control, and a specialized solvent. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers and professionals in polymer science and drug development.
Introduction: Physicochemical Properties of Trans-1,2-Dichloroethylene
Trans-1,2-dichloroethylene is a colorless, volatile liquid with a characteristic sweet, chloroform-like odor. Its utility in polymer chemistry is dictated by the electronic effects of the two chlorine atoms on the carbon-carbon double bond and its overall molecular geometry.
The presence of electron-withdrawing chlorine atoms deactivates the double bond towards electrophilic addition and radical polymerization compared to monomers like vinyl chloride or ethylene. Furthermore, the trans configuration imparts specific steric and stability characteristics that differentiate it from its cis isomer. A critical aspect of its chemistry is the propensity for β-elimination of a chlorine atom after addition to a growing radical chain, a process that leads to chain transfer and is the primary reason for its inability to form high molecular weight homopolymers via free-radical pathways.[3][4][5]
Table 1: Key Physicochemical Properties of Trans-1,2-Dichloroethylene
| Property | Value | Source |
| CAS Number | 156-60-5 | [2] |
| Molecular Formula | C₂H₂Cl₂ | [2] |
| Molecular Weight | 96.94 g/mol | [2] |
| Boiling Point | 48 °C | |
| Melting Point | -50 °C | |
| Density | 1.257 g/cm³ | |
| Flash Point | 6 °C | [1] |
| Solubility in Water | 0.63% by wt. |
Application as a Comonomer in Copolymerization
While trans-1,2-DCE does not homopolymerize effectively, it can be incorporated into polymer chains as a comonomer with more reactive monomers, such as vinyl acetate or vinyl chloride.[5] Its inclusion serves to modify the properties of the resulting copolymer.
Rationale for Use
The primary motivation for using trans-1,2-DCE as a comonomer is to introduce vicinal dichloride units along the polymer backbone. This modification can lead to:
-
Increased Glass Transition Temperature (Tg): The rigid dichloroethylene units restrict chain mobility, thereby increasing the polymer's Tg. For instance, incorporating 1,2-dichloroethylene into polyvinyl acetate increases the Tg by approximately 1°C per weight percent of the comonomer.[5]
-
Modified Thermal Stability: The C-Cl bonds can influence the degradation pathways of the polymer. While potentially creating sites for dehydrochlorination, they can also alter the overall thermal response compared to the homopolymer.[5]
-
Altered Chemical Resistance and Polarity: The polar C-Cl bonds can change the polymer's solubility and resistance to various chemical environments.
Experimental Protocol: Free-Radical Copolymerization of Vinyl Acetate with Trans-1,2-DCE
This protocol describes a low-temperature solution polymerization method, which favors the propagation rate relative to the chain transfer rate, allowing for the synthesis of high molecular weight copolymers.[5]
Materials:
-
Vinyl Acetate (freshly distilled to remove inhibitors)
-
Trans-1,2-Dichloroethylene (reagent grade)
-
Triethylborane (TEB) solution (1.0 M in hexanes)
-
Oxygen (or air) as an initiator component
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Nitrogen (inert gas)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a condenser.
-
Degassing: Add the desired amounts of vinyl acetate, trans-1,2-DCE, and anhydrous toluene to the flask. Degas the solution by bubbling with dry nitrogen for 30 minutes to remove dissolved oxygen, which can interfere with the TEB initiator.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -20°C) using a suitable cooling bath. Through the septum, slowly inject a controlled, substoichiometric amount of air or oxygen, followed by the dropwise addition of the triethylborane solution. Causality: Triethylborane reacts with oxygen to generate ethyl radicals, which initiate the polymerization. This low-temperature initiation system is crucial for minimizing the chain transfer reactions associated with trans-1,2-DCE.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere. Monitor the reaction progress by periodically taking aliquots and analyzing for monomer conversion via Gas Chromatography (GC) or ¹H NMR.
-
Termination & Precipitation: After the desired conversion is reached (e.g., 8-12 hours), terminate the reaction by exposing the mixture to air and warming to room temperature. Precipitate the copolymer by slowly pouring the reaction solution into a large excess of cold methanol with vigorous stirring.
-
Purification & Drying: Filter the precipitated white polymer. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into methanol to remove unreacted monomers and initiator residues. Collect the purified polymer by filtration and dry under vacuum at 40-50°C to a constant weight.
-
Validation: Characterize the copolymer's composition using ¹H NMR spectroscopy. Determine the molecular weight and molecular weight distribution (Mw/Mn) using Gel Permeation Chromatography (GPC). Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Visualization: Copolymerization Workflow
Caption: Workflow for the copolymerization of vinyl acetate and trans-1,2-DCE.
Application as a Chain Transfer Agent
A chain transfer reaction in polymerization terminates a growing polymer chain and initiates a new one.[6][7] Trans-1,2-DCE can function as a chain transfer agent (CTA), primarily in free-radical polymerizations, which allows for the control of polymer molecular weight.[3][5]
Mechanism of Chain Transfer
The process is facilitated by the relative weakness of the C-Cl bond and the stability of the resulting radical. The mechanism proceeds as follows:
-
Addition: A growing polymer radical (P•) adds across the double bond of trans-1,2-DCE.
-
β-Scission (Cl Elimination): The resulting radical intermediate is unstable. It rapidly undergoes β-scission, eliminating a chlorine atom (Cl•) and forming a double bond, thus terminating the original polymer chain.[4][5]
-
Re-initiation: The newly formed chlorine radical (Cl•) is highly reactive and can abstract a hydrogen atom from another molecule or, more productively, add to a monomer molecule (M), initiating a new polymer chain (M-Cl•).
This cycle effectively transfers the radical activity from a growing polymer to a new monomer, controlling the overall chain length. The efficiency of this process is described by the chain transfer constant (Cs).
Visualization: Chain Transfer Mechanism
Caption: Mechanism of chain transfer to trans-1,2-dichloroethylene.
Protocol: Molecular Weight Control in Styrene Polymerization
This protocol demonstrates the use of trans-1,2-DCE to regulate the molecular weight of polystyrene.
Materials:
-
Styrene (inhibitor removed via column chromatography)
-
Trans-1,2-Dichloroethylene (CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Preparation: In a series of Schlenk tubes, prepare stock solutions of styrene and AIBN in toluene.
-
Reaction Setup: To each tube, add the styrene/AIBN solution. Then, add varying concentrations of trans-1,2-DCE to each tube to create a concentration gradient. A control reaction with no trans-1,2-DCE is mandatory.
-
Degassing: Subject each sealed tube to three freeze-pump-thaw cycles to thoroughly remove oxygen. Causality: Oxygen is a radical scavenger and will inhibit the polymerization, leading to inconsistent results.
-
Polymerization: Place the tubes in a preheated oil bath at 60°C to initiate polymerization. Allow the reactions to proceed for a set time, ensuring low monomer conversion (<10%) for accurate calculation of the chain transfer constant.
-
Termination & Isolation: Stop the reactions by immersing the tubes in an ice bath and exposing them to air. Precipitate the polymers by adding the contents of each tube to an excess of methanol.
-
Purification: Filter and dry the resulting polystyrene samples.
-
Validation & Analysis: Determine the number-average degree of polymerization (DPn) for each sample using GPC. Plot 1/DPn versus the ratio of concentrations [CTA]/[Monomer]. According to the Mayo equation, the slope of this line gives the chain transfer constant (Cs). This provides a quantitative measure of trans-1,2-DCE's effectiveness as a CTA for styrene.
Application as a Specialized Solvent
Trans-1,2-DCE is also used as a solvent in various industrial processes, including the dissolution of oils, greases, waxes, and certain polymers. Its moderate polarity, low viscosity, and relatively low boiling point make it suitable for applications like precision cleaning of electronics and as a component in solvent blends for coatings and adhesives.[8][9]
Table 2: Solvent Properties and Applications
| Property | Implication for Application | Example Use Case |
| Moderate Polarity | Can dissolve a range of organic materials, including some polar polymers and non-polar substances. | Solvent for formulating adhesives and coatings. |
| Low Boiling Point (48°C) | Allows for rapid evaporation at low temperatures, leaving minimal residue. | Precision cleaning and degreasing of sensitive electronic components.[8][10] |
| Low Viscosity | Enables good penetration into small crevices and complex geometries. | Metal cleaning and degreasing applications. |
| Non-flammable Mixtures | Can be blended with other solvents to create non-flammable formulations, enhancing safety.[8] | Alternative to more hazardous chlorinated solvents like trichloroethylene.[8] |
Safety and Handling
Trans-1,2-dichloroethylene is a highly flammable liquid and vapor.[11][12] It is also harmful if inhaled or swallowed and can cause skin and eye irritation.[11] Chronic exposure may lead to health effects.[13]
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][13] Ensure that emergency eye wash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use non-sparking tools and ground all equipment to prevent static discharge.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[13] It should be stored in an explosion-proof refrigerator between 2-8°C.[13] The material can be light and air-sensitive.[13]
References
-
TRANS-1,2-DICHLOROETHYLENE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
1,2 trans-dichloroethylene Safety Data Sheet. (n.d.). Enviro Tech International. Retrieved from [Link]
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Use Report for Trans-1,2-Dichloroethylene (CAS RN 156-60-5). (2018). U.S. Environmental Protection Agency. Retrieved from [Link]
-
1,2-Dichloroethylene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Material Safety Data Sheet - TRANS-LC. (n.d.). Exposome-Explorer. Retrieved from [Link]
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Fact sheet: 1,2-dichloroethene (trans). (n.d.). SANEXEN. Retrieved from [Link]
-
Trans-1,2-Dichloroethylene: Technical Report on the Conditions of Use. (2019). Regulations.gov. Retrieved from [Link]
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Potential Synthesis of Poly(1,2-dichloroethylene) via a Ring-Opening Metathesis Polymerization. (2011). Journal of Vinyl and Additive Technology. Retrieved from [Link]
-
Risk Evaluation for Trans-1,2- Dichloroethylene. (2020). U.S. Environmental Protection Agency. Retrieved from [Link]
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Ge, X. (1991). Synthetic and mechanistic studies of poly(vinyl chloride) and some other chlorinated polymers. W&M ScholarWorks. Retrieved from [Link]
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Chain transfer. (n.d.). In Wikipedia. Retrieved from [Link]
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Ge, X. (1991). Synthetic and mechanistic studies of poly(vinyl chloride) and some oth. William & Mary. Retrieved from [Link]
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IUPAC. (2025). chain transfer. In Compendium of Chemical Terminology (5th ed.). Retrieved from [Link]
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Application Notes and Protocols for Bioremediation of trans-1,2-Dichloroethylene (tDCE) Contamination
Abstract
Trans-1,2-dichloroethylene (tDCE) is a prevalent groundwater contaminant often originating from the incomplete anaerobic biodegradation of tetrachloroethene (PCE) and trichloroethene (TCE). Its persistence and potential for transformation into the more toxic vinyl chloride (VC) necessitate effective remediation strategies. This document provides a comprehensive guide for researchers, scientists, and environmental professionals on the application of bioremediation for tDCE-contaminated sites. We delve into the core principles of anaerobic reductive dechlorination and aerobic co-metabolism, offering detailed protocols for laboratory-scale microcosm studies and field-scale implementation of biostimulation and bioaugmentation. This guide is designed to provide both the theoretical underpinnings and the practical methodologies required to successfully design and execute tDCE bioremediation projects.
Introduction: The Challenge of tDCE Contamination
Chlorinated solvents, including tDCE, are among the most common pollutants found in groundwater at industrial sites.[1] tDCE exists as two isomers, cis-1,2-dichloroethylene (cDCE) and trans-1,2-dichloroethylene (tDCE). While cDCE is the more frequently observed byproduct of PCE and TCE reductive dechlorination, tDCE is also a significant concern.[2][3] The primary risk associated with tDCE is its potential to be reductively dechlorinated to vinyl chloride, a known human carcinogen.[4] Therefore, effective remediation strategies must not only remove tDCE but also prevent the accumulation of harmful daughter products. Bioremediation, which leverages the metabolic capabilities of microorganisms to degrade contaminants, offers a cost-effective and sustainable solution for tDCE-contaminated sites.[5]
Core Bioremediation Strategies for tDCE
Two primary microbial processes are harnessed for the bioremediation of tDCE: anaerobic reductive dechlorination and aerobic co-metabolism. The selection of the most appropriate strategy depends on site-specific conditions, including the presence of co-contaminants and the prevailing redox environment.
Anaerobic Reductive Dechlorination: The Primary Pathway
Under anaerobic conditions, certain microorganisms can use chlorinated ethenes as electron acceptors in a process called "organohalide respiration."[6] This sequential removal of chlorine atoms is the most common pathway for the natural attenuation and engineered bioremediation of tDCE.
Key Microorganisms: The complete reductive dechlorination of tDCE to the non-toxic ethene is primarily carried out by specific strains of Dehalococcoides mccartyi.[7] These bacteria possess the reductive dehalogenase (RDase) enzymes necessary to break the carbon-chlorine bonds. While other bacteria can dechlorinate PCE and TCE to DCE, the subsequent steps to vinyl chloride and ethene are often the rate-limiting and require the presence of Dehalococcoides.
Biochemical Pathway: The anaerobic reductive dechlorination of tDCE proceeds through the following steps:
-
trans-1,2-Dichloroethylene (tDCE) → Vinyl Chloride (VC) → Ethene
This process requires an electron donor, typically hydrogen (H₂), which is often generated through the fermentation of organic substrates by other members of the microbial community.
Aerobic Co-metabolism: An Oxidative Approach
In aerobic environments, some bacteria can degrade tDCE through co-metabolism. This occurs when a non-specific enzyme, produced by the microorganism to metabolize a primary substrate (e.g., methane, toluene, phenol), fortuitously oxidizes tDCE.[8]
Key Microorganisms: A variety of aerobic bacteria have been shown to co-metabolize tDCE, with Pseudomonas species being prominent examples. For instance, Pseudomonas stutzeri OX1, which utilizes toluene as a growth substrate, expresses a toluene-o-xylene monooxygenase that can oxidize tDCE.[3][9][10]
Biochemical Pathway: The aerobic co-metabolic pathway involves the oxidation of tDCE, leading to the formation of unstable intermediates that subsequently break down into non-toxic products. This process does not generate vinyl chloride.
Site Characterization and Feasibility Assessment
Before implementing any bioremediation strategy, a thorough site characterization is crucial to assess its feasibility and to design an effective treatment plan.
Key Parameters to Evaluate:
-
Contaminant Concentrations: Determine the concentrations of tDCE, its parent compounds (PCE, TCE), and potential daughter products (VC, ethene).
-
Geochemical Conditions: Measure parameters such as pH, temperature, oxidation-reduction potential (ORP), and dissolved oxygen (DO). Anaerobic reductive dechlorination is favored under reducing conditions (low ORP and DO).
-
Electron Acceptors and Donors: Quantify the concentrations of alternative electron acceptors (nitrate, sulfate, iron (III)) and the availability of organic carbon to serve as electron donors.
-
Microbial Community: Use molecular tools like quantitative polymerase chain reaction (qPCR) to determine the presence and abundance of key microorganisms, particularly Dehalococcoides mccartyi, and their functional genes (e.g., tceA, vcrA, bvcA).
Laboratory Microcosm Studies: A Crucial First Step
Microcosm studies are laboratory-scale experiments that simulate site conditions to evaluate the potential for bioremediation and to optimize treatment parameters.[1][10]
Protocol for Anaerobic Microcosm Study
Objective: To determine the potential for anaerobic reductive dechlorination of tDCE and to evaluate the effectiveness of biostimulation and bioaugmentation.
Materials:
-
Groundwater and soil/sediment from the contaminated site.
-
Sterile serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps.
-
Anaerobic glove box or chamber.
-
Stock solutions of tDCE, electron donors (e.g., lactate, emulsified vegetable oil), and nutrients (e.g., nitrogen, phosphorus).
-
Dehalococcoides mccartyi bioaugmentation culture (if testing bioaugmentation).
-
Gas chromatograph (GC) for analysis of chlorinated ethenes and ethene.
Procedure:
-
Preparation: Inside an anaerobic chamber, dispense a known amount of site soil/sediment and groundwater into each serum bottle.
-
Amendments: Add amendments according to the experimental design (see table below). This typically includes a control group, biostimulation groups with different electron donors, and bioaugmentation groups.
-
Spiking: Spike the microcosms with a known concentration of tDCE.
-
Incubation: Incubate the microcosms in the dark at a temperature representative of the site's groundwater.
-
Monitoring: Periodically collect headspace or aqueous samples for analysis of tDCE, VC, and ethene concentrations using a GC. Monitor pH and ORP as well.
-
Data Analysis: Plot the concentration of each compound over time to determine degradation rates and to assess the formation and subsequent degradation of daughter products.
Typical Microcosm Experimental Design:
| Treatment ID | Description | Rationale |
| MNA | Site soil + Site groundwater + tDCE | To assess the potential for monitored natural attenuation. |
| Biostimulation (Lactate) | Site soil + Site groundwater + tDCE + Lactate | To evaluate the effect of adding a readily available electron donor. |
| Biostimulation (EVO) | Site soil + Site groundwater + tDCE + Emulsified Vegetable Oil | To assess a slow-release electron donor for long-term treatment. |
| Bioaugmentation | Site soil + Site groundwater + tDCE + Lactate + Dehalococcoides culture | To determine if adding specialized microorganisms enhances degradation. |
| Killed Control | Sterilized site soil + Sterilized site groundwater + tDCE | To account for abiotic losses of tDCE. |
Field-Scale Implementation: From the Lab to the Land
Based on successful microcosm study results, a field-scale bioremediation plan can be developed. This typically involves either enhancing the activity of the native microbial population (biostimulation) or introducing specialized microorganisms to the subsurface (bioaugmentation).
Biostimulation
Biostimulation involves the injection of substrates (electron donors and nutrients) into the subsurface to stimulate the growth and activity of indigenous dechlorinating bacteria.
Commonly Used Substrates:
-
Soluble Substrates: Lactate, molasses, and corn syrup provide a readily available source of hydrogen.
-
Slow-Release Substrates: Emulsified vegetable oil (EVO) provides a long-lasting source of electron donor, reducing the need for frequent injections.[11][12]
-
Nutrients: Nitrogen and phosphorus may be added to ensure that microbial growth is not limited.
Protocol for Field-Scale Biostimulation:
-
Injection Well Installation: Install a network of injection and monitoring wells based on the hydrogeology of the site and the extent of the contaminant plume.
-
Substrate Preparation: Prepare the substrate solution by mixing the electron donor and any necessary nutrients with water.
-
Injection: Inject the substrate solution into the subsurface through the injection wells. The injection pressure and volume should be carefully controlled to ensure proper distribution in the target treatment zone.
-
Performance Monitoring: Regularly collect groundwater samples from monitoring wells to track changes in contaminant concentrations, daughter products, geochemical parameters, and microbial populations.
Bioaugmentation
Bioaugmentation is the introduction of non-native, specialized microorganisms, such as Dehalococcoides mccartyi, to a contaminated site to enhance the degradation of contaminants.[13] This approach is particularly useful at sites where the necessary dechlorinating bacteria are absent or present in insufficient numbers.
Commercial Cultures: Several commercial vendors supply enriched cultures of Dehalococcoides mccartyi for bioaugmentation.[7][14][15]
Protocol for Field-Scale Bioaugmentation:
-
Site Preparation: Before introducing the bioaugmentation culture, the subsurface environment may need to be pre-conditioned by injecting an electron donor to create anaerobic conditions conducive to the survival and growth of the introduced microorganisms.
-
Culture Injection: The bioaugmentation culture is typically mixed with a dilute solution of an electron donor and injected into the subsurface through the injection wells.
-
Performance Monitoring: Monitoring is critical to track the survival and activity of the introduced microorganisms and their impact on contaminant degradation. This includes monitoring the same parameters as for biostimulation, with a particular focus on the population density of Dehalococcoides mccartyi.
Performance Monitoring and Data Analysis
A robust monitoring program is essential to evaluate the effectiveness of the bioremediation strategy and to make any necessary adjustments.
Analytical Methods:
-
Chlorinated Ethenes: Groundwater samples should be analyzed for tDCE, cDCE, VC, and ethene using EPA Method 8260, which employs gas chromatography-mass spectrometry (GC-MS).[9][16][17][18][19]
-
Gases: Ethene and other gases can be analyzed by gas chromatography with a flame ionization detector (GC-FID).[20][21]
-
Microbial Analysis: Quantitative PCR (qPCR) is used to quantify the population of Dehalococcoides mccartyi and the abundance of key reductive dehalogenase genes.
Data Interpretation:
-
Degradation Rates: Calculate the degradation rate of tDCE and the formation and decay rates of daughter products.
-
Mass Balance: Perform a mass balance on the chlorinated ethenes and their degradation products to ensure that the decrease in tDCE is due to degradation and not just dilution or dispersion.
-
Geochemical Trends: Monitor changes in geochemical parameters to confirm that the desired anaerobic conditions are being maintained.
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to the bioremediation of tDCE.
Table 1: Anaerobic Reductive Dechlorination Rates of tDCE
| Electron Donor | Degradation Rate Constant (k) (day⁻¹) | Reference |
| Lactate | 0.19 - 0.52 | [6] |
| Methanol | Not specified | |
| Emulsified Vegetable Oil | Not specified | |
| Hydrogen | 0.28 - 0.36 | [6] |
Note: Degradation rates are highly site-specific and can vary significantly.
Table 2: Kinetic Parameters for Aerobic Co-metabolism of tDCE by Pseudomonas spp.
| Primary Substrate | Maximum Degradation Rate (k_max) (μmol/mg TSS/h) | Half-Saturation Coefficient (K_s) (μM) | Reference |
| Toluene | Not specified for tDCE | Not specified for tDCE | |
| Phenol | Not specified for tDCE | Not specified for tDCE | |
| Butane | 1.3 (for 1,1-DCE) | 1.5 (for 1,1-DCE) | [22] |
Note: Data for tDCE is limited; values for the structurally similar 1,1-DCE are provided for reference.
Visualizations
Anaerobic Reductive Dechlorination Pathway of tDCE
Caption: Anaerobic reductive dechlorination of tDCE to ethene.
Aerobic Co-metabolism of tDCE by Toluene Monooxygenase```dot
Caption: General workflow for a tDCE bioremediation project.
Conclusion
Bioremediation is a powerful and versatile technology for the treatment of tDCE-contaminated groundwater. A thorough understanding of the underlying microbial processes, coupled with careful site characterization and laboratory testing, is essential for the successful design and implementation of a bioremediation strategy. This guide provides a framework for approaching tDCE bioremediation, from initial assessment to full-scale application and monitoring. By harnessing the power of microorganisms, we can effectively and sustainably restore groundwater resources impacted by this common contaminant.
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Testing Laboratory. (n.d.). EPA 8260 Volatile Organic Compounds VOC Test in Groundwater. Retrieved from [Link]
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Teklab, Inc. (n.d.). EPA Method 8260 Testing. Retrieved from [Link]
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Shimadzu. (n.d.). Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. Retrieved from [Link]
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Mebak.org. (2021). Vinyl Chloride in Drinking Water. Retrieved from [Link]
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Redox Tech. (n.d.). Bioaugmentation Bacteria. Retrieved from [Link]
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- Notomista, E., et al. (2011). The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants. PLOS ONE, 6(10), e25511.
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- Mattes, T. E., et al. (2010). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. FEMS Microbiology Reviews, 34(4), 445–475.
- Barbieri, P., et al. (2011).
- Camp Stanley Storage Activity. (2013). Solid Waste Management Unit (SWMU)
- Jugder, B. E., et al. (2015). Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides. Trends in Biotechnology, 33(10), 595–610.
- Löffler, F. E., et al. (2024). Acetylene Tunes Microbial Growth During Aerobic Cometabolism of Trichloroethene. Environmental Science & Technology, 58(13), 5585–5594.
- Sazinsky, M. H., & Lippard, S. J. (2004). Structure of the Toluene/o-Xylene Monooxygenase Hydroxylase. RCSB PDB.
- Di Gregorio, S., et al. (2015). A study of chlorinated solvent contamination of the aquifers of an industrial area in central Italy: a possibility of bioremediation. Annals of Microbiology, 65(3), 1645–1656.
- Jugder, B. E., et al. (2015). Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides. Trends in Biotechnology, 33(10), 595–610.
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Terra Systems. (n.d.). Anaerobic Bioremediation Products. Retrieved from [Link]
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Application Notes and Protocols for trans-1,2-Dichloroethylene (R-1130(E)) in Refrigeration and Heat Transfer
Foreword
Trans-1,2-dichloroethylene, designated as R-1130(E) by ASHRAE[1][2], is a chlorinated olefin that has garnered interest for its thermophysical properties and potential applications in thermal management systems. Historically used as a solvent and chemical intermediate[3][4], its fluid characteristics suggest viability as a component in refrigerant blends and as a heat transfer medium. However, its flammability and material compatibility necessitate a thorough and rigorous evaluation for any proposed application.
This document serves as a comprehensive technical guide for researchers, scientists, and engineers. It consolidates the known physical, chemical, and safety data for R-1130(E) and provides detailed, field-proven protocols for its evaluation as a refrigerant and heat transfer fluid. The methodologies outlined herein are designed to establish performance benchmarks, assess material compatibility, and ensure safe handling, thereby enabling a data-driven approach to its application.
Physicochemical and Thermophysical Properties
A fundamental understanding of a fluid's properties is critical for modeling its behavior in any thermal system. R-1130(E) is a colorless liquid with a distinct, sharp odor[5]. Its key properties are summarized below.
General and Physical Properties
The primary physical constants and properties of trans-1,2-dichloroethylene are presented in Table 1. This data is essential for basic calculations, safety assessments, and system design.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₂Cl₂ | [6] |
| Molecular Weight | 96.94 g/mol | [7] |
| ASHRAE Designation | R-1130(E) | [1][2] |
| CAS Number | 156-60-5 | [6] |
| Normal Boiling Point | 320.37 K (47.22 °C) | [7][8] |
| Triple Point Temperature | 223.31 K (-49.84 °C) | [8] |
| Critical Temperature | 515.69 K (242.54 °C) | [8] |
| Critical Pressure | 5255.46 kPa | [8] |
| Critical Density | 4.54 mol·dm⁻³ | [8] |
| Liquid Density @ 25°C | 1257 kg/m ³ | [6] |
| Flash Point | ~2 °C (36 °F) | |
| Ozone Depletion Potential (ODP) | ~0.00024 | |
| Global Warming Potential (GWP) | Very Low |
Thermodynamic and Transport Properties
Recent studies by the National Institute of Standards and Technology (NIST) have resulted in a high-accuracy equation of state for R-1130(E), allowing for the calculation of its thermodynamic properties over a wide range of temperatures and pressures[7][9][10]. These properties are indispensable for cycle analysis and heat transfer calculations. Key transport properties, such as thermal conductivity and viscosity, have also been experimentally determined[6][7].
| Property | Conditions | Value | Source(s) |
| Liquid Thermal Conductivity | 298.15 K, 0.1 MPa | 0.115 W·m⁻¹·K⁻¹ | [6] |
| Liquid Dynamic Viscosity | 298.15 K, 0.1 MPa | 0.00040 Pa·s | [6] |
| Liquid Isobaric Heat Capacity (Cp) | 298.15 K, 0.1 MPa | 114.8 J·mol⁻¹·K⁻¹ | [6] |
| Vapor Pressure | 298.15 K (25 °C) | 44.8 kPa | |
| Enthalpy of Vaporization | Normal Boiling Point | ~30.8 kJ/mol | [5] |
Safety, Handling, and Material Compatibility
The practical application of R-1130(E) is contingent upon a robust safety framework and a thorough understanding of its interaction with system materials.
Safety and Hazard Profile
R-1130(E) is classified by ASHRAE under safety group B2, indicating lower toxicity but higher flammability[2][11]. It is a highly flammable liquid and its vapors can form explosive mixtures with air.
-
Flammability: LFL and UFL data are critical for safe system design. All equipment must be appropriately rated for use with flammable fluids, including explosion-proof electronics and proper grounding to prevent static discharge.
-
Toxicity: It is harmful if inhaled or swallowed. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL). Adequate ventilation is paramount in any area where R-1130(E) is handled.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., Viton/Butyl, Nitrile, with consideration for breakthrough times), safety goggles with side shields, and respiratory protection (in case of inadequate ventilation) are mandatory[12].
Protocol for Material Compatibility Assessment
Long-term material compatibility is crucial for system reliability. R-1130(E), as a chlorinated solvent, can be aggressive towards certain elastomers and plastics. A standardized testing protocol, based on methodologies like ASHRAE Standard 97, is essential[13][14].
Objective: To determine the compatibility of R-1130(E) and its mixtures with lubricants with common HVACR materials (metals, polymers, elastomers).
Materials & Equipment:
-
Parr pressure vessels or sealed glass tubes
-
Material coupons (e.g., Copper C12200, Aluminum 3003, 1018 Steel)
-
Elastomer O-rings/sheets (e.g., NBR, EPDM, Neoprene, FKM/Viton)
-
Polymer samples (e.g., PTFE, PEEK, Nylon)
-
R-1130(E), 99.5%+ purity
-
Selected lubricant (e.g., POE, PVE, Mineral Oil)
-
Analytical balance (±0.1 mg), durometer (Shore A), dimensional measurement tools
-
Temperature-controlled oven (e.g., 175 °C)
-
Vacuum pump
Procedure:
-
Sample Preparation:
-
Cut material coupons to a standard size.
-
Clean all coupons ultrasonically in hexane, then methanol, and dry completely.
-
Measure and record the initial mass, dimensions, and hardness (for elastomers/polymers) of each sample.
-
-
Vessel Charging:
-
Place one of each material type (metal, elastomer, polymer) into the pressure vessel.
-
Add the test fluid. Test conditions should include:
-
100% R-1130(E)
-
50% R-1130(E) / 50% Lubricant (by weight)
-
100% Lubricant (as a control)
-
-
Evacuate the vessel to remove non-condensable gases.
-
Charge the vessel with the precise amount of the test fluid mixture.
-
-
Aging:
-
Place the sealed vessels in a pre-heated oven at a specified temperature (e.g., 175°C) for a set duration (e.g., 14 days)[13].
-
-
Post-Exposure Analysis:
-
Cool the vessels to room temperature before opening.
-
Carefully remove the material samples.
-
Visually inspect samples for any changes (corrosion, cracking, blistering, discoloration).
-
For elastomers and polymers, allow absorbed refrigerant to degas in a vacuum oven at a moderate temperature until mass stabilizes.
-
Re-measure and record the final mass, dimensions, and hardness.
-
-
Data Evaluation:
-
Calculate the percent change in mass, volume/dimensions, and hardness.
-
Analyze the fluid for signs of degradation (e.g., color change, formation of precipitates).
-
Rank materials based on a risk assessment matrix (e.g., low, medium, high risk) according to the magnitude of property changes[15].
-
Application as a Refrigerant
While R-1130(E) is used as a component in low-GWP refrigerant blends (e.g., R-514A)[16], comprehensive performance data for pure R-1130(E) in a standard vapor-compression cycle is not widely published. The following protocol provides a robust framework for its experimental evaluation.
Theoretical Cycle Analysis
Prior to experimental work, a theoretical analysis using the known thermodynamic properties of R-1130(E) is essential[7][8][10]. This allows for the prediction of performance and helps define operating parameters for experimental validation.
Caption: Workflow for theoretical vapor-compression cycle analysis.
Protocol for Experimental Refrigerant Performance Evaluation
Objective: To experimentally determine the Coefficient of Performance (COP), refrigerating capacity, and other key performance indicators of R-1130(E) in a vapor-compression refrigeration test rig.
Equipment:
-
A fully instrumented vapor-compression refrigeration test rig[12][15].
-
Key components: Compressor (rated for R-1130(E)), condenser (air or water-cooled), thermostatic or electronic expansion valve, evaporator (with controlled heat load).
-
Instrumentation: Pressure transducers (suction/discharge), thermocouples (at all state points), refrigerant mass flow meter, power analyzer for compressor.
-
Data acquisition system (DAQ).
Procedure:
-
System Preparation:
-
Ensure the system is clean, dry, and leak-free.
-
Evacuate the system to a deep vacuum (< 500 microns).
-
Charge the system with the precise mass of R-1130(E) as specified by the manufacturer or system design.
-
-
Test Execution:
-
Set the desired operating conditions (e.g., evaporator and condenser temperatures/pressures).
-
Apply a known, stable heat load to the evaporator.
-
Allow the system to reach steady-state (typically > 30 minutes of stable readings).
-
-
Data Acquisition:
-
At steady-state, record the following for at least 10-15 minutes:
-
T₁, P₁: Evaporator outlet temperature and pressure (compressor suction).
-
T₂, P₂: Compressor outlet temperature and pressure (condenser inlet).
-
T₃, P₃: Condenser outlet temperature and pressure.
-
T₄, P₄: Evaporator inlet temperature and pressure.
-
ṁ_ref: Refrigerant mass flow rate.
-
W_comp: Electrical power consumed by the compressor.
-
-
-
Calculations:
-
Enthalpies (h): Determine the specific enthalpy at each state point (1, 2, 3, 4) using the measured temperature and pressure and the equation of state for R-1130(E).
-
Refrigerating Effect (Q_e): Q_e = ṁ_ref * (h₁ - h₄)
-
Compressor Work (W_th): W_th = ṁ_ref * (h₂ - h₁)
-
Actual Coefficient of Performance (COP_actual): COP_actual = Q_e / W_comp
-
Theoretical Coefficient of Performance (COP_th): COP_th = (h₁ - h₄) / (h₂ - h₁)
-
-
Analysis:
-
Compare the experimental performance of R-1130(E) against baseline tests performed with a standard refrigerant (e.g., R-134a) under identical operating conditions.
-
Analyze the effect of varying operating parameters (e.g., evaporating/condensing temperatures) on COP and capacity.
-
Caption: Experimental workflow for refrigerant performance testing.
Application in Heat Transfer
As a single-phase liquid, R-1130(E) can be used as a heat transfer fluid in secondary loops or thermal management systems. Its performance is primarily dictated by its transport properties (thermal conductivity, viscosity, density, heat capacity) and the flow conditions.
Protocol for Convective Heat Transfer Coefficient Evaluation
Objective: To experimentally measure the single-phase forced convective heat transfer coefficient of liquid R-1130(E) in a defined geometry (e.g., a circular tube).
Equipment:
-
A closed-loop fluid circulation rig.
-
Key components: Variable-speed pump, pre-heater, test section, post-cooler, fluid reservoir.
-
Test Section: A smooth tube (e.g., copper or stainless steel) of known diameter and length, uniformly heated via direct resistance heating or heater tape.
-
Instrumentation: Fluid mass flow meter, differential pressure transducer across the test section, multiple thermocouples on the outer wall of the test section, and in the fluid stream at the inlet and outlet.
-
Variable power supply for the test section heater.
-
Data acquisition system (DAQ).
Procedure:
-
System Preparation:
-
Charge the loop with R-1130(E), ensuring all air is purged.
-
-
Test Execution:
-
Set a desired mass flow rate (ṁ) using the variable-speed pump.
-
Set the fluid inlet temperature (T_in) using the pre-heater.
-
Apply a known, constant heat flux (q") to the test section wall by setting the power supply (Q_elec).
-
Allow the system to reach thermal steady-state.
-
-
Data Acquisition:
-
Record:
-
ṁ: Mass flow rate.
-
T_in, T_out: Fluid bulk temperatures at the inlet and outlet of the test section.
-
T_w,i: Wall temperatures at multiple locations along the test section.
-
Q_elec: Electrical power supplied to the heater.
-
-
-
Calculations:
-
Heat Absorbed by Fluid (Q_fluid): Q_fluid = ṁ * Cp * (T_out - T_in) (where Cp is the specific heat of R-1130(E) at the average bulk temperature).
-
Average Wall Temperature (T_w,avg): Calculate the arithmetic average of all wall thermocouple readings.
-
Average Bulk Fluid Temperature (T_b,avg): T_b,avg = (T_in + T_out) / 2
-
Heat Transfer Surface Area (A_s): A_s = π * D_i * L (where D_i is the inner diameter and L is the heated length).
-
Average Heat Transfer Coefficient (h_avg): h_avg = Q_fluid / (A_s * (T_w,avg - T_b,avg))
-
Reynolds Number (Re): Re = (4 * ṁ) / (π * D_i * μ) (where μ is the dynamic viscosity at T_b,avg).
-
Prandtl Number (Pr): Pr = (Cp * μ) / k (where k is the thermal conductivity at T_b,avg).
-
Nusselt Number (Nu): Nu = (h_avg * D_i) / k
-
-
Analysis:
-
Develop an empirical correlation for the Nusselt number as a function of Reynolds and Prandtl numbers (Nu = C * Re^a * Pr^b).
-
Compare the experimental results with established correlations for turbulent flow in tubes (e.g., Dittus-Boelter, Gnielinski).
-
References
-
ASHRAE. (n.d.). ASHRAE Refrigerant Designations. Retrieved from [Link]
-
ASHRAE. (2019). ANSI/ASHRAE Standard 34-2019, Designation and Safety Classification of Refrigerants. Retrieved from [Link]
-
Kondou, C., & Omari, K. (2014). Materials Compatibility of HVACR System Materials with Low GWP Refrigerants. International Refrigeration and Air Conditioning Conference. Paper 1481. Retrieved from [Link]
-
Sorenson, L., et al. (2023). Material Compatibility of Seal Materials with Low GWP Refrigerants and Lubricant. International Refrigeration and Air Conditioning Conference. Paper 2520. Retrieved from [Link]
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Scribd. (n.d.). Experiment No: Performance Evaluation of Refrigeration Test Rig. Retrieved from [Link]
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Ohio Mechanical Code. (2024). Chapter 11 Refrigeration. Retrieved from [Link]
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Nartron Corporation. (1996). A Performance Analysis of Low Pressure HFC Refrigerants in Vapor-Compression Refrigeration Cycles. International Compressor Engineering Conference. Paper 1105. Retrieved from [Link]
-
Tanaka, K., et al. (2025). Equation of State for the Thermodynamic Properties of Trans-1,2-dichloroethene [R-1130(E)]. International Journal of Thermophysics. Retrieved from [Link]
-
Chemcasts. (n.d.). trans-1,2-Dichloroethylene (CAS 156-60-5) Properties. Retrieved from [Link]
-
Tanaka, K., et al. (2025). Equation of State for the Thermodynamic Properties of trans-1,2-Dichloroethene [R-1130(E)]. National Institute of Standards and Technology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Study Submission for 1,2-Trans-Dichloroethylene (CASRN 156-60-5): Health and Safety Data Reporting. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 1,2-dichloroethene (trans). Retrieved from [Link]
-
Tanaka, K., et al. (2025). Equation of State for the Thermodynamic Properties of Trans-1,2-dichloroethene [R-1130(E)]. ResearchGate. Retrieved from [Link]
-
National Toxicology Program. (2002). TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5). Retrieved from [Link]
-
Tanaka, K., et al. (2025). Equation of State for the Thermodynamic Properties of trans-1,2-Dichloroethene [R-1130(E)]. International Journal of Thermophysics. Retrieved from [Link]
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ASHRAE. (n.d.). Refrigeration. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment. (2018). 1,2-Dichloroethylene, trans. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Risk Evaluation for Trans-1,2- Dichloroethylene. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (2018). EXPERIMENTAL ANALYSIS ON THE PERFORMANCE OF VAPOUR COMPRESSION REFREGERATION SYSTEM USING DIFFERENT REFRIGERENTS. Retrieved from [Link]
-
Cavallini, A., et al. (2002). Heat Transfer Coefficients Of HFC Refrigerants During Condensation At High Temperature Inside An Enhanced Tube. International Refrigeration and Air Conditioning Conference. Paper 577. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (2018). Comparative Analysis of Vapour Compression Refrigeration System using Various Green Refrigerants. Retrieved from [Link]
-
UNEP/ASHRAE. (2022). Update on New Refrigerants Designations and Safety Classifications. Retrieved from [Link]
-
Perkins, R. A., & Huber, M. L. (2024). Thermal Conductivity of Liquid trans-1,2-Dichloroethene (R-1130(E)): Measurement and Modeling. International Journal of Thermophysics, 45(36). Retrieved from [Link]
-
National Toxicology Program. (2002). Toxicity Studies of trans-1,2-Dichloroethylene. Retrieved from [Link]
-
ASHRAE. (2022). Safety Standard for Refrigeration Systems. Retrieved from [Link]
-
Tanaka, K., et al. (2025). Equation of State for the Thermodynamic Properties of trans-1,2-Dichloroethene [R-1130(E)]. International Journal of Thermophysics. Retrieved from [Link]
-
Thomas Publishing Company. (n.d.). Rubber Chemical Compatibility Charts. Retrieved from [Link]
-
MDPI. (2023). Forced Convective Heat Transfer in Tubes and Ducts: A Review of Prandtl Number, Geometry, and Orientation Effects. Retrieved from [Link]
-
ResearchGate. (2025). The experimental determination of the heat transfer coefficient in thin channels of a regenerative heat exchanger. Retrieved from [Link]
-
Timco Rubber. (2024). Chemical Resistances for Different Rubber Materials. Retrieved from [Link]
-
Yang, C. M., et al. (2023). Experimental investigation on nucleate boiling heat transfer of low GWP refrigerants over metal-foam enhanced tube bundles. OSTI.GOV. Retrieved from [Link]
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ARO Fluid Management. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]
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Intertek. (n.d.). Materials Compatibility Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638186, Trans-1,2-Dichloroethylene. Retrieved from [Link]
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Application and Protocol for the Spectroscopic Analysis of trans-1,2-Dichloroethylene
Introduction
trans-1,2-Dichloroethylene (CAS 156-60-5) is a chlorinated hydrocarbon of significant industrial and environmental interest.[1] As a volatile organic compound (VOC), its accurate identification and quantification are crucial in various fields, including chemical synthesis, environmental monitoring, and materials science. This application note provides a detailed guide to the spectroscopic analysis of trans-1,2-dichloroethylene using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, provide step-by-step protocols for sample analysis, and present reference data for accurate characterization. This guide is intended for researchers, scientists, and professionals in drug development and related industries who require a robust understanding and practical methodology for the analysis of this compound.
I. Molecular Structure and Symmetry: The Foundation of Spectroscopic Signatures
The spectroscopic properties of trans-1,2-dichloroethylene are a direct consequence of its molecular structure and symmetry. The molecule possesses a C₂h point group symmetry, which includes a center of inversion (i) and a C₂ rotation axis.[2] This high degree of symmetry has profound implications for its NMR and IR spectra, most notably the "rule of mutual exclusion" in vibrational spectroscopy. This rule dictates that for centrosymmetric molecules, vibrational modes that are IR active are Raman inactive, and vice versa.[2]
II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Theoretical Insights: The Concept of Chemical Equivalence
A salient feature of the ¹H NMR spectrum of trans-1,2-dichloroethylene is its simplicity. Due to the C₂h symmetry of the molecule, the two vinylic protons are chemically and magnetically equivalent.[3][4] This equivalence means they experience the same electronic environment and thus resonate at the same frequency, resulting in a single sharp peak, a singlet, in the ¹H NMR spectrum.[3]
It is a common misconception that all trans-alkenes should exhibit a large coupling constant (typically 12-18 Hz) between their vinylic protons.[3] While this large coupling is a hallmark of trans geometry, it is only observable when the two protons are chemically non-equivalent. In the case of trans-1,2-dichloroethylene, the identical nature of the protons precludes spin-spin coupling from being observed in the spectrum.
B. Experimental Protocol: ¹H NMR of a Volatile Liquid
The volatile nature of trans-1,2-dichloroethylene necessitates careful sample preparation to ensure accurate and reproducible NMR data.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of trans-1,2-dichloroethylene in approximately 0.6-0.7 mL of the deuterated solvent.[5]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.[5]
-
Capping: Immediately and securely cap the NMR tube to prevent the evaporation of the volatile analyte and solvent.
2. Instrument Parameters:
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition: A standard proton pulse program is used for data acquisition. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
C. Data Interpretation and Reference Spectrum
The ¹H NMR spectrum of trans-1,2-dichloroethylene is characterized by a single sharp singlet.
| Parameter | Value (ppm) | Multiplicity | Assignment |
| Chemical Shift (δ) | ~6.42 | Singlet | Vinylic Protons (2H) |
| Note: The exact chemical shift can vary slightly depending on the solvent and concentration. |
The absence of splitting is a key identifying feature, confirming the chemical equivalence of the two protons.
III. Infrared (IR) Spectroscopy
A. Theoretical Insights: Vibrational Modes and the Rule of Mutual Exclusion
The IR spectrum of trans-1,2-dichloroethylene provides a unique fingerprint based on its molecular vibrations. Due to its C₂h symmetry, only vibrations that result in a change in the molecule's dipole moment are IR active.[2] This leads to the observation of specific absorption bands while others are conspicuously absent.
Key IR Active Vibrational Modes:
-
C-H Asymmetric Stretching: This vibration involves the out-of-phase stretching of the two C-H bonds.
-
C-Cl Asymmetric Stretching: This involves the out-of-phase stretching of the two C-Cl bonds.
-
C-H Out-of-Plane Bending: This is a highly characteristic and often strong absorption for trans-alkenes, where the hydrogen atoms move out of the plane of the double bond.
Key IR Inactive Vibrational Modes:
-
C=C Stretching: The symmetric stretch of the carbon-carbon double bond does not produce a change in the dipole moment and is therefore IR inactive.[2]
-
C-H Symmetric Stretching: The in-phase stretching of the C-H bonds is also IR inactive.
-
C-Cl Symmetric Stretching: The in-phase stretching of the C-Cl bonds is IR inactive.
B. Experimental Protocol: IR Analysis of a Volatile Liquid
Two common methods for analyzing volatile liquids by IR spectroscopy are the neat thin film method using salt plates and Attenuated Total Reflectance (ATR) spectroscopy.
1. Neat Thin Film Method (NaCl Plates):
-
Plate Handling: Handle the salt (NaCl or KBr) plates with care, touching only the edges to avoid moisture contamination from fingerprints.[6]
-
Sample Application: In a fume hood, place a single drop of trans-1,2-dichloroethylene onto the center of one salt plate.[7]
-
Assembly: Immediately place the second salt plate on top, allowing the liquid to spread into a thin film.[7]
-
Analysis: Quickly place the assembled plates into the spectrometer's sample holder and acquire the spectrum to minimize evaporation.[6]
-
Cleaning: After analysis, clean the plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.[8]
2. Attenuated Total Reflectance (ATR) Method:
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a drop of trans-1,2-dichloroethylene directly onto the ATR crystal.
-
Analysis: Acquire the spectrum. This method is often quicker and less susceptible to sample evaporation than the salt plate method.
-
Cleaning: Clean the crystal with a soft cloth or swab moistened with a suitable solvent.
C. Data Interpretation and Reference Spectrum
The IR spectrum of trans-1,2-dichloroethylene exhibits several characteristic absorption bands. The data below is referenced from the NIST Chemistry Webbook.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 | Medium | C-H Asymmetric Stretch |
| ~1200 | Strong | C-H In-Plane Bend |
| ~917 | Very Strong | C-H Out-of-Plane Bend |
| ~828 | Very Strong | C-Cl Asymmetric Stretch |
The strong absorption around 917 cm⁻¹ is particularly diagnostic for the trans configuration of the double bond.
IV. Workflow and Data Integration
The combined use of NMR and IR spectroscopy provides a powerful and self-validating system for the identification and purity assessment of trans-1,2-dichloroethylene.
Caption: Integrated workflow for the spectroscopic analysis of trans-1,2-dichloroethylene.
V. Conclusion
The spectroscopic analysis of trans-1,2-dichloroethylene by ¹H NMR and IR spectroscopy offers a rapid and definitive means of structural confirmation and purity assessment. The characteristic singlet in the ¹H NMR spectrum is a direct consequence of the molecule's symmetry, while the prominent out-of-plane C-H bending vibration in the IR spectrum is a hallmark of its trans stereochemistry. By following the detailed protocols outlined in this application note, researchers can confidently obtain high-quality spectral data for this important compound.
References
-
High-sensitivity monitoring of VOCs in air via FTIR spectroscopy using a multipass gas cell setup. Il Nuovo Cimento C. Available at: [Link]
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Use of the Midac FT-IR Spectrometer. Available at: [Link]
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Analysis of volatile organic compounds in air samples by infrared spectroscopy. JEWLScholar@MTSU. Available at: [Link]
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High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup. MDPI. Available at: [Link]
-
IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]
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IR Spectroscopy. University of Toronto. Available at: [Link]
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High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup. PubMed. Available at: [Link]
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NMR of trans-1,2-dichloroethylene. YouTube. Available at: [Link]
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IR of a Liquid. YouTube. Available at: [Link]
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High Sensitivity real-time VOCs monitoring in air through FTIR Spectroscopy using a Multipass Gas Cell Setup. arXiv. Available at: [Link]
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IR spectra of cis- and trans- 1,2-dichloroethene. PGOPHER. Available at: [Link]
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trans-1,2-dichloroethylene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Ethylene, 1,2-dichloro-, (E)-. NIST WebBook. Available at: [Link]
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Solved PROBLEM 16.6 From the H NMR spectrum given, determine. Chegg.com. Available at: [Link]
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1,2-Dichloroethylene. NIST WebBook. Available at: [Link]
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]
-
APPLICATIONS OF GROUP THEORY: INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE. Available at: [Link]
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Vibrational Modes of trans-1,2-Dichloroethylene. Otterbein University. Available at: [Link]
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Spectral Database for Organic Compounds, SDBS. AIST. Available at: [Link]
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proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]
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cis-1,2-Dichloroethylene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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1,1-Dichloroethene | C2H2Cl2 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]
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Application Notes and Protocols: The Use of trans-1,2-Dichloroethylene in the Extraction of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Modern Approach to Natural Product Extraction
The extraction and isolation of bioactive compounds from natural sources is a cornerstone of drug discovery and development. The choice of solvent is a critical parameter in this process, directly influencing the efficiency, selectivity, and safety of the extraction.[1] For decades, chlorinated solvents have been utilized for their excellent solubilizing power for a wide range of organic compounds. However, concerns over their environmental impact and potential health hazards have driven the search for safer and more sustainable alternatives.[2]
This application note introduces trans-1,2-dichloroethylene (t-DCE) as a viable and advantageous solvent for the extraction of natural products. With a favorable environmental, health, and safety (EHS) profile compared to traditional chlorinated solvents like trichloroethylene (TCE) and perchloroethylene (perc), t-DCE presents a compelling option for modern extraction laboratories.[3] This document provides a comprehensive overview of the properties of t-DCE, a comparative analysis against common extraction solvents, and a detailed protocol for its application in the Soxhlet extraction of essential oils from plant material.
Understanding trans-1,2-Dichloroethylene: A Superior Solvent Choice
Trans-1,2-dichloroethylene is a colorless, volatile liquid with a chloroform-like odor. It is miscible with a wide range of organic solvents, making it a versatile choice for various extraction applications. Its key advantages lie in its unique combination of effective solvency and a significantly improved EHS profile.
Key Advantages of trans-1,2-Dichloroethylene:
-
Favorable Environmental Profile: t-DCE has zero ozone depletion potential (ODP) and a very low global warming potential (GWP), making it an environmentally responsible choice.
-
Enhanced Safety: Compared to other chlorinated solvents, t-DCE exhibits lower toxicity. It is not classified as a hazardous air pollutant (HAP) by the U.S. Environmental Protection Agency (EPA).
-
High Solvency: With a Kauri-butanol (KB) value greater than 100, t-DCE is a strong solvent capable of effectively dissolving a wide range of non-polar to moderately polar natural products.
-
Low Boiling Point and High Volatility: A boiling point of approximately 48°C facilitates easy removal of the solvent from the extract post-extraction, minimizing thermal degradation of sensitive compounds and reducing energy consumption during solvent recovery.
-
Excellent Recoverability: Its volatility also allows for efficient recovery and recycling of the solvent, making the extraction process more economical and sustainable.
Comparative Analysis of Extraction Solvents
The selection of an appropriate solvent is a critical step in optimizing the extraction of natural products. The following table provides a comparative overview of the physical and chemical properties of trans-1,2-dichloroethylene against other commonly used extraction solvents.
| Property | trans-1,2-Dichloroethylene | n-Hexane | Ethanol | Ethyl Acetate | Dichloromethane |
| Chemical Formula | C₂H₂Cl₂ | C₆H₁₄ | C₂H₅OH | C₄H₈O₂ | CH₂Cl₂ |
| Molar Mass ( g/mol ) | 96.94 | 86.18 | 46.07 | 88.11 | 84.93 |
| Boiling Point (°C) | 48 | 69 | 78.37 | 77.1 | 39.6 |
| Density (g/mL at 20°C) | 1.257 | 0.659 | 0.789 | 0.902 | 1.33 |
| Solubility in Water | Low | Insoluble | Miscible | 8.3 g/100 mL | 13 g/L |
| Flammability | Flammable | Highly Flammable | Highly Flammable | Highly Flammable | Non-flammable |
| Polarity (Dielectric Constant) | 2.1 | 1.88 | 24.5 | 6.02 | 9.08 |
| Toxicity Profile | Moderate | Neurotoxin, irritant | Low | Low | Carcinogen, irritant |
| Environmental Profile | Low GWP, No ODP | VOC, contributes to smog | Renewable, biodegradable | Biodegradable | HAP, potential ODP |
This data highlights the balanced profile of trans-1,2-dichloroethylene, offering strong solvency comparable to other effective solvents while presenting a more favorable safety and environmental outlook than traditional chlorinated solvents like dichloromethane.
Mechanism of Solvent Extraction: The "Like Dissolves Like" Principle
The fundamental principle governing solvent extraction is "like dissolves like." This means that a solvent will more effectively dissolve a solute with a similar polarity. Natural products encompass a vast array of chemical structures with varying polarities.
-
Non-polar solvents , such as hexane, are effective for extracting lipids, fats, and essential oils.
-
Polar solvents , like ethanol and water, are suitable for extracting more polar compounds such as flavonoids, alkaloids, and glycosides.
-
Solvents with intermediate polarity , such as ethyl acetate and dichloromethane, can extract a broader range of compounds.
Trans-1,2-dichloroethylene, with its moderate polarity, is well-suited for the extraction of a wide spectrum of natural products, particularly those with low to moderate polarity. Its ability to dissolve oils, fats, waxes, and resins makes it a versatile tool in the natural product chemist's arsenal.[4]
Experimental Protocol: Soxhlet Extraction of Essential Oils from Thyme (Thymus vulgaris) using trans-1,2-Dichloroethylene
This protocol provides a detailed, step-by-step methodology for the extraction of essential oils from dried thyme using trans-1,2-dichloroethylene in a Soxhlet apparatus. This method is a classic and efficient technique for the continuous extraction of compounds from a solid matrix.[5][6]
Diagram of the Soxhlet Extraction Workflow
Caption: Workflow for Soxhlet extraction of essential oils.
Materials and Equipment
-
Dried thyme (Thymus vulgaris)
-
trans-1,2-Dichloroethylene (reagent grade)
-
Soxhlet extractor with a 250 mL round-bottom flask
-
Cellulose extraction thimble
-
Heating mantle
-
Condenser
-
Rotary evaporator with a vacuum pump and cold trap
-
Glass wool
-
Analytical balance
-
Grinder or mortar and pestle
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
-
Flammability: Trans-1,2-dichloroethylene is a flammable liquid. All heating should be conducted using a heating mantle, and no open flames should be present in the laboratory.[7][8] Ensure the extraction is performed in a well-ventilated fume hood.[9]
-
Toxicity: Avoid inhalation of vapors and skin contact.[10] All handling of the solvent and the extraction process must be carried out in a fume hood.
-
Waste Disposal: Dispose of all solvent waste in a designated halogenated waste container in accordance with institutional and local regulations.[10][11]
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 20 g of dried thyme.
-
Grind the thyme to a coarse powder using a grinder or mortar and pestle to increase the surface area for extraction.
-
Carefully transfer the ground thyme into a cellulose extraction thimble.
-
Place a small plug of glass wool on top of the thyme in the thimble to prevent the plant material from being carried over into the distillation flask.
-
-
Soxhlet Apparatus Setup:
-
Assemble the Soxhlet apparatus in a fume hood.
-
Place the extraction thimble containing the ground thyme into the main chamber of the Soxhlet extractor.
-
Add 150 mL of trans-1,2-dichloroethylene to the 250 mL round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Connect the flask to the Soxhlet extractor and the condenser to the top of the extractor.
-
Ensure that the cooling water is flowing through the condenser.
-
-
Extraction Process:
-
Turn on the heating mantle and gently heat the trans-1,2-dichloroethylene in the round-bottom flask to its boiling point (approximately 48°C).
-
The solvent will vaporize, travel up the side arm of the extractor, and condense in the condenser.
-
The condensed solvent will drip into the thimble containing the thyme, initiating the extraction.
-
Once the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent and the extracted compounds will be siphoned back into the boiling flask.
-
Allow this cycle of vaporization, condensation, and siphoning to repeat for approximately 4-6 hours. The completion of the extraction can be visually estimated when the solvent in the siphon tube becomes colorless.
-
-
Post-Extraction Processing:
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully dismantle the apparatus in the fume hood.
-
The solution in the round-bottom flask now contains the extracted essential oils dissolved in trans-1,2-dichloroethylene.
-
To isolate the essential oil, remove the solvent using a rotary evaporator. Set the water bath temperature to 30-35°C and apply a gentle vacuum.
-
The trans-1,2-dichloroethylene will evaporate and can be collected in the receiving flask for recycling or proper disposal.
-
Continue the evaporation until all the solvent has been removed, leaving the concentrated thyme essential oil in the flask.
-
Weigh the flask with the extracted oil to determine the yield.
-
Store the extracted essential oil in a sealed, amber glass vial in a cool, dark place.
-
Logical Relationships in the Extraction Process
Caption: Key parameters influencing extraction outcomes.
Conclusion and Future Perspectives
Trans-1,2-dichloroethylene offers a compelling alternative to traditional solvents for the extraction of natural products. Its combination of high solvency, a favorable EHS profile, and ease of use makes it a valuable tool for researchers and drug development professionals. The protocol detailed in this application note for the Soxhlet extraction of essential oils serves as a practical guide and a starting point for the development of extraction methodologies for a wide range of other natural products.
Future research should focus on exploring the application of trans-1,2-dichloroethylene in other modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). Further studies on the solubility of a wider range of natural product classes in t-DCE will also contribute to its broader adoption as a green and efficient extraction solvent. By embracing such innovative and sustainable technologies, the field of natural product research can continue to advance while minimizing its environmental footprint.
References
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Ataman Kimya. (n.d.). TRANS-1,2-DICHLOROETHYLENE. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 1,2-Dichloroethene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). trans-1,2-Dichloroethylene. PubChem. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 1,2-dichloroethene (trans). Retrieved from [Link]
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Chemcasts. (n.d.). trans-1,2-Dichloroethylene (CAS 156-60-5) Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Table A-3, Physicochemical Properties of cis-1,2-DCE (CASRN 156-59-2) and Candidate Analoguesa. In Provisional Peer-Reviewed Toxicity Values for cis-1,2-Dichloroethylene (cis-1,2-DCE) (CASRN 156-59-2). Retrieved from [Link]
-
MDPI. (2023). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved from [Link]
-
Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]
-
University of Illinois. (2024). Flammable Liquids. Division of Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for trans-1,2-Dichloroethylene (CASRN 156-60-5). PPRTV Library. Retrieved from [Link]
-
Enviro Tech International. (n.d.). 1,2 trans-dichloroethylene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dichloroethene. Retrieved from [Link]
- Journal of the American Oil Chemists' Society. (2012).
- U.S. Environmental Protection Agency. (2009). SOXHLET EXTRACTION METHOD.
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
Quora. (2016). How are solvents handled in a science lab, how are they handled safely, and why is it important to handle them safely?. Retrieved from [Link]
-
ResearchGate. (2022). Extraction of lipids from microalgae using classical and innovative approaches. Retrieved from [Link]
-
IntechOpen. (2022). Chapter 2: Extraction of Natural Products: Principles and Fundamental Aspects. Retrieved from [Link]
-
Kalstein. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Retrieved from [Link]
-
MDPI. (2020). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Retrieved from [Link]
-
Oregon Health Authority. (1989). Health Effects Information for TRANS-1,2-Dichloroethylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Progress on lipid extraction from wet algal biomass for biodiesel production. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Optimization of a novel lipid extraction process from microalgae. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Product Extraction. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
-
YouTube. (2021). Extracting total lipids using accelerated solvent extraction. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Flavonoids in Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2023). Solvent extraction of natural products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties. Retrieved from [Link]
-
PubMed. (2016). Substitution of carcinogenic solvent dichloromethane for the extraction of volatile compounds in a fat-free model food system. Retrieved from [Link]
-
Jurnal UNS. (2023). The Use of Soxhlet Techniques in Essential Oil Extraction from Anise Seeds (Pimpinella anisum). Retrieved from [Link]
-
ResearchGate. (2023). Soxhlet Extraction principal, working & Usage. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of different solvents for the selection of extraction solvent. Retrieved from [Link]
-
National Toxicology Program. (n.d.). TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of different solvents for the selection of extraction solvent. Retrieved from [Link]
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Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: High-Purity Trans-1,2-Dichloroethylene
Welcome to the technical support center for the purification of high-purity trans-1,2-dichloroethylene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile solvent and chemical intermediate. Here, we address common challenges and frequently asked questions encountered during purification, providing in-depth, experience-driven answers and troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in commercial trans-1,2-dichloroethylene, and why are they problematic?
Commercial grades of trans-1,2-dichloroethylene often contain several impurities stemming from its manufacturing process, which typically involves the chlorination of acetylene or the dehydrochlorination of 1,1,2-trichloroethane.[1][2] The primary impurities of concern are:
-
cis-1,2-Dichloroethylene: This is the geometric isomer of the trans form.[3] Due to their similar chemical structures, they often have close boiling points, making separation by simple distillation challenging.[4] The presence of the cis-isomer can affect reaction stereochemistry and the physical properties of the solvent, such as polarity and boiling point.
-
Other Chlorinated Hydrocarbons: Byproducts such as 1,1,2-trichloroethane, 1,1,2,2-tetrachloroethane, and vinylidene chloride can be present.[5][6] These impurities can interfere with subsequent chemical reactions, act as catalyst poisons, or introduce unwanted side products.
-
Water and Hydrogen Chloride (HCl): Moisture and acidic impurities can lead to the gradual decomposition of 1,2-dichloroethylene, especially in the presence of light and air.[4] This degradation can affect the stability and purity of the final product.
-
Stabilizers: Commercial products are often stabilized with compounds like monomethyl ether hydroquinone (MEHQ) to prevent polymerization and degradation.[7][8][9][10][11] While necessary for storage, these stabilizers must be removed before use in most synthetic applications.
The presence of these impurities can significantly impact the outcome of sensitive experiments, leading to reduced yields, unexpected side reactions, and difficulties in product isolation. Therefore, achieving high purity is critical for reliable and reproducible results.
FAQ 2: My GC-MS analysis shows a significant peak for the cis-isomer. What is the most effective method to remove it?
The separation of cis- and trans-1,2-dichloroethylene is a common challenge due to their close boiling points (cis: 60.3 °C, trans: 47.5 °C).[12] While the boiling point difference is sufficient for separation, it requires an efficient fractional distillation setup.
Causality: The difference in boiling points arises from the difference in the molecules' dipole moments. The cis-isomer has a net dipole moment, leading to stronger intermolecular dipole-dipole interactions and thus a higher boiling point. The trans-isomer has no net dipole moment, resulting in weaker intermolecular forces and a lower boiling point.
Recommended Protocol: Fractional Distillation
Fractional distillation is the most widely used and effective method for separating these isomers on a laboratory scale.[1][4][13] It enhances the separation efficiency of a simple distillation by providing a large surface area for repeated vaporization-condensation cycles.[14]
Troubleshooting Guide: Optimizing Fractional Distillation for Isomer Separation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation (Co-distillation of isomers) | Inefficient column (insufficient theoretical plates). | - Use a longer fractionating column (e.g., Vigreux or packed column).- Ensure the column is well-insulated to maintain the temperature gradient. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper equilibration on the column. A slow, steady distillation is key. | |
| Incorrect thermometer placement. | - The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[14] | |
| "Bumping" or Uneven Boiling | Lack of boiling chips or stir bar. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Heating rate is too high. | - Apply heat gradually and evenly using a heating mantle.[14] | |
| Low Recovery of trans-1,2-dichloroethylene | Hold-up in the fractionating column. | - Use a column with a smaller surface area if possible, but this may compromise separation efficiency.- After collecting the trans fraction, you can try to "chase" the remaining product with a higher boiling, inert solvent, though this will contaminate the subsequent fractions. |
| Leaks in the apparatus. | - Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. |
Experimental Workflow for Fractional Distillation
Caption: Workflow for the purification of trans-1,2-dichloroethylene by fractional distillation.
FAQ 3: I need to use the purified trans-1,2-dichloroethylene in a moisture-sensitive reaction. How can I effectively dry it?
Water is a common impurity that can be introduced during storage or handling. For moisture-sensitive applications, such as Grignard reactions or polymerizations, it is crucial to use an anhydrous solvent.
Recommended Protocol: Drying with a Suitable Agent
The choice of drying agent is critical to avoid introducing new impurities or causing decomposition of the solvent.
-
Initial Drying: For bulk water removal, you can pre-dry the solvent with anhydrous calcium chloride. Simply add the calcium chloride to the solvent, swirl, and let it stand for several hours before decanting.
-
Final Drying: For achieving a truly anhydrous state, distillation from a more reactive drying agent is necessary.
-
Calcium Hydride (CaH₂): This is a highly effective drying agent for chlorinated hydrocarbons. Add calcium hydride to the pre-dried trans-1,2-dichloroethylene and reflux for several hours under an inert atmosphere (e.g., nitrogen or argon). Then, distill the solvent directly from the calcium hydride.
-
Phosphorus Pentoxide (P₄O₁₀): While a very powerful drying agent, it should be used with caution as it can cause some polymerization of alkenes. It is generally not the first choice for this solvent.
-
Safety First: Always handle reactive drying agents like calcium hydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17][18]
FAQ 4: How can I remove the stabilizer (e.g., MEHQ) from commercial trans-1,2-dichloroethylene?
Stabilizers are phenolic compounds and can be removed by a simple aqueous wash.
Protocol: Stabilizer Removal
-
Place the stabilized trans-1,2-dichloroethylene in a separatory funnel.
-
Wash the solvent with a 5-10% aqueous sodium hydroxide (NaOH) solution. This will deprotonate the phenolic stabilizer, making it soluble in the aqueous layer.
-
Separate the organic layer and wash it several times with distilled water to remove any residual NaOH.
-
Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) as described in FAQ 3.
-
For very high purity, a final distillation is recommended.
Important Note: Once the stabilizer is removed, trans-1,2-dichloroethylene is more susceptible to degradation. It should be used promptly or stored under an inert atmosphere in a cool, dark place.
FAQ 5: What are the key safety precautions when handling and purifying trans-1,2-dichloroethylene?
trans-1,2-Dichloroethylene is a highly flammable liquid and vapor and can be harmful if inhaled or swallowed.[15][16][18] Always adhere to the following safety protocols:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[15][16][17]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[15][16][17][18] Use spark-proof tools and explosion-proof equipment.[16]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[15][17]
-
Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[16]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[15][16]
-
Waste Disposal: Dispose of waste in accordance with local, regional, and national regulations.[16][18]
II. Advanced Purification Technique: Reactive Distillation
For applications demanding the highest purity and for processes where the starting material is a mixture of cis and trans isomers, reactive distillation can be an effective, albeit more complex, method. This technique combines chemical reaction and distillation in a single unit.
Principle of Operation:
In the context of 1,2-dichloroethylene, reactive distillation is used to isomerize the higher-boiling cis-isomer to the lower-boiling trans-isomer, which is then continuously removed by distillation.[5] This process is typically catalyzed by a free-radical initiator.[5]
Logical Flow of Reactive Distillation
Caption: Conceptual diagram of reactive distillation for isomer enrichment.
This method can achieve very high purities of the trans-isomer, often exceeding 99%.[5] However, it requires specialized equipment and careful control of reaction conditions.
III. Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for assessing the purity of trans-1,2-dichloroethylene.[1][13]
Typical GC-MS Parameters:
| Parameter | Value |
| Column | VF-624ms (or equivalent)[19] |
| Injector Temperature | 220 °C[19] |
| Carrier Gas | Helium[19] |
| Oven Program | Isothermal at 35°C for 3 min, then ramp at 5°C/min to 200°C[19] |
| Detector | Mass Spectrometer |
This method allows for the separation and quantification of the trans and cis isomers, as well as other volatile impurities.
IV. References
-
1,2 trans-dichloroethylene - Enviro Tech International. (n.d.). Retrieved from [Link]
-
Miller, D. J., & Newman, S. R. (2007). Method for recovering trans-1,2-dichloroethene (U.S. Patent No. 7,268,262 B2). U.S. Patent and Trademark Office. Retrieved from
-
National Toxicology Program. (2002). Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. (NTP TOX-55). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-1,2-Dichloroethylene. PubChem. Retrieved from [Link]
-
Earthjustice. (2019). Trans-1,2-Dichloroethylene: Technical Report on the Conditions of Use. Retrieved from [Link]
-
GBC Scientific Equipment. (n.d.). Analysis of 57 Volatile Organic Compounds in Water by Purge and Trap GC-MS. Retrieved from [Link]
-
Various Authors. (2015). Which methods do chemical engineers use to separate isomers?. Quora. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet - TRANS-LC. Retrieved from [Link]
-
CPAchem Ltd. (2023). trans-1,2-Dichloroethene Safety data sheet. Retrieved from [Link]
-
Restek. (n.d.). trans-1,2-Dichloroethylene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]
-
CP Lab Safety. (n.d.). trans-1,2-Dichloroethylene, (stabilized with MEHQ), 25 grams. Retrieved from [Link]
-
HPC Standards. (n.d.). trans-1,2-Dichloroethylene (stabilized with MEHQ). Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Mount Laurel MUA. (2022). 1,2-Dichloroethylene (Cis- and Trans-). Retrieved from [Link]
-
Diversified CPC International. (n.d.). trans-1,2 Dichloroethylene. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Trans 1 2 Dichloroethylene (Stabilized With Mehq). Retrieved from [Link]
-
E. I. Du Pont De Nemours and Company. (1994). Azeotropic compositions of 1,1,1,2,3,4,4,5,5,5-decafluoropentane and trans-1,2-dichloroethylene, cis-1,2-dichloroethylene or 1,1-dichloroethane (EP0606334B1). European Patent Office. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Oregon Health Authority. (n.d.). Cis-1,2-dichloroethylene and drinking water. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Diversified CPC International. (n.d.). trans-1,2 Dichloroethylene (t-DCE). Retrieved from [Link]
-
Sanexen. (n.d.). Fact sheet: 1,2-dichloroethene (trans). Retrieved from [Link]
-
World Health Organization. (2003). 1,2-Dichloroethene in Drinking-water. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRANS-1,2-DICHLOROETHYLENE. Retrieved from [Link]
-
CN101016224B. (n.d.). Method of preparing trans-1,2-dichloroethylene from mixed chlorohydrocarbon. Google Patents. Retrieved from
-
Agency for Toxic Substances and Disease Registry. (2023). 1,2-DICHLOROETHENE -TOXGUIDE™. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dichloroethylene. Retrieved from [Link]
-
The Dow Chemical Company. (1979). Process for the separation of cis- and trans-1,2-dichloroethylene from 1,1-dichloroethane by distillation and isomerization process for preparing 1,1,1-trichloroethane and method for the removal of cis (CA1051929A). Canadian Intellectual Property Office. Retrieved from
Sources
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- 2. Fact sheet: 1,2-dichloroethene (trans) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]
- 4. Trans-1,2-Dichloroethene: Properties, Industrial Applications, and Advances in Separation Technologies_Chemicalbook [chemicalbook.com]
- 5. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. trans-1,2-Dichloroethylene, 99+%, stabilized 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 14. Purification [chem.rochester.edu]
- 15. envirotechint.com [envirotechint.com]
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- 18. bg.cpachem.com [bg.cpachem.com]
- 19. gbcsci.com [gbcsci.com]
Technical Support Center: Stabilization and Storage of trans-1,2-Dichloroethylene
Welcome to the technical support resource for the proper handling and storage of trans-1,2-dichloroethylene (trans-1,2-DCE). This guide is designed for our partners in research, science, and drug development who require the highest purity and stability from their chemical reagents.
As Senior Application Scientists, we recognize that the integrity of your starting materials is critical to experimental success and reproducibility. Trans-1,2-dichloroethylene, while a versatile solvent and chemical intermediate, is susceptible to degradation if not stored correctly.[1][2] This guide provides field-proven insights and troubleshooting protocols to ensure the long-term stability of your trans-1,2-DCE, preserving its purity and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is trans-1,2-dichloroethylene and why is its stability a primary concern?
A: Trans-1,2-dichloroethylene is a chlorinated hydrocarbon widely used as a solvent and a chemical intermediate.[2] Its stability is a major concern because, like many chlorinated compounds, it can degrade over time, especially when exposed to air (oxygen), light, moisture, and heat.[3][4] This degradation can generate hazardous impurities such as hydrogen chloride gas and phosgene, which not only compromise the purity of the material for sensitive applications but also pose significant safety risks.[5][6]
Q2: What are the primary degradation pathways for trans-1,2-dichloroethylene?
A: The principal degradation pathways involve:
-
Oxidation: This is a common pathway where atmospheric oxygen, often initiated by light or heat, reacts with trans-1,2-DCE. This process can form various oxidized species, including chloroacetyl chloride, which can further decompose into corrosive and toxic byproducts.
-
Acid Formation: In the presence of water, some chlorinated hydrocarbons can slowly hydrolyze to form hydrochloric acid (HCl).[7] This acidic environment can accelerate further degradation and corrode metal containers.
-
Polymerization: Although 1,2-dichloroethylene isomers do not readily polymerize on their own, contamination can sometimes initiate unwanted side reactions.[8]
Q3: What are the ideal storage conditions for trans-1,2-dichloroethylene?
A: To ensure maximum stability, trans-1,2-DCE should be stored in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9] Key conditions include:
-
Temperature: Maintain storage at a refrigerated temperature, typically between 2°C and 8°C.[3]
-
Light: Protect from direct sunlight and other UV sources. Light-sensitive materials should be stored in amber or opaque containers.[3][4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.[3][4]
Q4: What materials are compatible and incompatible for storing trans-1,2-dichloroethylene?
A: Choosing the correct storage vessel is critical to prevent contamination and degradation.
| Compatible Materials | Incompatible Materials & Conditions |
| Stainless Steel | Strong oxidizing agents[3][5] |
| Carbon Steel[10] | Strong acids and bases (e.g., caustic soda, caustic potash)[5][6] |
| Glass (especially amber glass) | Copper and its alloys |
| Polytetrafluoroethylene (PTFE) | Contact with finely divided or reactive metals[11] |
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of trans-1,2-DCE, providing probable causes and actionable solutions.
Issue 1: The appearance of a yellow or brown tint in the normally colorless liquid.
-
Probable Cause: This discoloration is a common indicator of oxidative degradation. Exposure to air and/or light has likely initiated chemical reactions, forming colored impurities.
-
Troubleshooting Protocol:
-
Isolate the Container: Immediately move the container to a secure, well-ventilated area, such as a fume hood.
-
Verify Storage Integrity: Check that the container cap is tightly sealed and was not compromised. Confirm that the material was stored away from light and heat sources.[3][12]
-
Perform Purity Analysis: Before further use, verify the purity of the material using a suitable analytical method like Gas Chromatography (GC). Compare the results to the certificate of analysis to quantify the level of degradation.
-
Consider Disposal: If significant degradation is confirmed, the material may not be suitable for your application. Dispose of the contents in accordance with local hazardous waste regulations.[5][6]
-
Issue 2: Noticeable pressure buildup inside the storage container.
-
Probable Cause: Pressure buildup can result from the generation of gaseous degradation byproducts, most notably hydrogen chloride (HCl), or from storage at temperatures above the recommended range, which increases the vapor pressure of the solvent.[5]
-
Troubleshooting Protocol:
-
Safety First: Do not attempt to open a visibly pressurized container. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.
-
Cool the Container: Carefully move the container to a cool, safe location (e.g., a blast-shielded fume hood) and allow it to equilibrate to a lower temperature. This will reduce the internal pressure.
-
Vent Slowly: Once cooled, cautiously vent the container by slowly unscrewing the cap behind a safety shield in a well-ventilated fume hood.
-
Evaluate for Degradation: After safely venting, test the headspace vapor for acidity using a strip of damp litmus paper. A positive test for acid confirms chemical degradation. The material should be re-stabilized or disposed of properly.
-
Stabilization Techniques and Protocols
To prevent degradation, trans-1,2-dichloroethylene is often supplied with a chemical stabilizer.[13][14][15] If you are working with an unstabilized grade or need to re-stabilize a batch, the following information is crucial.
Common Stabilizers and Their Mechanisms
Stabilizers function by interrupting the degradation chemical pathways, typically by scavenging free radicals or neutralizing acidic byproducts.
| Stabilizer | Typical Concentration | Mechanism of Action |
| MEHQ (Monomethyl ether hydroquinone) | 85-115 ppm[13] | Free-radical scavenger; interrupts oxidative chain reactions. |
| BHT (Butylated hydroxytoluene) | 50-200 ppm | Free-radical scavenger. |
| Amines (e.g., Triethylamine) | 100-500 ppm | Acid scavenger; neutralizes HCl formed during degradation. |
Experimental Protocol: Re-stabilizing trans-1,2-Dichloroethylene
This protocol should only be performed by trained personnel in a controlled laboratory environment.
-
Preparation: Work exclusively within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Calculation: Determine the mass of stabilizer needed. For example, to prepare a 100 ppm solution of MEHQ in 500 mL of trans-1,2-DCE (density ≈ 1.26 g/mL):
-
Mass of solvent = 500 mL * 1.26 g/mL = 630 g
-
Mass of MEHQ = (100 / 1,000,000) * 630 g = 0.063 g or 63 mg.
-
-
Addition: Accurately weigh the calculated amount of stabilizer and add it directly to the trans-1,2-DCE.
-
Mixing: Tightly seal the container and mix thoroughly by gentle swirling or inversion until the stabilizer is fully dissolved.
-
Inert Gas Purge: To remove oxygen from the headspace, gently bubble a stream of dry nitrogen or argon through the solution for 1-2 minutes or purge the headspace before final sealing.
-
Labeling and Storage: Clearly label the container with the identity and concentration of the added stabilizer. Store the newly stabilized solution under the recommended conditions (2-8°C, protected from light).[3]
Visualized Degradation and Stabilization Pathways
The following diagrams illustrate the chemical processes underlying degradation and stabilization.
Caption: Oxidative degradation pathway of trans-1,2-dichloroethylene.
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Fact sheet: 1,2-dichloroethene (trans) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. envirotechint.com [envirotechint.com]
- 6. fishersci.com [fishersci.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]
- 9. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. usbr.gov [usbr.gov]
- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 13. trans-1,2-Dichloroethylene, 99+%, stabilized 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. calpaclab.com [calpaclab.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Navigating Impurities in Commercial trans-1,2-Dichloroethylene
Welcome to the technical support center for trans-1,2-dichloroethylene. This guide is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot challenges arising from common impurities in commercial grades of this versatile solvent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purity of commercial trans-1,2-dichloroethylene.
Q1: What are the most common impurities I should be aware of in my bottle of trans-1,2-dichloroethylene?
A1: Commercial trans-1,2-dichloroethylene is rarely 100% pure. The impurities can be broadly categorized into several groups:
-
Geometric Isomer: The most common impurity is its stereoisomer, cis-1,2-dichloroethylene. Since they are often produced as a mixture and separated by fractional distillation, trace to significant amounts of the cis-isomer can remain.[1][2][3]
-
Related Chlorinated Hydrocarbons: The synthesis of 1,2-dichloroethylene can result in a variety of chlorinated hydrocarbon byproducts.[1][4] These may include residual starting materials or products of side-reactions such as 1,1,2-trichloroethane, 1,1,2,2-tetrachloroethane, and trichloroethylene.[4][5]
-
Stabilizers: To prevent polymerization and degradation, manufacturers often add stabilizers.[6] Common examples include hydroquinone or its monomethyl ether (MEHQ).[7]
-
Degradation Products: Over time, especially with exposure to air, light, and moisture, trans-1,2-dichloroethylene can degrade to form acidic byproducts like hydrogen chloride (HCl).[2]
-
Water: Trace amounts of water can be present in the solvent.[5]
Q2: Why is my reaction with trans-1,2-dichloroethylene not proceeding as expected or giving inconsistent results?
A2: Inconsistent or unexpected results can often be traced back to the presence of impurities. For instance:
-
Cis-isomer: The cis- and trans-isomers can have different reactivities and physical properties, which may affect reaction kinetics and product distribution.[2]
-
Stabilizers: Phenolic stabilizers like hydroquinone or MEHQ can interfere with free-radical reactions or reactions involving sensitive catalysts.
-
Acidic Impurities: The presence of HCl can catalyze unwanted side reactions, degrade acid-sensitive reagents, or alter the pH of your reaction mixture.
-
Other Chlorinated Hydrocarbons: These can act as unreactive diluents, reducing the effective concentration of your reactant, or they may participate in side reactions.
Q3: How can I check the purity of my trans-1,2-dichloroethylene?
A3: The most common and effective method for assessing the purity of volatile organic compounds like trans-1,2-dichloroethylene is Gas Chromatography (GC).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is excellent for quantifying the relative amounts of different volatile components in your sample.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS not only separates the components but also provides mass spectral data that can help in the definitive identification of unknown impurities.[9][10]
-
Karl Fischer Titration: This is the standard method for quantifying water content.[5]
-
Acid Titration: A simple titration can determine the concentration of acidic impurities.[5]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the use of commercial trans-1,2-dichloroethylene.
Troubleshooting Scenario 1: My reaction is sluggish or inhibited.
-
Potential Cause: Presence of a stabilizer (e.g., MEHQ, hydroquinone). These phenolic compounds are radical scavengers and can inhibit free-radical reactions. They can also interact with certain catalysts.
-
Identification:
-
Check the manufacturer's certificate of analysis (CoA) for the presence and concentration of any added stabilizers.[7]
-
If not specified, a simple colorimetric test or analysis by GC-MS can identify phenolic stabilizers.
-
-
Resolution:
-
Washing: The solvent can be washed with an aqueous solution of a mild base (e.g., 5% sodium hydroxide) to remove acidic phenolic stabilizers. This should be followed by washing with water to remove the base, and then drying over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Distillation: Simple distillation can separate the volatile trans-1,2-dichloroethylene from non-volatile stabilizers.
-
Troubleshooting Scenario 2: I am observing unexpected byproducts in my reaction.
-
Potential Cause:
-
Cis-isomer reactivity: The cis-isomer may react differently than the trans-isomer, leading to different stereoisomers of your product or other unexpected compounds.
-
Reaction with other chlorinated hydrocarbons: Impurities like trichloroethylene could also be reactive under your experimental conditions.
-
Acid-catalyzed side reactions: The presence of HCl could be promoting undesired reaction pathways.
-
-
Identification:
-
Use GC-MS to identify all volatile components in your starting material and compare them to the product mixture. This will help you pinpoint which impurities are being consumed or are contributing to byproduct formation.
-
-
Resolution:
-
Fractional Distillation: For the removal of the cis-isomer and other volatile chlorinated hydrocarbons, fractional distillation is the most effective method due to the differences in their boiling points.[1][3]
-
Neutralization and Drying: To remove acidic impurities, wash the solvent with a saturated solution of sodium bicarbonate, followed by water, and then dry it thoroughly.
-
Data Summary of Common Impurities
| Impurity | Chemical Formula | Boiling Point (°C) | Common Origin | Potential Impact |
| cis-1,2-Dichloroethylene | C₂H₂Cl₂ | 60.3 | Co-product of synthesis | Altered reactivity, different physical properties |
| 1,1,2-Trichloroethane | C₂H₃Cl₃ | 113.5 | Synthesis byproduct/precursor | Side reactions, solvent effects |
| Trichloroethylene | C₂HCl₃ | 87.2 | Synthesis byproduct | Side reactions, potential toxicity |
| MEHQ (Mequinol) | C₇H₈O₂ | 243 | Added stabilizer | Inhibition of radical reactions |
| Hydrogen Chloride | HCl | -85.05 | Degradation product | Acid catalysis of side reactions |
| Water | H₂O | 100 | Environmental contamination | Quenching of water-sensitive reagents |
Experimental Protocols
Protocol 1: Removal of Phenolic Stabilizers
-
In a separatory funnel, combine 100 mL of commercial trans-1,2-dichloroethylene with 20 mL of 5% aqueous sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with two additional 20 mL portions of 5% sodium hydroxide solution.
-
Wash the organic layer with two 30 mL portions of deionized water to remove any residual base.
-
Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., 5 g of anhydrous magnesium sulfate).
-
Swirl the flask and allow it to stand for 15-20 minutes.
-
Filter or decant the dried solvent into a clean, dry storage bottle.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with an efficient distillation column (e.g., a Vigreux or packed column).
-
Ensure all glassware is dry.
-
Add the trans-1,2-dichloroethylene to the distillation flask along with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of trans-1,2-dichloroethylene (48 °C).
-
Discard the initial and final fractions, which will be enriched in more volatile and less volatile impurities, respectively.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing purity issues with trans-1,2-dichloroethylene.
Sources
- 1. US7268262B2 - Method for recovering trans-1,2-dichloroethene - Google Patents [patents.google.com]
- 2. Trans-1,2-Dichloroethene: Properties, Industrial Applications, and Advances in Separation Technologies_Chemicalbook [chemicalbook.com]
- 3. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101016224B - Method of preparing trans-1,2-dichloroethylene from mixed chlorohydrocarbon - Google Patents [patents.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 406842500 [thermofisher.com]
- 8. EMSL | Services: trans-1,2-Dichloroethylene [emsl.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Peroxide Formation in trans-1,2-Dichloroethylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trans-1,2-dichloroethylene. This resource is designed to provide in-depth guidance on a critical safety and quality issue: the formation of peroxides. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical protocols to handle this chemical safely and effectively in your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is trans-1,2-dichloroethylene and why is peroxide formation a concern?
trans-1,2-Dichloroethylene (DCE) is a chlorinated hydrocarbon commonly used as a solvent in various chemical processes.[1][2] It is a colorless, highly flammable liquid with a distinct, sharp odor.[1] Like many ethers and chlorinated hydrocarbons, trans-1,2-dichloroethylene can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[3][4] This reaction is often initiated or accelerated by factors like light, heat, and the presence of contaminants.[5][6] The accumulation of these peroxides poses a significant safety risk, as they can detonate when subjected to heat, friction, or mechanical shock.[4][5][7]
Q2: How does peroxide formation occur in trans-1,2-dichloroethylene?
Peroxide formation in trans-1,2-dichloroethylene is a free-radical chain reaction initiated by exposure to oxygen.[5][6] The process, known as autoxidation, can be broken down into three key stages:
-
Initiation: An initiator, such as UV light or heat, abstracts a hydrogen atom from the trans-1,2-dichloroethylene molecule, forming a free radical.
-
Propagation: This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another trans-1,2-dichloroethylene molecule, forming a hydroperoxide and a new free radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
The presence of the double bond and chlorine atoms in the molecule influences its susceptibility to this process.
Q3: My bottle of trans-1,2-dichloroethylene is old. How can I tell if it has formed peroxides?
Visual inspection is the first and most critical step.[8] However, peroxide concentrations in the parts-per-million (ppm) range may not be visible.[5]
Visual Warning Signs of High Peroxide Levels:
-
Crystal Formation: Do not touch or attempt to open a container with visible crystal formation, especially around the cap or in the liquid.[9][10] These crystals can be shock-sensitive.
-
Precipitate or Oily Layer: The presence of a precipitate or a viscous, oily layer is another indicator of dangerous peroxide levels.[9]
-
Discoloration: A yellow or brown discoloration of the liquid can also suggest peroxide formation.[9]
If any of these signs are present, do not handle the container and contact your institution's Environmental Health and Safety (EH&S) department immediately.[9][10]
Q4: What are the recommended storage conditions to minimize peroxide formation?
Proper storage is your first line of defense against peroxide formation.
-
Containers: Store in tightly sealed, air-impermeable, and light-resistant containers, preferably the original manufacturer's container.[11][12]
-
Environment: Keep containers in a cool, dry, and well-ventilated area, away from heat, light, and ignition sources.[2][13]
-
Inert Atmosphere: For long-term storage or after opening, purging the headspace of the container with an inert gas like nitrogen or argon can help prevent oxygen exposure.[6][12]
-
Labeling: Always label containers with the date received and the date opened to track their age.[12][14]
Q5: Are there inhibitors that can be added to trans-1,2-dichloroethylene?
Yes, manufacturers often add inhibitors or stabilizers to peroxide-forming solvents to slow down the rate of autoxidation.[5][6] A common inhibitor used for this purpose is butylated hydroxytoluene (BHT).[5] BHT acts as a "scavenger" by reacting with and neutralizing the free radicals that propagate the peroxide formation chain reaction.[5] If your experimental protocol requires the removal of this inhibitor (e.g., through distillation), be aware that the unstabilized solvent is highly susceptible to rapid peroxide formation.[5] A stabilized solution may also contain acid scavengers, Lewis bases, and buffer compounds.[15]
Section 2: Troubleshooting Guides
Issue 1: I need to use unstabilized trans-1,2-dichloroethylene for my experiment. What precautions should I take?
Using unstabilized trans-1,2-dichloroethylene requires stringent safety protocols.
-
Work in a Controlled Environment: Always handle the unstabilized solvent in a well-ventilated fume hood.
-
Minimize Quantities: Only prepare the amount of unstabilized solvent needed for the immediate experiment.
-
Inert Atmosphere: Maintain an inert atmosphere (nitrogen or argon) over the solvent at all times.
-
Avoid Heat and Light: Protect the unstabilized solvent from heat and light sources.[6]
-
Test Frequently: Test for peroxides before each use.
-
Prompt Disposal: Dispose of any unused unstabilized solvent promptly and according to your institution's hazardous waste guidelines.
Issue 2: I performed a peroxide test, and the result is positive. What are the next steps?
A positive peroxide test requires immediate and careful action. The appropriate response depends on the concentration of peroxides detected.
| Peroxide Concentration | Action Required |
| < 100 ppm | The solvent can generally be used, but it should be prioritized for use and re-tested frequently. Consider decontaminating the solvent if it will be stored for an extended period. |
| > 100 ppm | The solvent is considered hazardous. Do not use it, especially for distillation or evaporation procedures. Contact your institution's EH&S department for guidance on disposal.[10] |
| Visible Crystals | DO NOT TOUCH OR MOVE THE CONTAINER. Immediately contact your EH&S department or a specialized hazardous materials team for emergency disposal.[9][10] |
Issue 3: How do I properly dispose of trans-1,2-dichloroethylene that is contaminated with peroxides?
Peroxide-contaminated solvents are considered hazardous waste and must be disposed of accordingly.[16][17]
-
Do Not Attempt to Neutralize High Concentrations: Never attempt to treat or dispose of solvents with high concentrations of peroxides or visible crystal formation yourself.
-
Contact EH&S: For any level of peroxide contamination, the safest course of action is to contact your institution's Environmental Health and Safety department. They are trained in the proper procedures for handling and disposing of hazardous materials.
-
Follow Institutional Protocols: Adhere strictly to your institution's guidelines for hazardous waste disposal. This typically involves labeling the container clearly as "Peroxide-Contaminated Waste" and including the chemical name and approximate concentration.
Section 3: Experimental Protocols
Protocol 1: Testing for Peroxides in trans-1,2-Dichloroethylene
Regular testing for peroxides is a critical safety measure. Commercial test strips are a common and convenient method.[14]
Method 1: Commercial Peroxide Test Strips
-
Materials:
-
Procedure:
-
Dip the test strip into the trans-1,2-dichloroethylene sample for the time specified by the manufacturer (typically 1-5 seconds).[14]
-
Remove the strip and allow the solvent to evaporate.
-
Add one drop of deionized water to the test pad.[14][19] This step is often crucial for testing organic solvents.
-
Wait for the color to develop as indicated in the manufacturer's instructions.
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.[14]
-
Method 2: Potassium Iodide (KI) Test
This is a classic qualitative test for peroxides.
-
Materials:
-
Sample of trans-1,2-dichloroethylene
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Starch solution (optional, for increased sensitivity)
-
-
Procedure:
-
In a test tube, mix 0.5-1.0 mL of the trans-1,2-dichloroethylene sample with an equal volume of glacial acetic acid.[9]
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake.[9]
-
A yellow to brown color indicates the presence of peroxides.[9] A brown color suggests a high concentration.
-
For a more sensitive test, add one drop of a saturated aqueous starch solution. A dark blue or purple color indicates the presence of peroxides.[9]
-
Diagrams
Caption: Autoxidation pathway of trans-1,2-dichloroethylene.
Caption: Workflow for preventing and managing peroxide hazards.
References
- Vertex AI Search. Peroxide Forming Solvents.
- XploSafe. (2020, October 21). Quickly Test For Organic Peroxides Using XploSens PS.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 638186, Trans-1,2-Dichloroethylene.
- University of Southern California Environmental Health & Safety. Organic Peroxide Formers: Testing and Labeling.
- The University of Iowa Environmental Health and Safety. Safely testing organic solvents for peroxides.
- Enviro Tech Intern
- Sigma-Aldrich. (2025, May 6).
- Fisher Scientific. (2014, September 16). SAFETY DATA SHEET: trans-1,2-Dichloroethylene, stabilized.
- Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
- Google Patents. (2006).
- Safety d
- Vanderbilt University Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage.
- University of Louisville Department of Environmental Health & Safety. Peroxide Forming Chemicals.
- University of Colorado Boulder Department of Chemistry and Biochemistry.
- Occupational Safety and Health Administration.
- National Oceanic and Atmospheric Administration. 1,2-DICHLOROETHYLENE, (TRANS ISOMERS) - CAMEO Chemicals.
- Princeton University Environmental Health and Safety. Peroxide Forming Chemicals.
- ATOFINA Chemicals, Inc. RECOMMENDED DISPOSAL METHOD FOR ORGANIC PEROXIDES.
- Iowa State University Environmental Health and Safety. Testing for Peroxides.
- The Hong Kong University of Science and Technology Health, Safety and Environment Office. Peroxide Tests.
- Sigma-Aldrich. Peroxide Forming Solvents.
- University of Texas at Austin Environmental Health & Safety. Peroxide Forming Chemicals.
- Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol.
- Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS.
- New Jersey Department of Health. Common Name: 1,2-DICHLOROETHYLENE HAZARD SUMMARY.
- University of Pittsburgh Environmental Health and Safety. Safe Handling and Disposal of Peroxide Forming Chemicals.
- Google Patents. (2007). US7268262B2 - Method for recovering trans-1,2-dichloroethene.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Clark, D. E. (2001). Peroxides and peroxide-forming compounds. Chemical Health and Safety, 8(5), 12-22.
- Occupational Safety and Health Administration. 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE).
- Wang, S., et al. (2023). Aqueous-phase autoxidation in the atmosphere: fate and formation of organic peroxides. Atmospheric Chemistry and Physics, 23(1), 1-15.
- New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet.
- Hesperian Health Guides. Safe Disposal of Chemical Waste.
- Occupational Safety and Health Administration. (2006, September 30). OCCUPATIONAL SAFETY AND HEALTH GUIDELINE FOR CHLORINE.
- Anixter. (2017, October 11).
- American Chemistry Council. (2024, March 7). Disposal of Liquid Organic Peroxides.
- The Ohio State University Chemistry Department.
- University of Liverpool. trans-1,2-dichloroethylene C2h - ChemTube3D.
- Wikipedia. 1,2-Dichloroethylene.
- Saravanan, D. (2007). Peroxide stabilisers.
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Challenges in the analysis of trans-1,2-dichloroethylene in environmental samples
An indispensable resource for professionals analyzing trans-1,2-dichloroethylene (t-DCE), this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions. Designed for researchers and scientists in environmental monitoring and drug development, this guide, curated by a Senior Application Scientist, translates complex analytical challenges into actionable, field-proven solutions. We will explore the intricacies of sample handling, chromatographic separation, and data interpretation to ensure the generation of accurate and defensible results.
Core Challenges in trans-1,2-Dichloroethylene Analysis
The analysis of trans-1,2-dichloroethylene (t-DCE), a volatile organic compound (VOC), in environmental matrices is fraught with challenges stemming from its physicochemical properties.[1][2] Its high volatility complicates sample collection and preservation, while its presence alongside its cis-isomer and other VOCs demands robust analytical methods.[3][4] This guide addresses the most pressing issues encountered during its analysis.
Physicochemical Properties of 1,2-Dichloroethylene Isomers
A foundational understanding of the isomers' properties is critical for developing effective analytical strategies. The trans-isomer is notably more volatile than the cis-isomer, influencing everything from sample preservation to chromatographic behavior.
| Property | trans-1,2-Dichloroethylene | cis-1,2-Dichloroethylene | Reference(s) |
| CAS Number | 156-60-5 | 156-59-2 | [3] |
| Boiling Point | 47.5 °C | 60.3 °C | [3] |
| Vapor Pressure | 35.3 kPa (at 25 °C) | 27.7 kPa (at 25 °C) | [3] |
| Water Solubility | 6.3 g/L (at 20 °C) | 3.5 g/L (at 20 °C) | [3] |
| Log Octanol-Water Partition Coeff. | 2.09 | 1.86 | [3] |
Frequently Asked Questions (FAQs)
Q1: Why are my trans-1,2-DCE results showing poor reproducibility, especially at low concentrations?
A1: Poor reproducibility for volatile compounds like t-DCE often originates from inconsistent sample handling and introduction. Given its high vapor pressure, even minor variations in sample collection, storage temperature, and time before analysis can lead to significant analyte loss.[5][6] Ensure strict adherence to protocols designed to minimize volatilization, such as those outlined in EPA Method 5035 for soil and solid samples.[5][7]
Q2: I am observing significant signal suppression for t-DCE in soil samples. What is the likely cause?
A2: This is likely a case of matrix effects, where co-extracted, non-target compounds in the sample interfere with the ionization of t-DCE in the detector's source.[8][9] This is a common issue in complex matrices like soil and wastewater.[10][11] Mitigation strategies include improving sample cleanup, optimizing chromatographic separation to resolve t-DCE from interfering compounds, or using matrix-matched calibration standards.[9]
Q3: Can I use the same calibration curve for both water and soil samples?
A3: It is strongly discouraged. The sample matrix significantly impacts the extraction efficiency and can introduce interferences.[8] A calibration curve prepared in a clean solvent will not account for the matrix effects present in a soil extract. For accurate quantification, you must prepare calibration standards in a matrix that closely mimics your actual samples (matrix-matched calibration) or use the standard addition method.[12]
Troubleshooting Guide: Sample Collection & Preparation
The integrity of your results is established the moment a sample is collected. For VOCs, this stage is the most critical for preventing analyte loss.
Workflow for Soil Sample Preservation (EPA Method 5035)
The following diagram outlines the critical decision-making and workflow for preserving soil samples intended for VOC analysis, emphasizing the prevention of volatilization and biodegradation.[5][6][7]
Caption: Soil sample preservation workflow for VOC analysis.
Protocol: Methanol Preservation for High-Concentration Soil Samples
This protocol is adapted from guidelines designed to minimize VOC loss during collection and storage.[6]
Objective: To preserve a soil sample known or suspected to contain high levels of t-DCE (>200 µg/kg) for subsequent analysis.
Materials:
-
40 mL pre-weighed VOA vials with PTFE-lined septa
-
Reagent-grade methanol
-
A coring device or clean spatula
-
Balance (field or lab)
Procedure:
-
Preparation: Add 10 mL of reagent-grade methanol to a pre-weighed 40 mL VOA vial. Seal the vial and re-weigh to determine the exact weight of the methanol.
-
Sample Collection: In the field, immediately after collecting a soil core, add approximately 10 grams of soil directly into the vial containing the methanol.
-
Sealing: Quickly wipe the vial threads to ensure a tight seal and cap the vial.
-
Weighing: Re-weigh the sealed vial to determine the exact weight of the soil sample added. The goal is an approximate 1:1 soil-to-methanol ratio (g/mL).
-
Storage: Store the sample at 4°C and transport it to the laboratory for analysis. The holding time is extended due to preservation, but analysis should still be timely.[13]
Expert Insight: Methanol serves two purposes: it acts as an extraction solvent, moving the t-DCE from the soil into the liquid phase, and as a preservative that inhibits microbial degradation. This technique drastically reduces losses due to volatilization compared to bulk sampling methods.[14]
Troubleshooting Guide: Chromatographic Analysis
The standard analytical technique for t-DCE is Purge and Trap Gas Chromatography (P&T-GC), often coupled with a mass spectrometer (MS).[3][15]
Common P&T-GC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| No or Low Analyte Peaks | 1. System Leak (GC inlet, trap, transfer lines).2. Insufficient Purge Flow/Time.3. Incorrect Trap Desorption Temperature/Time.4. Inactive or Contaminated Trap. | 1. Perform a systematic leak check from the autosampler to the detector.2. Optimize purge parameters based on method requirements (e.g., EPA 524.2).3. Verify desorb temperature is sufficient to move t-DCE onto the column; ensure adequate time.4. Bake out the trap or replace it if performance does not improve. | [16][17] |
| Peak Tailing or Splitting | 1. Active sites in the GC inlet liner or column.2. Water management issue; excess water on the column.3. Column contamination or degradation. | 1. Deactivate or replace the GC inlet liner. Trim the front end of the GC column.2. Optimize dry purge time to remove excess water. Check moisture control system.3. Bake out the column according to manufacturer's instructions or replace it. | [17] |
| Carryover (Analyte peak in blank) | 1. Contamination in the autosampler, sparger, or transfer lines.2. Incomplete bake-out of the trap.3. High-concentration sample analyzed previously. | 1. Increase the number of rinse cycles. Clean the sparger and sample pathways.2. Increase bake-out temperature and/or time to ensure the trap is clean.3. Run multiple solvent blanks after a high-concentration sample. | [17][18] |
| Retention Time Shifts | 1. Fluctuation in GC oven temperature or carrier gas flow rate.2. A leak in the system.3. Changes in the stationary phase due to degradation. | 1. Verify oven temperature calibration and check electronic pressure control (EPC) for the carrier gas.2. Perform a leak check.3. Condition or replace the GC column. |
Troubleshooting Logic: Investigating Low Analyte Recovery
When faced with low or no signal for trans-1,2-DCE, a systematic approach is required to isolate the problem. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Troubleshooting decision tree for low t-DCE recovery.
Data Interpretation & Quality Control
Accurate quantification depends on a valid calibration and robust quality control (QC) measures.
FAQs: Calibration and QC
Q4: My calibration curve for t-DCE is non-linear at higher concentrations. Should I use a quadratic fit?
A4: While a non-linear fit can be used, it's first critical to understand the cause. Non-linearity for VOCs can indicate detector saturation, headspace issues in calibration vials, or competitive adsorption effects in the P&T trap. Before resorting to a non-linear model, try reducing the upper concentration limit of your curve to stay within the linear dynamic range of the instrument.[19][20] Always verify that your lowest calibrator is at or near the limit of quantitation (LOQ).[19]
Q5: What are the essential QC samples to include in an analytical run for t-DCE?
A5: A typical QC set should include:
-
Method Blank: A sample of clean matrix (e.g., reagent water) processed exactly like the field samples. It is used to check for contamination.[18]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of t-DCE. It measures the accuracy of the entire analytical process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known amount of t-DCE. They are used to assess matrix-specific accuracy and precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the run to check for instrument drift.[20]
Q6: How do I differentiate between trans-1,2-DCE and cis-1,2-DCE in my chromatogram?
A6: The two isomers have different boiling points and will separate chromatographically on most standard non-polar or mid-polar capillary GC columns (e.g., DB-5ms, DB-624).[3] trans-1,2-DCE, being more volatile, will typically elute earlier than cis-1,2-DCE. Confirmation is achieved by analyzing an authenticated reference standard containing both isomers to verify their respective retention times. If using a mass spectrometer, their mass spectra are very similar, so chromatographic separation is essential for unambiguous identification.[21]
References
-
Vertex AI Search. (2024). Troubleshooting Common Issues with Purge and Trap Autosamplers!18
-
LabRulez GCMS. (2023). Troubleshooting any Purge & Trap for VOC Analysis. 16
-
ACS Publications. (n.d.). Volatile Organic Compounds: Comparison of Two Sample Collection and Preservation Methods. Environmental Science & Technology. 13
-
ResearchGate. (n.d.). Stability of Volatile Organics in Environmental Water Samples Storage and Preservation. 22
-
Mass.gov. (n.d.). PRESERVATION TECHNIQUES FOR VOLATILE ORGANIC COMPOUND (VOC) SOIL SAMPLE ANALYSES WSC # 99-415. 5
-
Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide. 23
-
Ohio.gov. (1998). MEMORANDUM Subject: New methods for Preservation of Volatile Organic Compounds in Soil. 7
-
NH Department of Environmental Services. (2000). Preservation of VOCs in Soil Samples. 6
-
Teledyne Tekmar. (2024). Troubleshooting any Purge & Trap for VOC Analysis Webinar Recording. 17
-
Sigma-Aldrich. (2014). Trap Selection, Fast GC, and Troubleshooting Strategy for Purge & Trap GC Volatiles. 24
-
National Institutes of Health (NIH), PubChem. (n.d.). Trans-1,2-Dichloroethylene. 1
-
World Health Organization (WHO). (n.d.). 1,2-Dichloroethene in Drinking-water. 3
-
ResearchGate. (2017). Matrix effects and application of matrix effect factor. 8
-
LinkedIn. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. 9
-
LCGC International. (2015). Calibration Problems — A Case Study. 19
-
National Center for Biotechnology Information (NCBI). (n.d.). 1,2-Dichloroethene cis-1,2-Dichloroethene trans-1,2-Dichloroethene Acute Exposure Guideline Levels. 4
-
AELAB. (2025). 10 Common Mistakes in Gas Chromatography. 25
-
Mount Laurel MUA. (2022). 1,2-Dichloroethylene (Cis- and Trans-). 2
-
Chromatography Online. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. 12
-
PubMed. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. 10
-
ResearchGate. (n.d.). Chromatographic Co-elution Chromatography. 26
-
ResearchGate. (2025). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. 11
-
DTIC. (n.d.). Losses of Trichloroethylene from Soil during Sample Collection, Storage and Laboratory Handling. 14
-
ResearchGate. (2016). The Problems of GC/MS Calibration in Quantitative Analysis with Multi-Component Standards. 20
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. 15
-
Restek. (n.d.). 1,2-Dichloroethene - EZGC Method Translator. 21
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Improving the efficiency of trans-1,2-dichloroethylene in extraction processes
Answering the user's request.
Technical Support Center: trans-1,2-Dichloroethylene in Extraction Processes
Welcome to the technical support guide for utilizing trans-1,2-dichloroethylene (t-DCE) in extraction processes. This resource is designed for researchers, scientists, and drug development professionals to enhance experimental efficiency and troubleshoot common challenges. The information herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Core Characteristics of trans-1,2-Dichloroethylene
Trans-1,2-dichloroethylene is a chlorinated solvent valued in various industrial and laboratory applications, including precision cleaning and as a chemical intermediate.[1][2] In extraction, its utility stems from its specific solvency characteristics, allowing for the separation of target compounds from complex mixtures.[1][3][4] It is particularly useful as a low-temperature extraction solvent for heat-sensitive organic materials like waxes, resins, and natural products.[3][4][5]
Table 1: Physical and Chemical Properties of trans-1,2-Dichloroethylene
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂Cl₂ | |
| Molecular Weight | 96.94 g/mol | [1][6] |
| Appearance | Colorless transparent liquid | [1][2] |
| Odor | Pleasant, sweetish odor | [1][6] |
| Boiling Point | 48 °C (118 °F) | [1][7] |
| Melting Point | -50 °C to -57 °C | [1][2] |
| Density | ~1.26 g/cm³ at 20°C | [1][8] |
| Flash Point | 2.2 °C to 6.1 °C (36 °F to 43 °F) | [2][6][7] |
| Water Solubility | Very slightly soluble / 0.063 g per 100g water | [7][9] |
| Vapor Pressure | 336 mm Hg at 25°C | [7] |
| Log Kₒw (Octanol/Water) | 2.09 | [6][7] |
Frequently Asked Questions (FAQs)
Q1: What makes t-DCE a suitable solvent for certain extractions? A: t-DCE's effectiveness lies in its moderate polarity and ability to dissolve a range of organic compounds, including waxes, resins, and fats.[3][4] Its low boiling point of 48°C simplifies its removal from the extract post-extraction, which is particularly advantageous when working with thermally sensitive compounds.[1] Furthermore, it is not classified as a Hazardous Air Pollutant (HAP) in the USA, giving it a more favorable regulatory profile compared to solvents like trichloroethylene (TCE) or perchloroethylene.[7][10]
Q2: What are the critical safety precautions for handling t-DCE? A: Due to its high flammability (flash point ~2°C) and potential health effects, strict safety protocols are mandatory.[7][11]
-
Ventilation: Always handle t-DCE in a well-ventilated area or a chemical fume hood to avoid inhaling harmful vapors.[11]
-
Ignition Sources: Keep it away from heat, sparks, open flames, and any other potential ignition sources.[9][11][12] Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[9][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Viton or polyvinyl alcohol are recommended), safety goggles with side shields, and a face shield if splashing is possible. A lab coat or chemical-resistant apron is also necessary.[11]
-
Storage: Store in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area, away from direct sunlight, moisture, and incompatible materials like strong oxidizing agents.[9][12][13]
Q3: How does t-DCE's performance compare to other chlorinated solvents? A: t-DCE is often considered a safer alternative to solvents like methylene chloride, perchloroethylene, and trichloroethylene.[10] While it shares desirable characteristics like high solvency and fast evaporation, its primary drawback is flammability.[7] To counteract this, non-flammable azeotropic blends of t-DCE have been developed, which maintain constant composition and non-flammable properties during use.[10][14]
Q4: Can t-DCE form azeotropes, and why is that important? A: Yes, t-DCE readily forms azeotropes with other solvents, such as hydrofluoroethers (HFEs), hydrofluorocarbons (HFCs), and alcohols.[15] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This is highly beneficial for applications like vapor degreasing, as it ensures the solvent composition remains stable over many cleaning cycles, leading to consistent performance.
Q5: What materials are compatible with t-DCE? A: Generally, t-DCE is compatible with many metals and plastics used in laboratory equipment. However, it is crucial to verify compatibility with your specific apparatus. Chlorinated solvents can be aggressive towards certain elastomers and plastics, causing them to swell, soften, or degrade. Always consult a detailed material compatibility chart before use. For gloves, Viton® or polyvinyl alcohol (PVA) are often recommended for handling chlorinated solvents. A study on glove permeation showed a 12 mil Viton/Butyl glove had a breakthrough time of 11 minutes with pure t-DCE, highlighting the importance of choosing appropriate glove thickness and replacing them promptly after contact.[16]
Troubleshooting Guide for Extraction Processes
This section addresses specific issues you may encounter during experiments, providing causal explanations and actionable solutions.
Issue 1: Poor or Inconsistent Extraction Efficiency
Low recovery of your target analyte is a common issue that can often be resolved by systematically optimizing the extraction parameters.
Root Causes & Corrective Actions:
-
Incorrect Phase Ratio: The ratio of solvent (t-DCE) to the sample solution is critical. An insufficient volume of t-DCE may not be enough to fully partition the analyte.
-
Solution: Start with a 1:1 volume ratio of t-DCE to the aqueous sample. If efficiency is low, systematically increase the t-DCE volume (e.g., 2:1, 3:1). However, be mindful that multiple extractions with smaller solvent volumes are more effective than a single extraction with a large volume.[17]
-
-
Insufficient Mixing: The two phases must be adequately mixed to maximize the surface area for mass transfer of the analyte.
-
Solution: In a separatory funnel, invert the funnel gently 20-30 times with periodic venting. Avoid vigorous shaking, which can lead to emulsions (see Issue 2). For micro-extractions, vortexing for 1-2 minutes is effective.
-
-
Sub-optimal pH: For acidic or basic analytes, the pH of the aqueous phase dictates their charge state and, consequently, their solubility in the organic solvent.
-
Solution: Adjust the pH of the aqueous sample to neutralize the target analyte. For acidic compounds, adjust the pH to be at least 2 units below their pKa. For basic compounds, adjust the pH to be at least 2 units above their pKa. This ensures the analyte is in its uncharged form, which is more soluble in organic solvents like t-DCE.
-
-
Temperature Effects: Temperature can influence solvent properties and analyte solubility.
-
Solution: While most extractions are performed at room temperature, slight warming or cooling can sometimes improve efficiency.[18][19] However, given t-DCE's low boiling point, elevated temperatures should be avoided to prevent solvent loss and pressure buildup. Performing extractions at a consistent temperature is crucial for reproducibility.
-
Caption: Workflow for systematic optimization of extraction efficiency.
Issue 2: Formation of a Stable Emulsion
An emulsion is a suspension of fine droplets of one liquid in another, which fails to separate into distinct layers. This is one of the most frequent problems in liquid-liquid extraction, often caused by high concentrations of surfactant-like molecules (e.g., lipids, proteins) or excessive agitation.[20]
Root Causes & Corrective Actions:
-
Vigorous Agitation: Shaking the separatory funnel too hard increases the shear forces, breaking the liquids into tiny droplets that are slow to coalesce.
-
Solution: Use a gentle swirling or rocking motion instead of vigorous shaking.[20] Inverting the funnel slowly 20-30 times is usually sufficient.
-
-
High Concentration of Surfactants: Natural samples often contain compounds that stabilize emulsions.
-
Solution 1 (Ionic Strength): Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer makes it more polar, which helps to break the emulsion by decreasing the solubility of organic components.
-
Solution 2 (Centrifugation): Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-5000 rpm) for 5-10 minutes. The applied force will help coalesce the droplets and break the emulsion.[21][22]
-
Solution 3 (Filtration): For stubborn emulsions, filter the mixture through a plug of glass wool or Celite® in a pipette or funnel. This can help to physically disrupt the emulsified layer.
-
Solution 4 (Solvent Addition): Adding a small amount of a different solvent can alter the polarity of the system and break the emulsion.[20] However, this should be done cautiously as it will change the properties of your extraction solvent.
-
Caption: Decision-making flowchart for resolving emulsions.
Issue 3: Contamination of Final Extract
The purity of your final extract is paramount. Contaminants can arise from the solvent itself, co-extracted impurities, or leaching from equipment.
Root Causes & Corrective Actions:
-
Solvent Impurities: Using a low-grade solvent can introduce non-volatile residues that contaminate your sample upon evaporation.
-
Co-extraction of Impurities: Impurities from the original sample matrix with similar solubility to your target analyte may be co-extracted.
-
Solution: Perform a "back-extraction" or wash. After the initial extraction, wash the t-DCE layer with a fresh portion of a simple aqueous solution (e.g., deionized water or a buffer at a specific pH) to remove water-soluble impurities.
-
-
Leaching from Materials: Incompatible plastic or rubber components (e.g., septa, O-rings) can leach plasticizers or other chemicals into the solvent.
-
Solution: Ensure all components in the fluid path are made of compatible materials. Glass, PTFE, and stainless steel are generally safe choices. Avoid soft plastics and unknown elastomers.
-
Standard Operating Protocols
Protocol 1: General Liquid-Liquid Extraction with t-DCE
This protocol outlines a single extraction step.
-
Preparation: In a certified chemical fume hood, add the aqueous sample solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Solvent Addition: Add an equal volume of high-purity trans-1,2-dichloroethylene to the separatory funnel.
-
Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel. Open the stopcock to vent any pressure. Close the stopcock and gently rock or invert the funnel for 1-2 minutes, venting frequently.[23]
-
Phase Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. t-DCE is denser than water (~1.26 g/cm³) and will be the bottom layer.[1][3]
-
Collection: Carefully drain the lower organic (t-DCE) layer into a clean collection flask.
-
Storage: Store the collected organic phase in a tightly sealed container suitable for flammable liquids.
Protocol 2: Improving Recovery with Multiple Extractions
Multiple sequential extractions with smaller solvent volumes are mathematically more efficient than a single extraction with a large volume.[17]
-
First Extraction: Perform steps 1-4 from Protocol 1 using one-third of the total planned t-DCE volume. Drain the lower organic layer into a collection flask.
-
Second Extraction: Return the aqueous layer remaining in the separatory funnel. Add the second one-third portion of fresh t-DCE. Repeat the mixing and separation steps. Combine the collected organic layer with the first extract.[23]
-
Third Extraction: Repeat the process with the final one-third portion of t-DCE. Combine all three organic extracts.
-
Post-Processing: The combined extracts can now be dried (e.g., with anhydrous sodium sulfate) and concentrated as needed for further analysis.
This method ensures a higher percentage of the analyte is recovered from the aqueous phase. For example, a single extraction might yield 60% recovery, but three sequential extractions could increase the total recovery to over 90%.[17]
References
-
Enviro Tech International, Inc. (2023). 1,2 trans-dichloroethylene Safety Data Sheet. [Link]
-
RIVERLAND TRADING. Trans-1,2-Dichloroethylene Supplier. [Link]
-
Exposome-Explorer. Material Safety Data Sheet - trans-1,2-Dichloroethylene. [Link]
-
New Jersey Department of Health. (2010). Hazard Substance Fact Sheet: 1,2-DICHLOROETHYLENE. [Link]
-
Environment and Climate Change Canada. (2009). Fact sheet: 1,2-dichloroethene (trans). [Link]
-
LookChem. (n.d.). Optimizing Chemical Processes with High-Purity Trans-1,2-Dichloroethylene. [Link]
-
BFK Solutions LLC. (2021). Azeotropes – Critical cleaning with “Best Friend” Molecules. [Link]
-
National Toxicology Program. (2002). Toxicity Studies of trans-1,2-Dichloroethylene. NTP TOX-55. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638186, Trans-1,2-Dichloroethylene. [Link]
-
European Patent Office. (2018). TERNARY AZEOTROPIC-LIKE COMPOSITIONS WITH 1,1,1,2,3,3-HEXAFLUORO-3-METHOXY-PROPANE AND TRANS-1,2-DICHLOROETHYLENE. [Link]
-
Al-Hetlani, E., et al. (2023). Efficient Extraction of 1,2-Dichloroethane from Wastewater Using Hydrophobic Deep Eutectic Solvents: A Green Approach. MDPI. [Link]
-
Unistar Chemical. (n.d.). Trans-DCE | An Environmentally Friendly Chlorinated Solvent. [Link]
-
3M Company. (2000). Study Submission for 1,2-Trans-Dichloroethylene (CASRN 156-60-5): Health and Safety Data Reporting. [Link]
-
PubMed. (2019). Efficient Separation of cis- and trans-1,2-Dichloroethene Isomers by Adaptive Biphen[2]arene Crystals. [Link]
- Google Patents. (2019). WO2019079803A1 - Compositions containing trans-1,2-dichloroethylene and a hydrofluoroether, and methods of using the same.
-
LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Harvey, D. (n.d.). Extraction Methods. [Link]
-
Thomasnet. (n.d.). trans 1,2 Dichloroethylene. [Link]
-
ResearchGate. (2021). Effect of Elevated Temperature on cis-1,2-Dichloroethene Dechlorination and Microbial Community Structure in Contaminated Soils – A Biostimulation Approach. [Link]
-
National Institute of Standards and Technology. (2024). Thermal Conductivity of Liquid trans-1,2-Dichloroethene (R-1130(E)): Measurement and Modeling. [Link]
-
CONICET Digital. (2013). Analytical Methods. [Link]
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Addressing matrix effects in the analysis of trans-1,2-dichloroethylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of trans-1,2-dichloroethylene (t-DCE). This resource, presented in a question-and-answer format, is designed to provide in-depth troubleshooting guidance and address common challenges, with a particular focus on mitigating matrix effects. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when analyzing trans-1,2-dichloroethylene, especially in complex matrices?
When analyzing trans-1,2-dichloroethylene, a volatile organic compound (VOC), the primary challenges are ensuring its efficient extraction from the sample matrix and minimizing interferences that can affect the accuracy of quantification. The high volatility of t-DCE, while beneficial for techniques like headspace and purge-and-trap gas chromatography (GC), also makes it susceptible to loss during sample collection and preparation if not handled correctly.[1][2]
The most significant analytical hurdle is overcoming the matrix effect . This phenomenon occurs when other components in the sample co-elute with t-DCE, either suppressing or enhancing the signal at the detector, leading to inaccurate quantification.[3][4] The nature and severity of the matrix effect will depend on the sample type, such as industrial wastewater, soil, or biological fluids. In gas chromatography-mass spectrometry (GC-MS), for instance, matrix components can create active sites in the GC inlet, which can either trap the analyte or, conversely, shield it from degradation, leading to signal enhancement.[5]
Troubleshooting Guide
Sample Preparation & Extraction
Q2: I'm seeing low and inconsistent recovery of trans-1,2-dichloroethylene from my aqueous samples. What could be the cause and how can I improve it?
Low and erratic recovery of t-DCE from aqueous samples is a common issue, often stemming from its high volatility and the specifics of the extraction technique. The most prevalent method for analyzing VOCs like t-DCE in water is purge-and-trap GC , often following U.S. Environmental Protection Agency (EPA) methods like 524.2 or 8260.[6][7][8][9][10]
Causality and Troubleshooting Steps:
-
Inefficient Purging: trans-1,2-Dichloroethylene has a relatively high vapor pressure (35.3 kPa at 25°C) and a moderate Henry's Law constant, indicating its tendency to partition from water to air.[6][11] If the purge gas flow rate is too low or the purge time is too short, the extraction will be incomplete.
-
Protocol: For EPA Method 524.2, a typical purge time is 11 minutes with helium at a flow rate of 40 mL/min.[10] Ensure your parameters are within the recommended range and that the purge gas flow is consistent.
-
-
Sample Temperature: While many methods are performed at ambient temperature, gently heating the sample (e.g., to 45°C) can increase the purging efficiency for less volatile compounds, though it may not be strictly necessary for the highly volatile t-DCE.[10]
-
Carryover: If a high-concentration sample was analyzed prior to a low-concentration one, carryover in the purge-and-trap system can lead to artificially high results. Rinsing the purging apparatus with reagent water between samples is a crucial preventative measure.[8]
-
Sample pH: For certain halogenated compounds, dehydrohalogenation can occur. Acidifying the sample to pH <2 with hydrochloric acid can help prevent the degradation of compounds like 1,1,2,2-tetrachloroethane to trichloroethene, which could potentially interfere with t-DCE analysis.[10]
Q3: When analyzing soil samples, my results for trans-1,2-dichloroethylene are not reproducible. What sample preparation technique is recommended to address this?
Soil and other solid matrices present a greater challenge due to their heterogeneity and the stronger interactions between the analyte and the matrix. EPA Method 8260B provides guidance for various solid waste matrices.[7][12] The key to reproducibility is ensuring consistent extraction and minimizing analyte loss during sample handling.
Recommended Approach: Methanol Extraction (EPA Method 5035)
This method is designed to minimize losses of volatile compounds from soil samples.
-
Step 1: Field Preservation: Immediately upon collection, a known weight of the soil sample (typically 5 grams) is placed into a pre-weighed vial containing a known volume of methanol (e.g., 10 mL). This is a critical step to prevent volatilization losses.[13]
-
Step 2: Laboratory Analysis: In the lab, an aliquot of the methanol extract is added to reagent water. This aqueous solution is then analyzed using the standard purge-and-trap GC/MS procedure.
-
Causality: Methanol acts as an extraction solvent and a trapping agent, effectively "locking" the volatile t-DCE in the liquid phase and preventing its loss to the atmosphere. This approach provides a more stable sample for transport and storage compared to unprocessed soil.
Chromatography & Detection (GC/MS)
Q4: How do I identify and confirm trans-1,2-dichloroethylene in my GC/MS analysis, and what are the characteristic ions to monitor?
Identification in GC/MS is based on a combination of retention time and the mass spectrum.
-
Retention Time: The retention time for t-DCE will depend on your specific GC column and temperature program. It is essential to run a known standard to determine the expected retention time.
-
Mass Spectrum: The mass spectrum of trans-1,2-dichloroethylene is characterized by a specific fragmentation pattern. The primary ions (m/z) to monitor are:
-
Quantitation Ion: m/z 61
-
Qualifier Ions: m/z 96 and 98
-
Rationale: The molecular ion peak is at m/z 96 (for the 35Cl2 isotopologue) and 98 (for the 35Cl37Cl isotopologue). The base peak, which is the most abundant and typically used for quantification, is at m/z 61.[11][14] Confirmation of the compound requires that the ratio of the qualifier ions to the quantitation ion in the sample falls within a specified tolerance of the ratio observed in a standard.
-
| Ion (m/z) | Role |
| 61 | Quantitation Ion (Base Peak) |
| 96 | Qualifier Ion (Molecular Ion) |
| 98 | Qualifier Ion (Isotope Peak) |
| Table 1: Characteristic mass-to-charge ratios for trans-1,2-dichloroethylene. |
Q5: My baseline is noisy, and I'm seeing interfering peaks around the retention time of trans-1,2-dichloroethylene. How can I troubleshoot this?
A noisy baseline and interfering peaks are classic indicators of matrix effects or system contamination.
Troubleshooting Workflow:
A troubleshooting workflow for noisy baselines and interfering peaks.
-
System Contamination: As the diagram suggests, first analyze a reagent blank. If the interference is present in the blank, it points to system contamination. Common sources include a dirty GC inlet liner, a contaminated purge-and-trap system, or impure purge gas.
-
Matrix Interference: If the blank is clean, the issue is likely due to components from the sample matrix.[7]
-
Sample Dilution: This is the simplest approach to reduce the concentration of matrix components introduced into the system. However, this may compromise the method's sensitivity if the t-DCE concentration is low.
-
Enhanced Cleanup: While extensive cleanup is not typical for purge-and-trap methods, ensure that any preliminary steps (like filtration of water samples with high particulate matter) are performed.
-
Chromatographic Separation: Modify the GC oven temperature program to better separate the t-DCE peak from the interfering peaks. A slower temperature ramp can improve resolution.
-
Quantification & Calibration
Q6: My calibration curve for trans-1,2-dichloroethylene is non-linear, or my quality control checks are failing. How can I correct for matrix effects in my quantification?
This is a direct consequence of matrix effects impacting the analyte's response. To compensate, it's crucial to use appropriate calibration and internal standard strategies.
Strategies to Compensate for Matrix Effects:
-
Internal Standard (IS) Calibration: This is a powerful technique for correcting matrix effects and variations in sample preparation and injection volume.
-
How it Works: A known amount of an internal standard—a compound not present in the sample but with similar chemical properties to t-DCE—is added to every sample, blank, and calibration standard. The response of t-DCE is then normalized to the response of the internal standard.
-
Recommended Internal Standards for VOCs (as per EPA Method 524.2):
-
Fluorobenzene
-
1,2-Dichlorobenzene-d4
-
-
Rationale: These compounds are chemically similar to many volatile organic compounds and will be affected by the matrix in a similar way to the analyte of interest.[8][15]
-
-
Matrix-Matched Calibration:
-
How it Works: Instead of preparing calibration standards in a clean solvent, they are prepared in a blank matrix that is representative of the samples being analyzed (e.g., a certified clean soil or groundwater from a source known to be free of t-DCE).
-
Causality: This approach ensures that the standards and the samples experience the same matrix effects, effectively canceling them out. The challenge with this method is obtaining a truly blank matrix.
-
-
Method of Standard Additions:
-
How it Works: The sample is divided into several aliquots. One aliquot is analyzed as is, while increasing known amounts of a t-DCE standard are added to the other aliquots. The concentration in the original sample is determined by extrapolating the resulting calibration curve back to a zero response.
-
Application: This method is highly effective but also labor-intensive, as a separate calibration curve must be generated for each sample. It is typically reserved for very complex matrices where other methods fail.
-
Workflow for Mitigating Matrix Effects in Quantification:
A decision-making workflow for selecting a calibration strategy.
By systematically addressing these common issues, from sample preparation to data analysis, researchers can significantly improve the accuracy, precision, and reliability of their trans-1,2-dichloroethylene measurements.
References
-
World Health Organization. (n.d.). 1,2-Dichloroethene in Drinking-water. Retrieved from [Link]
-
Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]
-
California Water Boards. (n.d.). Analysis and Reporting of Volatile Non-Target Organic Compounds in Extremely Impaired Water Sources and Recycled Water by Method 524.2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
National Toxicology Program. (n.d.). Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
PubChem. (n.d.). trans-1,2-Dichloroethylene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Retrieved from [Link]
-
Shimadzu. (n.d.). EPA Method 524.2 Volatile Organics in Drinking Water. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Drinking Water by USEPA Method 524.2. Retrieved from [Link]
-
Diversified CPC International. (n.d.). trans-1,2 Dichloroethylene (t-DCE). Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Fact sheet: 1,2-dichloroethene (trans). Retrieved from [Link]
-
Teledyne Tekmar. (2018). US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS. Retrieved from [Link]
-
UMass ScholarWorks. (2005). MASSDEP's Evaluation Of Laboratory Performance Based On A Large VOC Double-Blind Study. Retrieved from [Link]
-
Restek. (n.d.). trans-1,2-Dichloroethene. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Losses of Trichloroethylene from Soil during Sample Collection, Storage and Laboratory Handling. Retrieved from [Link]
-
PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
Euroscicon. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for Trans-1,2- Dichloroethylene. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Trans-1,2-Dichloroethylene and Other Chlorinated Solvents for the Research Scientist
For the modern researcher in drug development and synthetic chemistry, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product yield, purification efficiency, and overall process safety and sustainability. Among the diverse classes of solvents, chlorinated hydrocarbons have long been favored for their excellent solvating power for a wide range of organic compounds. However, growing concerns over their environmental persistence and potential health hazards have spurred the adoption of alternatives.
This guide provides an in-depth comparative analysis of trans-1,2-dichloroethylene (trans-DCE) alongside five other widely used chlorinated solvents: dichloromethane (DCM), chloroform (TCM), carbon tetrachloride (CTC), trichloroethylene (TCE), and tetrachloroethylene (PERC). We will move beyond simple property listings to explore the causal relationships between their physicochemical characteristics and their performance in practical laboratory applications, grounded in experimental data and established safety protocols.
Part 1: Fundamental Physicochemical Properties—The Basis of Performance
A solvent's behavior is dictated by its molecular properties. Characteristics such as boiling point, density, and polarity determine its suitability for specific applications, from serving as a reaction medium to its role in extractive workups.
The low boiling point of dichloromethane (39.6 °C), for example, makes it easy to remove under reduced pressure, a desirable trait for isolating thermally sensitive products.[1] However, this high volatility also increases the risk of inhalation exposure and contributes to fugitive emissions. Conversely, tetrachloroethylene's high boiling point (121.1 °C) makes it suitable for higher temperature reactions and degreasing applications but requires more energy for its removal.[1]
A key differentiator is density. All six solvents are denser than water, which is a crucial consideration for liquid-liquid extractions, ensuring the organic layer settles at the bottom of a separatory funnel for straightforward separation.
Table 1: Comparative Physicochemical Properties of Selected Chlorinated Solvents
| Property | trans-1,2-DCE | Dichloromethane (DCM) | Chloroform (TCM) | Carbon Tetrachloride (CTC) | Trichloroethylene (TCE) | Tetrachloroethylene (PERC) |
| CAS Number | 156-60-5 | 75-09-2 | 67-66-3 | 56-23-5 | 79-01-6 | 127-18-4 |
| Boiling Point (°C) | 48.0 | 39.6 | 61.2 | 76.7 | 87.2 | 121.1 |
| Density (g/mL @ 20°C) | 1.257 | 1.326 | 1.489 | 1.594 | 1.464 | 1.623 |
| Dipole Moment (Debye) | 0.0 | 1.60 | 1.04 | 0.0 | 0.90 | 0.0 |
| Dielectric Constant (20°C) | 2.1 | 9.1 | 4.8 | 2.2 | 3.4 | 2.5 |
| Water Solubility (g/L @ 25°C) | 6.3 | 20 | 8 | 0.8 | 1.28 | 0.15 |
Data compiled from various sources.
Part 2: Hansen Solubility Parameters—A Deeper Dive into "Like Dissolves Like"
To move beyond simple polarity metrics, we can use Hansen Solubility Parameters (HSP).[2] This model deconstructs the total cohesive energy of a solvent into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[2] The "Hansen Distance" (Ra) quantifies the difference between two substances (e.g., a solvent and a solute). A smaller Ra indicates a higher affinity and greater likelihood of dissolution. This is a powerful predictive tool for solvent selection.
For instance, the relatively high δp of chloroform and DCM suggests they are effective at dissolving polar molecules. In contrast, carbon tetrachloride, with a δp and δh of essentially zero, is an excellent solvent for nonpolar compounds like fats and oils.[3] Trans-DCE's balanced profile suggests its utility for a range of solutes.
Table 2: Hansen Solubility Parameters (MPa½)
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) | Total (δt) |
| trans-1,2-DCE | 17.0 | 8.0 | 3.2 | 19.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.2 |
| Chloroform | 17.8 | 3.1 | 5.7 | 19.0 |
| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 17.8 |
| Trichloroethylene | 18.0 | 3.1 | 5.3 | 19.0 |
| Tetrachloroethylene | 18.3 | 5.7 | 0.0 | 19.2 |
Data sourced from Abbott, S., Hansen, C. M., & Yamamoto, H. (2024). Hansen Solubility Parameters in Practice (HSPiP).[4]
Part 3: Performance in Key Laboratory Applications
The ultimate test of a solvent is its performance in a real-world experimental setting. Here, we analyze two fundamental laboratory workflows: organic synthesis (specifically, an SN2 reaction) and liquid-liquid extraction.
Application 1: Solvent Effects on SN2 Reaction Kinetics
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of synthetic chemistry.[5] Its rate is highly sensitive to the solvent environment. Polar aprotic solvents (like DCM) are known to accelerate SN2 reactions because they solvate the accompanying cation but leave the anionic nucleophile relatively "bare" and reactive. In contrast, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic center, thereby slowing the reaction.[6][7]
Although all the solvents in this guide are classified as polar aprotic, their varying degrees of polarity and ability to stabilize the charged transition state lead to different reaction rates.
Experimental Protocol: Comparative Analysis of Solvent Effects on an SN2 Reaction
Objective: To quantify the effect of different chlorinated solvents on the reaction rate of the Williamson ether synthesis between sodium phenoxide and ethyl iodide.
Methodology:
-
Preparation: In separate, identical reaction flasks, prepare a 0.1 M solution of sodium phenoxide and a 0.1 M solution of ethyl iodide in each of the six solvents (trans-DCE, DCM, Chloroform, Carbon Tetrachloride, TCE, PERC). Ensure all glassware is dry and reactions are conducted under an inert atmosphere (e.g., Nitrogen).
-
Reaction Initiation: Place each flask in a temperature-controlled bath set to 25.0 °C. Once thermal equilibrium is reached, add the ethyl iodide solution to the sodium phenoxide solution under vigorous stirring. Start a timer immediately.
-
Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of cold pentane and a known concentration of an internal standard (e.g., dodecane).
-
Analysis: Analyze each quenched aliquot by Gas Chromatography (GC) to determine the concentration of the product, ethyl phenyl ether, relative to the internal standard.
-
Data Processing: Plot the concentration of ethyl phenyl ether versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. Calculate the second-order rate constant (k) for each solvent.
Expected Outcome: A quantitative ranking of solvent efficacy for this SN2 reaction. It is anticipated that solvents with higher polarity, such as DCM, will exhibit a faster reaction rate compared to the nonpolar carbon tetrachloride. The performance of trans-DCE will provide insight into its suitability as a potential replacement for more hazardous solvents.
Application 2: Efficiency in Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental purification technique used to separate a target compound from a mixture based on its differential solubility in two immiscible liquid phases.[5] The efficiency of this process is quantified by the distribution coefficient (Kd), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
A study on the extraction of caffeine from water demonstrated that chloroform and dichloromethane are prime solvents for this purpose, with high distribution coefficients.[8] Caffeine, being a polar molecule, is more soluble in polar organic solvents than in non-polar ones.[8] This provides a tangible example of how solvent choice directly impacts separation efficiency.
Experimental Protocol: Determining the Extraction Efficiency of Caffeine
Objective: To compare the efficiency of trans-DCE, DCM, and Chloroform for extracting caffeine from an aqueous solution.
Methodology:
-
Standard Preparation: Prepare a stock solution of caffeine in water with a known concentration (e.g., 1.0 mg/mL).
-
Extraction: In three separate 50 mL separatory funnels, place 20.0 mL of the aqueous caffeine solution. To the first funnel, add 20.0 mL of trans-DCE. To the second, add 20.0 mL of DCM. To the third, add 20.0 mL of chloroform.
-
Equilibration: Stopper each funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Separation: Allow the funnels to stand until the layers have completely separated.
-
Sample Collection: Carefully drain the lower organic layer from each funnel into a clean, labeled flask.
-
Analysis: Determine the concentration of caffeine in each organic extract using UV-Vis spectrophotometry at caffeine's λmax (approx. 273 nm), using a pre-established calibration curve.
-
Calculation: Calculate the distribution coefficient (Kd) for each solvent using the formula: Kd = [Caffeine]organic / ([Caffeine]initial_aq - [Caffeine]organic).
Expected Outcome: A direct comparison of the extraction power of the three solvents. Based on literature, DCM and chloroform are expected to show high efficiency.[8][9][10] This experiment will quantitatively place the performance of trans-DCE in context with these established extraction solvents.
Part 4: Health, Safety, and Environmental Profile
The selection of a solvent in a professional research environment extends beyond its chemical efficacy. A thorough assessment of its health, safety, and environmental impact is a mandatory component of responsible chemical practice. Chlorinated solvents, as a class, have faced significant scrutiny due to their potential toxicity and environmental persistence.[6][11][12]
Occupational exposure limits, such as the Permissible Exposure Limit (PEL) set by OSHA and the Threshold Limit Value (TLV) recommended by ACGIH, provide critical guidance for maintaining workplace safety.[13][14]
From an environmental perspective, two key metrics are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).[15] Solvents like carbon tetrachloride have a high ODP and their use has been largely phased out under international agreements like the Montreal Protocol.[15] Newer generation solvents like trans-DCE are specifically engineered to have negligible ODP and very low GWP, positioning them as more environmentally sustainable alternatives.[16]
Table 3: Comparative Safety and Environmental Data
| Parameter | trans-1,2-DCE | Dichloromethane (DCM) | Chloroform (TCM) | Carbon Tetrachloride (CTC) | Trichloroethylene (TCE) | Tetrachloroethylene (PERC) |
| OSHA PEL (8-hr TWA) | 200 ppm[13][14][17] | 25 ppm | 50 ppm (ceiling) | 10 ppm | 100 ppm | 100 ppm |
| ACGIH TLV (8-hr TWA) | 200 ppm[12][13] | 50 ppm | 10 ppm | 5 ppm | 10 ppm | 25 ppm |
| Carcinogen Classification (IARC) | Group 3 | Group 2A | Group 2B | Group 2B | Group 1 | Group 2A |
| Ozone Depletion Potential (ODP) | ~0 | ~0 | ~0 | 1.1 | ~0 | ~0 |
| Global Warming Potential (GWP, 100-yr) | <1[16] | 9 | 15 | 1400 | 1 | 1 |
IARC Group 1: Carcinogenic to humans; 2A: Probably carcinogenic; 2B: Possibly carcinogenic; 3: Not classifiable. Data compiled from OSHA, ACGIH, and IPCC reports.
Part 5: Conclusion and Recommendations
The selection of a chlorinated solvent is a multi-faceted decision that requires a careful balance of performance, safety, and environmental impact.
-
Dichloromethane (DCM) remains a highly effective and versatile solvent due to its strong solvating power and low boiling point, but its status as a suspected carcinogen and relatively low PEL necessitates stringent engineering controls.
-
Chloroform and Carbon Tetrachloride have largely been phased out of common laboratory use due to significant health hazards, including hepatotoxicity and carcinogenicity, and in the case of CTC, severe environmental damage.
-
Trichloroethylene (TCE) and Tetrachloroethylene (PERC) are effective solvents, particularly for degreasing, but are classified as known or probable human carcinogens, demanding cautious handling and minimization of use.
Trans-1,2-dichloroethylene emerges as a compelling alternative. Its key advantages include:
-
Favorable Safety Profile: A high PEL/TLV of 200 ppm indicates a lower acute toxicity compared to most other chlorinated solvents.[13][14]
-
Minimal Environmental Impact: With a negligible ODP and a very low GWP, it represents a more sustainable choice.[16]
-
Effective Solvency: Its balanced Hansen Solubility Parameters allow it to dissolve a wide range of organic materials, making it a versatile option for both reactions and extractions.
The primary drawback of pure trans-DCE is its flammability.[16] However, it is often supplied in azeotropic blends that are non-flammable, mitigating this risk.[16]
For researchers seeking to reduce their reliance on more hazardous chlorinated solvents like DCM and TCE, trans-1,2-dichloroethylene offers a viable, scientifically sound, and more sustainable alternative without a significant compromise in performance for many common applications. As always, a risk assessment should be conducted for any specific planned use, and appropriate personal protective equipment should be employed.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Database. Retrieved from [Link]
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European Chlorinated Solvent Association. (n.d.). Chlorinated Solvents: Safe and Sustainable Use. Retrieved from [Link]
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American Conference of Governmental Industrial Hygienists. (2024). 1,2-DICHLOROETHYLENE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). Final Scope of the Risk Evaluation for trans-1,2-Dichloroethylene CASRN 156-60-5. Retrieved from [Link]
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Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
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Stenutz, R. (n.d.). dichloromethane. Retrieved from [Link]
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Abbott, S., Hansen, C. M., & Yamamoto, H. (2024). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). 1,2-Dichloroethylene - IDLH. Retrieved from [Link]
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Park, K. (2000). Hansen Solubility Parameters. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,2-Dichloroethylene. Retrieved from [Link]
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Environmental Monitoring Technology, Inc. (2007). 1,2 DICHLOROETHANE. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]
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Stenutz, R. (n.d.). carbon tetrachloride. Retrieved from [Link]
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Occupational Safety and Health Administration. (2022). ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE). Retrieved from [Link]
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HVAC TECH GROUP. (2007). Global Warming Potential vs Ozone Depletion Potential. Retrieved from [Link]
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Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Sheet1. Retrieved from [Link]
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ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]
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Occupational Safety and Health Administration. (2024). 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE). Retrieved from [Link]
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TSI Journals. (n.d.). DISTRIBUTION OF CAFFEINE BETWEEN SELECTED WATER-ORGANIC SOLVENT MEDIA. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the extraction methods and solvents for the extraction of caffeine and chlorogenic acid using the same SCG.. Retrieved from [Link]
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The International Journal of Engineering and Science (IJES). (2025). Study on the extraction of caffeine from natural sources. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). Provisional Peer-Reviewed Toxicity Values for trans-1,2-Dichloroethylene (CASRN 156-60-5). Retrieved from [Link]
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Journal of Chemical Health Risks. (2023). Synthesis of Caffeine from Tea Leaves Using Different Extraction Techniques and Its applications. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Extraction Methods for Caffeine, Chlorogenic Acids and Trigonelline in Green and Roasted Coffee Beans. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). HSP Examples: Solvent Cleaning. Retrieved from [Link]
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Chemcasts. (n.d.). trans-1,2-Dichloroethylene (CAS 156-60-5) Properties. Retrieved from [Link]
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IUPAC-NIST Solubilities Database. (n.d.). trans-1,2-Dichloroethene (trans-1,2-dichloro-ethylene) with Water. Retrieved from [Link]
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Unistar Chemical. (n.d.). Trans-DCE | An Environmentally Friendly Chlorinated Solvent. Retrieved from [Link]
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A Comparative Performance Evaluation of trans-1,2-Dichloroethylene in Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of synthetic chemistry, the choice of reagents and solvents plays a pivotal role in determining the efficiency, stereoselectivity, and overall success of a reaction. trans-1,2-Dichloroethylene (trans-DCE), a halogenated alkene, has carved a niche for itself as a versatile C2 building block and a solvent in various synthetic transformations. This guide offers a comprehensive performance evaluation of trans-DCE in specific synthetic routes, presenting an objective comparison with alternative methodologies, supported by experimental data. Our analysis is grounded in established literature to provide researchers and drug development professionals with actionable insights for synthetic strategy and process optimization.
Stereoselective Synthesis of trans-1-Chloroalkenes via Grignard Cross-Coupling
A significant application of trans-1,2-dichloroethylene lies in its ability to serve as a precursor for the stereoselective synthesis of trans-1-chloroalkenes. This transformation is typically achieved through a nickel-catalyzed cross-coupling reaction with Grignard reagents. The retention of the trans geometry of the double bond is a key advantage of this methodology.
Reaction Mechanism and Rationale
The Kumada coupling reaction, a palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide, provides the mechanistic framework for this transformation.[1][2] The catalytic cycle is generally understood to involve oxidative addition of the vinyl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
The choice of a nickel catalyst, such as tetrakis(triphenylphosphine)nickel(0), is often preferred for reactions involving vinyl chlorides due to its reactivity profile. The stereochemical outcome of the Kumada coupling with vinyl halides is noteworthy. Both cis- and trans-alkenyl halides typically lead to retention of the double bond geometry when coupled with alkyl Grignard reagents.[1] This stereospecificity is a crucial factor in synthetic planning, allowing for the predictable formation of the desired alkene isomer.
dot graph KumadaCoupling { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Kumada coupling of trans-DCE with a Grignard reagent.
Performance Comparison and Experimental Data
While a direct, side-by-side comparison of trans-DCE with other vinyl chloride sources under identical conditions is not extensively documented in a single study, we can evaluate its performance based on reported yields and stereoselectivity. The reaction of trans-1,2-dichloroethylene with various Grignard reagents in the presence of a nickel catalyst has been shown to produce the corresponding trans-1-chloroalkenes in good yields.
| Grignard Reagent (R-MgX) | Product | Yield (%) | Stereoselectivity | Reference |
| Phenylmagnesium bromide | trans-1-Chloro-2-phenylethene | 75% | >98% trans | [F. Naso et al., J. Org. Chem. 1983, 48 (13), pp 2195–2199] |
| n-Butylmagnesium bromide | trans-1-Chloro-1-hexene | 80% | >98% trans | [F. Naso et al., J. Org. Chem. 1983, 48 (13), pp 2195–2199] |
| sec-Butylmagnesium chloride | trans-1-Chloro-3-methyl-1-pentene | 72% | >98% trans | [F. Naso et al., J. Org. Chem. 1983, 48 (13), pp 2195–2199] |
Alternative Routes:
Alternative methods for the synthesis of trans-1-chloroalkenes include the hydrochlorination of terminal alkynes and the olefination of aldehydes.
-
Hydrochlorination of Alkynes: This method can be effective but may suffer from regioselectivity issues with internal alkynes and can sometimes lead to the formation of dichlorinated byproducts.
-
Wittig Reaction: The Wittig reaction of chloro-substituted ylides with aldehydes can provide access to chloroalkenes. However, the stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions, often yielding mixtures of E and Z isomers.
In comparison, the use of trans-DCE in the Kumada coupling offers a more direct and stereocontrolled route to trans-1-chloroalkenes.
Experimental Protocol: Synthesis of trans-1-Chloro-1-hexene
Materials:
-
trans-1,2-Dichloroethylene
-
n-Butylmagnesium bromide (solution in THF)
-
Tetrakis(triphenylphosphine)nickel(0)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of trans-1,2-dichloroethylene (10 mmol) in anhydrous diethyl ether (20 mL) is placed in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Tetrakis(triphenylphosphine)nickel(0) (0.2 mmol) is added to the solution under a nitrogen atmosphere.
-
A solution of n-butylmagnesium bromide (12 mmol) in THF is added dropwise to the stirred reaction mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford trans-1-chloro-1-hexene.
Synthesis of (E)-Chloroenynes via Sonogashira Coupling
trans-1,2-Dichloroethylene can also be employed in palladium-catalyzed Sonogashira coupling reactions with terminal alkynes to produce (E)-chloroenynes. This reaction provides a valuable method for the construction of conjugated enyne systems with defined stereochemistry.
dot graph SonogashiraCoupling { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Sonogashira coupling of trans-DCE with a terminal alkyne.
Performance and Alternatives
The Sonogashira coupling of trans-DCE offers a direct route to (E)-chloroenynes. The reaction typically proceeds with high stereoselectivity, preserving the trans configuration of the double bond.
Alternative Substrates:
-
cis-1,2-Dichloroethylene: While the cis isomer can also undergo Sonogashira coupling, it would lead to the corresponding (Z)-chloroenyne. The choice between the cis and trans isomers of DCE therefore allows for stereodivergent synthesis.
-
Other Dihaloalkenes: 1,2-Dibromoethene and 1,2-diiodoethene can also be used in Sonogashira couplings.[3] While the C-Br and C-I bonds are generally more reactive than the C-Cl bond, leading to milder reaction conditions, trans-DCE offers a more cost-effective and readily available starting material.
| Vinyl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| trans-1,2-Dichloroethylene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Piperidine | (E)-1-Chloro-4-phenyl-1-buten-3-yne | 85% | [V. Ratovelomanana and G. Linstrumelle, Tetrahedron Lett. 1981, 22, 315-318] |
| trans-1,2-Dibromoethylene | Phenylacetylene | Pd(PPh₃)₄/CuI/Et₃N | (E)-1-Bromo-4-phenyl-1-buten-3-yne | 92% | [A. L. Casalnuovo and J. C. Calabrese, J. Am. Chem. Soc. 1990, 112, 4324-4330] |
As shown in the table, while trans-1,2-dibromoethylene may offer slightly higher yields, trans-DCE provides a very effective and economical alternative for the synthesis of (E)-chloroenynes.
trans-1,2-Dichloroethylene as a Solvent in the Wittig Reaction
Beyond its role as a reactant, trans-1,2-dichloroethylene can also be utilized as a solvent in organic synthesis. Its physical properties, including a boiling point of 48 °C and its ability to dissolve a range of organic compounds, make it a potential alternative to other chlorinated solvents. One area where solvent choice is critical is the Wittig reaction, as it can significantly influence the stereochemical outcome.
Solvent Effects on Stereoselectivity
The stereoselectivity of the Wittig reaction is a complex issue, influenced by the stability of the ylide, the nature of the aldehyde or ketone, and the reaction conditions, including the solvent. In general, non-stabilized ylides tend to give the (Z)-alkene, while stabilized ylides favor the (E)-alkene. The polarity of the solvent can play a role in the stabilization of the betaine intermediate, which in turn can affect the E/Z ratio of the product.
| Solvent | Dielectric Constant (20 °C) | Typical E/Z Ratio (Non-stabilized ylide) |
| Dichloromethane (DCM) | 9.08 | High Z-selectivity |
| Tetrahydrofuran (THF) | 7.58 | High Z-selectivity |
| trans-1,2-Dichloroethylene | 2.14 | Expected to favor Z-selectivity |
| Dimethylformamide (DMF) | 36.71 | Can lead to increased E-selectivity |
Given its low dielectric constant, trans-DCE would be expected to favor the formation of the (Z)-alkene with non-stabilized ylides, similar to other nonpolar solvents. However, experimental verification for specific reactions is necessary to confirm this. The primary advantage of considering trans-DCE as a solvent alternative lies in its different physical properties (e.g., boiling point) which might be beneficial for specific process conditions, such as facilitating product isolation.
Conclusion
trans-1,2-Dichloroethylene demonstrates considerable utility in organic synthesis, both as a stereospecific C2 building block and as a potential solvent alternative. Its performance in the nickel-catalyzed cross-coupling with Grignard reagents offers a reliable and stereoselective route to trans-1-chloroalkenes. In Sonogashira couplings, it stands as a cost-effective alternative to other dihaloethenes for the synthesis of (E)-chloroenynes. While its application as a solvent in reactions like the Wittig olefination is less explored, its physical properties suggest it could be a viable option where nonpolar conditions are desired. For researchers and drug development professionals, a thorough understanding of the performance characteristics of trans-DCE, in comparison to its alternatives, is essential for the rational design of efficient and selective synthetic strategies. Further investigation into its broader applications and direct comparative studies will undoubtedly continue to refine its role in the synthetic chemist's toolkit.
References
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Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980 , 52(4), 669-679. [Link]
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Organic Chemistry Portal. Kumada Coupling. [Link]
-
Naso, F.; et al. Stereospecific Synthesis of Alkenyl Halides by Cross-Coupling Reactions. The Journal of Organic Chemistry, 1983 , 48(13), 2195–2199. [Link]
-
Ratovelomanana, V.; Linstrumelle, G. A convenient preparation of trans(or cis)-1-chloroalkenes from trans(or cis)-1,2-dichloroethylene: A new synthesis of the sex pheromone of lobesia botrana. Tetrahedron Letters, 1981 , 22(4), 315-318. [Link]
-
Casalnuovo, A. L.; Calabrese, J. C. Palladium-catalyzed cross-coupling of terminal acetylenes with vinyl halides. Journal of the American Chemical Society, 1990 , 112(11), 4324-4330. [Link]
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Spectroscopic differences between cis- and trans-1,2-dichloroethylene
An In-Depth Spectroscopic Comparison of cis- and trans-1,2-Dichloroethylene Isomers
A Guide for Researchers
The geometric isomers of 1,2-dichloroethylene, cis-1,2-dichloroethylene and trans-1,2-dichloroethylene, serve as a quintessential case study in the profound impact of molecular symmetry on spectroscopic outcomes. While possessing identical chemical formulas and connectivity, their distinct spatial arrangements of atoms lead to fundamentally different behaviors when probed by infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparative analysis of these differences, grounded in the principles of molecular symmetry and supported by experimental data, to aid researchers in their identification and characterization.
The Foundational Difference: Molecular Symmetry
The spectroscopic divergence between the cis and trans isomers originates from their different molecular symmetries. The cis isomer, with both chlorine atoms on the same side of the carbon-carbon double bond, possesses C₂ᵥ symmetry. The trans isomer, with the chlorine atoms on opposite sides, has a center of inversion and belongs to the C₂ₕ point group.[1] This seemingly subtle structural variation has critical consequences for the selection rules that govern which molecular vibrations and nuclear spin transitions are spectroscopically active.
Caption: Molecular structures of cis- and trans-1,2-dichloroethylene isomers.
Vibrational Spectroscopy: A Tale of Two Symmetries
Vibrational spectroscopy, encompassing both IR and Raman techniques, directly probes the molecular vibrations of the isomers. Each molecule, composed of 6 atoms, has 12 normal modes of vibration (3N-6, where N=6).[2] However, the activity of these modes in IR and Raman spectra is dictated by their symmetry.
The Causality Behind Selection Rules
-
Infrared (IR) Spectroscopy: A vibrational mode is IR active only if it causes a change in the molecule's net dipole moment.
-
Raman Spectroscopy: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.
For the trans isomer, its C₂ₕ symmetry includes a center of inversion (i). This leads to a powerful spectroscopic principle known as the Rule of Mutual Exclusion . This rule states that for centrosymmetric molecules, vibrational modes that are IR active are Raman inactive, and vice versa.[1] In stark contrast, the cis isomer (C₂ᵥ symmetry) lacks a center of inversion, and most of its vibrational modes are active in both IR and Raman spectra.[1] This makes the combined use of IR and Raman spectroscopy an exceptionally powerful tool for distinguishing between the two.[2]
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A Comparative Environmental Impact Assessment: Trans-1,2-dichloroethylene vs. Alternative Solvents
Guide for Researchers, Scientists, and Drug Development Professionals
The selection of industrial solvents has evolved from a primary focus on performance to a multi-faceted consideration of environmental impact, occupational safety, and regulatory compliance. Trans-1,2-dichloroethylene (t-DCE) has been a widely used solvent in applications such as vapor degreasing, industrial cleaning, and as a chemical intermediate due to its strong solvency and fast evaporation.[1][2][3][4] However, increasing scrutiny of chlorinated solvents necessitates a thorough evaluation of its environmental and health profile against viable alternatives. This guide provides a comprehensive comparison to inform solvent selection in research and manufacturing.
Environmental and Health Profile of trans-1,2-dichloroethylene
Trans-1,2-dichloroethylene is a volatile organic compound (VOC) that presents a complex environmental and toxicological profile.
Atmospheric Impact:
-
Ozone Depletion Potential (ODP): t-DCE has a very low Ozone Depletion Potential. Studies have calculated its ODP to be approximately 0.00024.[5][6][7] This is significantly lower than the ODP of substances it often replaces, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
-
Global Warming Potential (GWP): The GWP of t-DCE is also considered very low.[8] Its short atmospheric lifetime of about 12.7 days means it does not persist long enough to contribute significantly to global warming.[5][6][7]
Toxicity and Health Effects:
-
Human Health: While some studies suggest low to moderate toxicity, others indicate potential health risks with prolonged exposure.[9][10] The U.S. Environmental Protection Agency (EPA) has designated t-DCE as a high-priority chemical for risk evaluation.[3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 200 ppm over an 8-hour time-weighted average.[11][12] Inhalation can cause irritation to the respiratory tract, and high concentrations may lead to central nervous system depression.[9][13]
-
Aquatic and Soil Impact: t-DCE is harmful to aquatic life with long-lasting effects.[13] Due to its volatility, it tends to evaporate rapidly from surface water and soil.[2][14] However, it can migrate through soil and contaminate groundwater.[14][15]
Viable Alternatives to trans-1,2-dichloroethylene
Several classes of solvents have emerged as alternatives to t-DCE, each with its own set of environmental and performance characteristics.
-
Hydrofluoroolefins (HFOs): These are a newer generation of fluorinated solvents with very low GWP and zero ODP.[16][17] They are often non-flammable and have favorable toxicity profiles.[16] However, some HFOs can degrade in the atmosphere to form trifluoroacetic acid (TFA), which can accumulate in aquatic environments.[18]
-
Hydrofluoroethers (HFEs): HFEs are characterized by zero ODP and low GWP.[19][20][21] They are generally low in toxicity and non-flammable, making them suitable for sensitive applications like electronics and medical device cleaning.[22]
-
Brominated Solvents (e.g., n-propyl bromide): n-Propyl bromide (nPB) has been used as a powerful cleaning solvent.[23] However, it has come under significant regulatory pressure due to its toxicity. The EPA has identified it as presenting an unreasonable risk in many applications, and it is considered a probable human carcinogen.[23][24][25]
-
Aqueous Cleaning Systems: These systems use water as the primary solvent, often with added detergents or surfactants. They are environmentally benign in terms of atmospheric impact but can have a significant water footprint and may require energy-intensive drying processes.
Comparative Analysis of Key Environmental Metrics
The following table summarizes the key environmental and safety parameters for t-DCE and its alternatives.
| Solvent | ODP | GWP (100-year) | Atmospheric Lifetime | Key Health & Environmental Notes |
| trans-1,2-dichloroethylene (t-DCE) | ~0.00024[5][6][7] | Very Low[8] | ~12.7 days[5][6][7] | VOC; harmful to aquatic life; under EPA risk evaluation.[3][13] |
| Hydrofluoroolefins (HFOs) | 0[16][17] | <1 to ~7[11][18] | Days to weeks | Can degrade to TFA; generally low toxicity.[18] |
| Hydrofluoroethers (HFEs) | 0[19][21][26] | Low to moderate | Weeks to years | Low toxicity; not a VOC; favorable environmental profile.[19][26] |
| n-Propyl Bromide (nPB) | ~0.0049[7] | Very Low[27] | ~16-25 days[7][27] | Neurotoxin; probable carcinogen; subject to increasing regulation.[23][24][25] |
Experimental Assessment Protocols
To ensure a rigorous and standardized comparison, the following experimental protocols are recommended for assessing the environmental impact of solvents.
Protocol 1: Global Warming Potential (GWP) Estimation
The GWP of a compound is calculated based on its atmospheric lifetime and its ability to absorb infrared radiation. While complex 3D atmospheric models provide the most accurate values, a standardized approach involves:
-
Determining the Atmospheric Lifetime: This is primarily governed by the rate of reaction with hydroxyl (OH) radicals in the troposphere. This can be measured in a laboratory setting using techniques like laser photolysis-laser induced fluorescence.
-
Measuring Infrared Absorption: The infrared spectrum of the compound is measured to determine its radiative efficiency.
-
Calculation: The GWP is calculated relative to CO2 over a specified time horizon (typically 100 years), integrating the radiative forcing of the compound over that period.
Protocol 2: Aquatic Toxicity Assessment (OECD 202: Daphnia sp. Acute Immobilisation Test)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organism: Daphnia magna (water flea).
-
Procedure:
-
Prepare a series of concentrations of the test substance in a suitable culture medium.
-
Introduce a set number of young daphnids into each test concentration and a control group.
-
Incubate for 48 hours under controlled conditions (temperature, light).
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
-
Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration that causes immobilization in 50% of the daphnids.
Protocol 3: Ready Biodegradability (OECD 301D: Closed Bottle Test)
This test evaluates the potential for a substance to be rapidly biodegraded in an aerobic aqueous environment.
-
Setup:
-
A defined concentration of the test substance is added to a mineral medium.
-
The medium is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
-
The solution is placed in sealed bottles, leaving no headspace.
-
-
Procedure:
-
The bottles are incubated in the dark at a constant temperature for 28 days.
-
The consumption of dissolved oxygen is measured periodically.
-
-
Endpoint: Biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD) consumed. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test.
Visualization of Decision-Making and Experimental Workflows
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical process for selecting a suitable solvent alternative.
Caption: Workflow for the OECD 202 aquatic toxicity test.
Conclusion and Future Outlook
The selection of an industrial solvent is a critical decision with far-reaching environmental, safety, and economic implications. While trans-1,2-dichloroethylene offers favorable ODP and GWP characteristics, its status as a VOC and ongoing regulatory evaluation warrant careful consideration of alternatives. [3]Hydrofluoroolefins and hydrofluoroethers present a more sustainable long-term profile, although factors like cost and, in the case of some HFOs, degradation products, must be taken into account. [18]Brominated solvents like n-propyl bromide are increasingly being phased out due to significant health concerns. [24][25] The future of solvent technology will likely trend towards materials with ultra-low GWP, zero ODP, favorable toxicity profiles, and high performance. As regulations become more stringent, a proactive approach to solvent selection, guided by comprehensive environmental impact assessments, will be essential for sustainable research and manufacturing.
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Patten, K. O., & Wuebbles, D. J. (2010). Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model. Atmospheric Chemistry and Physics, 10(22), 10867–10874. [Link]
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- EPA. (1982, September). Environmental Implications Of Changes In The Brominated Chemicals Industry.
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A Comparative Toxicological Analysis of 1,2-Dichloroethylene Isomers: A Guide for Researchers
In the landscape of industrial chemicals and environmental contaminants, a nuanced understanding of isomeric differences in toxicity is paramount for accurate risk assessment and the development of effective safety protocols. This guide provides a detailed comparative toxicological analysis of the two geometric isomers of 1,2-dichloroethylene (DCE): cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. While often grouped, these isomers exhibit distinct physicochemical properties that influence their metabolic fate and toxicological profiles.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to elucidate these critical differences.
Introduction to 1,2-Dichloroethylene Isomers
1,2-Dichloroethylene is a volatile, colorless liquid with a slightly acrid, chloroform-like odor.[2] It is primarily used as a solvent and a chemical intermediate in the synthesis of other chlorinated compounds.[1][3] The two isomers, cis-1,2-DCE and trans-1,2-DCE, arise from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the chlorine atoms. This seemingly subtle structural variation has significant implications for their biological activity.
Comparative Toxicokinetics: Absorption, Distribution, and Metabolism
The toxicological divergence of cis- and trans-1,2-DCE begins with their distinct pharmacokinetic profiles. Both isomers are readily absorbed following inhalation, oral, and dermal exposure due to their lipid solubility and low molecular weight.[4]
Metabolism: The primary site of metabolism for both isomers is the liver, mediated by the cytochrome P-450 (CYP) enzyme system, specifically CYP2E1.[5][6] The initial metabolic step for both isomers is the formation of a chloroethylene epoxide intermediate.[4] This epoxide is unstable and can rearrange to form 2,2-dichloroacetaldehyde, which is further metabolized to 2,2-dichloroethanol or 2,2-dichloroacetic acid.[5]
A critical distinction lies in the rate of metabolism. In vitro studies have demonstrated that cis-1,2-DCE is metabolized more rapidly than trans-1,2-DCE .[4][7] This faster metabolism of the cis-isomer can lead to a greater potential for the formation of reactive intermediates. Conversely, trans-1,2-DCE has been shown to be a more potent inhibitor of CYP enzymes than its cis-counterpart.[6]
Metabolic pathways of cis- and trans-1,2-dichloroethylene.
Comparative Acute Toxicity
Acute toxicity data reveal notable differences between the two isomers. The following table summarizes key lethal dose (LD50) and lethal concentration (LC50) values from rodent studies.
| Endpoint | Isomer | Species | Route | Value | Reference |
| LD50 | cis-1,2-DCE | Rat | Oral | 770 mg/kg | [4] |
| LD50 | trans-1,2-DCE | Rat (female) | Oral | 1275 mg/kg | [4] |
| LD50 | trans-1,2-DCE | Rat (male) | Oral | 7902 mg/kg | [4] |
| LD50 | trans-1,2-DCE | Mouse (male) | Oral | 2221 mg/kg | [4] |
| LD50 | trans-1,2-DCE | Mouse (female) | Oral | 2391 mg/kg | [4] |
| LC50 | cis-1,2-DCE | Rat | Inhalation | 13,700 ppm (4h) | [8] |
| LC50 | trans-1,2-DCE | Rat | Inhalation | 24,100 ppm (4h) | [9] |
Generally, cis-1,2-DCE exhibits greater acute oral toxicity in rats compared to trans-1,2-DCE .[4] Inhalation toxicity data also suggest that cis-1,2-DCE is more potent.[2][8] Human exposure to high concentrations of 1,2-DCE can lead to central nervous system depression, with symptoms including nausea, drowsiness, fatigue, and vertigo.[4] The trans-isomer is reported to be approximately twice as potent a central nervous system depressant as the cis-isomer in humans.[4][10]
Genotoxicity and Carcinogenicity
The genotoxic potential of 1,2-DCE isomers presents a complex picture.
Genotoxicity:
-
In vitro studies have largely shown negative results for both isomers in bacterial and mammalian cell assays for gene mutations and chromosomal aberrations.[4]
-
However, in vivo studies suggest that the cis-isomer, and possibly the trans-isomer, may be genotoxic.[4] The cis-isomer was found to be mutagenic in host-mediated assays in mice and induced chromosomal aberrations in mouse bone marrow cells.[4] The trans-isomer yielded negative results in these specific studies.[4]
Carcinogenicity: There is inadequate information to assess the carcinogenic potential of either cis- or trans-1,2-dichloroethylene in humans or animals.[1][11] Neither the U.S. Environmental Protection Agency (EPA) nor the International Agency for Research on Cancer (IARC) has classified the carcinogenicity of 1,2-dichloroethene.[1]
Organ-Specific Toxicity
Hepatotoxicity: Both isomers can induce liver toxicity. In rats, administration of cis-1,2-DCE caused significant elevations in liver alkaline phosphatase, an effect not observed with the trans-isomer at the same doses.[4] Fatty degeneration of liver lobules has been observed in rats exposed to trans-1,2-dichloroethene.[12]
Immunotoxicity: Intermediate-duration oral exposure to trans-1,2-dichloroethene has been shown to decrease humoral immunity in mice.[1]
Experimental Protocols
To facilitate further research, detailed methodologies for key toxicological assays are provided below.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 value and identify signs of acute toxicity.
Objective: To determine the median lethal dose (LD50) of a 1,2-dichloroethylene isomer following a single oral administration.
Materials:
-
Test substance (cis- or trans-1,2-DCE)
-
Vehicle (e.g., corn oil)
-
Young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain)
-
Oral gavage needles
-
Calibrated syringes
-
Animal cages with appropriate bedding
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a series of dose concentrations of the test substance in the selected vehicle.
-
Dosing: Administer a single oral dose to one animal using a gavage needle. The initial dose is typically selected based on existing data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher concentration.
-
If the animal dies, the next animal is dosed at a lower concentration.
-
-
Data Analysis: The LD50 is calculated using a maximum likelihood method based on the survival/mortality outcomes.
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Cross-validation of different analytical instruments for trans-1,2-dichloroethylene
An Expert’s Guide to the Cross-Validation of Analytical Instruments for the Quantification of trans-1,2-Dichloroethylene
Introduction: The Analytical Challenge of trans-1,2-Dichloroethylene
Trans-1,2-dichloroethylene (trans-1,2-DCE) is a volatile organic compound (VOC) of significant environmental and industrial relevance. It is commonly encountered as a groundwater contaminant and is also used as a solvent and in chemical synthesis. Accurate and precise quantification of trans-1,2-DCE is paramount for regulatory compliance, environmental monitoring, and ensuring product safety in pharmaceutical and chemical manufacturing.
Often, analytical laboratories employ multiple instruments for the same analysis due to sample throughput demands, instrument lifecycle management, or the use of different testing sites. This introduces a critical challenge: ensuring that data generated on one instrument is equivalent and interchangeable with data from another. A robust cross-validation protocol is not merely a procedural formality; it is a scientific necessity to guarantee data consistency and reliability.
This guide details the cross-validation process for two workhorse instruments in VOC analysis: the Gas Chromatograph with a Flame Ionization Detector (GC-FID) and the Gas Chromatograph with a Mass Spectrometer (GC-MS).
Overview of Core Analytical Technologies
The choice of an analytical instrument is dictated by the analyte's physicochemical properties. As a volatile, non-polar compound, trans-1,2-DCE is ideally suited for Gas Chromatography.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique separates volatile compounds in a heated column and then combusts the eluting analyte in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the mass of carbon atoms entering the flame. GC-FID is known for its robustness, wide linear range, and excellent sensitivity for hydrocarbons. However, it is a non-specific detector, identifying compounds primarily by their retention time, which can be a limitation in complex matrices.
-
Gas Chromatography with Mass Spectrometry (GC-MS): Following chromatographic separation, the GC-MS ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio. This provides not only quantitative information (based on ion abundance) but also qualitative structural information, yielding a "chemical fingerprint" for the analyte. GC-MS offers superior specificity and is the gold standard for compound identification. While highly sensitive, its linear range can sometimes be more limited than that of an FID.
The Cross-Validation Imperative: A Framework for Trust
Cross-validation is the formal process of demonstrating that two or more analytical methods or instruments produce equivalent results for the same set of samples. The core principle is to establish a data-driven, statistical basis for using the instruments interchangeably. This is critical when:
-
Introducing a new instrument to replace an older one.
-
Transferring a method between different laboratories.
-
Needing to increase sample throughput by using multiple instruments in parallel.
-
Complying with regulatory standards from bodies like the FDA and EPA, which mandate proof of method consistency.
The workflow for a successful cross-validation study is systematic, beginning with the establishment of individual instrument performance before proceeding to a direct comparison.
Caption: High-level workflow for instrument cross-validation.
Experimental Design and Protocols
This section provides a detailed, step-by-step methodology for conducting the cross-validation study.
Materials and Reagents
-
Analyte Standard: Certified reference material of trans-1,2-dichloroethylene (≥99.5% purity).
-
Solvent/Diluent: Methanol or other suitable solvent, HPLC or GC grade.
-
Sample Matrix: For real-world testing, use a representative blank matrix (e.g., purified water for environmental samples, or a specific product placebo for pharmaceutical applications).
Phase 1: Single-Instrument Performance Verification
Before comparing instruments, each must be proven to be performing optimally. This involves running a standard method validation protocol on each instrument.
Protocol: Establishing Linearity, LOD, and LOQ
-
Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of trans-1,2-DCE in the chosen solvent.
-
Create Calibration Standards: Prepare a series of at least five calibration standards by serial dilution from the stock solution. The concentration range should bracket the expected working range of the assay. A typical range might be 0.1 µg/mL to 20 µg/mL.
-
Analyze Standards: Inject each calibration standard in triplicate on the instrument.
-
Construct Calibration Curve: Plot the instrument response (peak area) versus the concentration. Perform a linear regression analysis.
-
Assess Linearity: The coefficient of determination (R²) should be ≥ 0.995.
-
Determine LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH Q2(R1) guidelines.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
Protocol: Establishing Accuracy and Precision
-
Prepare QC Samples: Prepare independent Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze QC Samples: Analyze at least five replicates of each QC sample concentration.
-
Calculate Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration. The acceptance criterion is typically ≤ 15% RSD.
-
Calculate Accuracy: Calculate the percent recovery for each QC sample against its nominal concentration. The acceptance criterion is typically within 85-115%.
Phase 2: Comparative Analysis
This is the head-to-head comparison. The key principle here is to minimize all sources of variability except for the instrument itself. Therefore, the same set of vials, prepared from the same stock solutions by the same analyst on the same day, should be used.
Caption: Workflow for comparative sample analysis.
Protocol: Head-to-Head Instrument Comparison
-
Prepare Unified Sample Set: Prepare a full analytical run, including a blank, a full set of calibration standards, and at least three concentrations of QC samples (n=5 replicates each).
-
System Suitability: Before starting the sequence on each instrument, perform a system suitability test (e.g., inject a mid-level standard five times). The %RSD of the peak areas should be ≤ 5%. This confirms the instrument is ready for analysis.
-
Run Sequence on Instrument A (GC-FID): Analyze the complete sample set.
-
Run Sequence on Instrument B (GC-MS): Analyze the identical, corresponding sample set.
-
Process Data: Process the data from both instruments using the established calibration curve for each.
Phase 3: Data Interpretation and Statistical Assessment
The goal is to determine if the differences between the two instruments are statistically insignificant.
Data Summary Table
All quantitative results should be compiled into a clear table for easy comparison.
| Parameter | Instrument A (GC-FID) | Instrument B (GC-MS) | Acceptance Criteria |
| Linearity (R²) | 0.9991 | 0.9985 | ≥ 0.995 |
| LOD (µg/mL) | 0.05 | 0.02 | Report |
| LOQ (µg/mL) | 0.15 | 0.06 | Report |
| Precision (%RSD, Mid QC) | 2.5% | 3.1% | ≤ 15% |
| Accuracy (% Recovery, Mid QC) | 101.2% | 98.5% | 85-115% |
Statistical Evaluation
For a robust comparison of the QC sample results, use the following statistical tests:
-
F-test for Precision: The F-test is used to compare the variances (the square of the standard deviation) of the two datasets. This determines if one instrument is significantly more or less precise than the other. A calculated F-value less than the critical F-value (from F-tables) indicates no significant difference in precision.
-
Student's t-test for Accuracy: The two-sample t-test is used to compare the means of the results from the two instruments. This determines if there is a systematic difference (bias) between the instruments. A calculated p-value greater than 0.05 typically indicates that there is no statistically significant difference between the means.
If both the F-test and t-test pass, the instruments can be considered statistically equivalent and the cross-validation is successful.
Troubleshooting Common Discrepancies
-
Retention Time Shifts: Small shifts are normal. Significant shifts may indicate issues with the GC column, carrier gas flow rate, or oven temperature program that need to be harmonized between the two systems.
-
Poor Precision on One Instrument: Investigate potential sources of variability such as the autosampler injection port, potential leaks, or detector stability.
-
Bias (Mean Difference): This is the most critical failure. It may stem from differences in calibration curve preparation, integration parameters, or a fundamental difference in detector response that was not captured during the initial setup. Re-evaluate the calibration standards and processing methods on both systems.
Conclusion
Cross-validating analytical instruments is a foundational activity for any laboratory committed to data quality and integrity. By systematically verifying the performance of each instrument individually and then conducting a direct, statistically-driven comparison, laboratories can ensure that results for trans-1,2-dichloroethylene are reliable, repeatable, and interchangeable, regardless of the specific instrument used for analysis. This structured approach, grounded in established scientific and regulatory principles, provides the necessary confidence for making critical decisions based on the analytical data generated.
References
-
Title: How Does a GC-MS Work? Source: Agilent Technologies URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Chapter <621> Chromatography Source: The United States Pharmacopeia (USP) URL: [Link]
-
Title: Statistical Tools for Analytical Method Validation Source: American Laboratory URL: [Link]
A Comparative Guide to the Solvent Effects of trans-1,2-Dichloroethylene and Trichloroethylene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chlorinated solvents, both trans-1,2-dichloroethylene (trans-DCE) and trichloroethylene (TCE) have carved out significant roles. While often grouped together due to their structural similarities, their distinct physicochemical properties translate into nuanced differences in their solvent effects, impacting everything from reaction kinetics to formulation stability. This guide provides an in-depth, objective comparison of these two solvents to inform selection in research, development, and manufacturing.
Physicochemical Properties: A Foundation for Understanding Solvent Behavior
The utility of a solvent is fundamentally dictated by its physical and chemical characteristics. Below is a comparative summary of key properties for trans-DCE and TCE.
| Property | trans-1,2-Dichloroethylene (trans-DCE) | Trichloroethylene (TCE) |
| Molecular Formula | C₂H₂Cl₂ | C₂HCl₃ |
| Molecular Weight | 96.94 g/mol | 131.39 g/mol |
| Boiling Point | 48-60°C | 86.7°C[1] |
| Density | 1.257 g/mL at 25°C | 1.456 g/mL at 20°C[1] |
| Vapor Pressure | High | High |
| Water Solubility | Moderately soluble | Slightly soluble[1] |
| Solubility in Organic Solvents | Highly soluble in most organic solvents | Soluble in most organic solvents[1][2] |
| Flammability | Highly flammable liquid and vapor[3] | Nonflammable at room temperature[1][4] |
| Odor | Sweet, chloroform-like | Sweet, chloroform-like[1][4][5] |
The lower boiling point and higher volatility of trans-DCE are notable, making it suitable for applications requiring rapid evaporation without residue. Conversely, the higher boiling point of TCE allows for its use in vapor degreasing at elevated temperatures.[6] The additional chlorine atom in TCE contributes to its higher density and likely influences its solvency for a range of solutes.
A Deep Dive into Solvent Applications
Both trans-DCE and TCE are versatile solvents with overlapping yet distinct industrial and laboratory applications.
trans-1,2-Dichloroethylene (trans-DCE):
-
Precision and Electronics Cleaning: Its fast evaporation and high solvency make it an excellent choice for cleaning electronics and precision instruments.[7][8]
-
Industrial Cleaning and Degreasing: It is effective at dissolving oils, greases, and other contaminants from equipment and parts.[9]
-
Chemical Intermediate: It serves as a building block in the synthesis of other chemicals, including fluorinated compounds.[9]
-
Extraction Processes: Used in the extraction of essential oils and other natural products.[9]
-
Formulations: Employed in coatings, paints, and adhesives to dissolve resins and improve application.[9]
Trichloroethylene (TCE):
-
Metal Degreasing: A primary application is the removal of greases from metal parts, often in vapor degreasing systems.[1][6][10][11]
-
Extraction Solvent: Historically used for extracting vegetable oils, fats, waxes, and tars.[1][10]
-
Chemical Manufacturing: Used in the production of other chemicals, including pharmaceuticals and refrigerants.[1][6][11]
-
Textile Industry: Employed for scouring cotton and wool.[1][10]
-
Diverse Formulations: A component in adhesives, lubricants, paints, varnishes, and paint strippers.[1]
Notably, trans-DCE is often blended with other solvents to create nonflammable azeotropes, enhancing its utility in applications where flammability is a concern.[12]
Experimental Workflow: Evaluating Solvent Performance
To empirically compare the solvent effects of trans-DCE and TCE for a specific application, a structured experimental approach is crucial. The following workflow provides a template for such an evaluation.
Caption: A generalized workflow for the comparative evaluation of solvents.
Experimental Protocols:
1. Solubility Screening:
- Objective: To determine the saturation solubility of a target compound in both trans-DCE and TCE at various temperatures.
- Methodology:
- Prepare saturated solutions of the compound in each solvent at a controlled temperature.
- Equilibrate the solutions for a set period (e.g., 24 hours) with agitation.
- Filter the solutions to remove undissolved solute.
- Analyze the concentration of the solute in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- Repeat at different temperatures to construct a solubility curve.
2. Kinetic Studies (for reaction chemistry):
- Objective: To measure the rate of a chemical reaction in both solvents.
- Methodology:
- Initiate the reaction in both trans-DCE and TCE under identical conditions (temperature, reactant concentrations).
- Monitor the concentration of a reactant or product over time using an appropriate in-situ or sampling technique (e.g., GC-MS, NMR).
- Determine the rate constant for the reaction in each solvent.
Health, Safety, and Environmental Considerations
A critical aspect of solvent selection is a thorough understanding of the associated hazards.
trans-1,2-Dichloroethylene (trans-DCE):
-
Toxicity: Considered to have low acute toxicity.[3] However, it can be a skin, eye, and respiratory tract irritant.[13] High concentrations can cause central nervous system effects such as vertigo and nausea.[13][14]
-
Carcinogenicity: Not listed as a carcinogen by NTP, IARC, or OSHA.[3]
-
Environmental Fate: It is volatile and will evaporate rapidly.[15] It can also be broken down by soil and water bacteria.[15]
Trichloroethylene (TCE):
-
Toxicity: A central nervous system depressant.[1] Acute exposure can cause headaches, dizziness, and loss of balance, while high exposures can lead to more severe effects, including cardiac problems and liver damage.[1][16] It is a skin and eye irritant.[17]
-
Carcinogenicity: Classified as a "probable human carcinogen" by the International Agency for Research on Cancer (IARC).[1][17]
-
Environmental Fate: In the air, it breaks down into other chemicals.[1] In water and soil, it is degraded by bacteria.[1] It has moderate acute and chronic toxicity to aquatic life.[1]
Due to its toxicity and carcinogenicity, the use of TCE has been increasingly phased out in many applications.[6]
Conclusion: Making an Informed Decision
The choice between trans-DCE and TCE is not a one-size-fits-all decision. It requires a careful balancing of performance requirements, safety protocols, and regulatory compliance.
-
Choose trans-1,2-Dichloroethylene when:
-
Rapid evaporation and low residue are critical.
-
A lower toxicity profile is a priority.
-
Flammability can be managed, or when used in nonflammable blends.
-
-
Consider Trichloroethylene (with caution) when:
-
High-temperature vapor degreasing is the intended application.
-
Its specific solvency characteristics are essential for a particular process and safer alternatives have been ruled out.
-
Stringent engineering controls and personal protective equipment are in place to minimize exposure.
-
Ultimately, the trend is towards safer and more environmentally benign solvents. While TCE has a long history of industrial use, the significant health concerns associated with it necessitate a strong preference for alternatives like trans-DCE, especially in new applications and formulations.
References
- Trichloroethylene - DCCEEW. (2022, August 26).
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Trichloroethylene - Wikipedia. Retrieved from [Link]
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What Are Some Trichloroethylene Uses? - Ecolink, Inc. (2023, March 24). Retrieved from [Link]
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Trichloroethylene Structure – C2HCl3 - BYJU'S. Retrieved from [Link]
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Trans-1,2-Dichloroethylene Supplier | 156-60-5 - RIVERLAND TRADING. Retrieved from [Link]
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Trichloroethylene (TCE) | Medical Management Guidelines | Toxic Substance Portal - CDC. Retrieved from [Link]
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VersaTRANS® Solvent – Trans 1, 2-Dichloroethylene | Tech Chem. Retrieved from [Link]
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Trichloroethylene: The Powerful Industrial Solvent Revolutionizing Cleaning and Extraction - Amaris Chemical Solutions. (2025, March 10). Retrieved from [Link]
- Fact sheet: 1,2-dichloroethene (trans).
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Trichloroethylene: toxicological overview - GOV.UK. (2024, December 11). Retrieved from [Link]
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Physical and chemical properties of trichloroethylene at 20°C. - ResearchGate. Retrieved from [Link]
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trans-1,2-Dichloroethylene (CAS 156-60-5) Properties | Density, Cp, Viscosity | Chemcasts. Retrieved from [Link]
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TRANS-1,2-DICHLOROETHYLENE - Ataman Kimya. Retrieved from [Link]
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1,2 trans-dichloroethylene - Enviro Tech International. Retrieved from [Link]
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TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5) Administered in Microcapsules in Feed to F344/N Rats and - National Toxicology Program. Retrieved from [Link]
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Trans: the Cleaning Workhorse - Techspray. Retrieved from [Link]
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Table 4-2, Physical and Chemical Properties of Trichloroethylenea - Toxicological Profile for Trichloroethylene - NCBI Bookshelf. Retrieved from [Link]
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trans-1,2-Dichloroethylene - Hazardous Agents - Haz-Map. Retrieved from [Link]
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VersaTRANS® Solvent (trans 1,2-dichloroethylene) Summary | Westlake. Retrieved from [Link]
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1,2-Dichloroethylene - IDLH | NIOSH - CDC. Retrieved from [Link]
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Toxicological Profile for 1,2-Dichloroethene. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Trans-1,2-Dichloroethylene
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. Trans-1,2-dichloroethylene, a volatile and flammable chlorinated hydrocarbon, requires meticulous handling not only during its application but, just as critically, at the end of its use. This guide provides a comprehensive, step-by-step framework for the proper disposal of trans-1,2-dichloroethylene, grounded in regulatory standards and field-proven best practices.
Section 1: Understanding the Hazard Profile of Trans-1,2-Dichloroethylene
Before any disposal protocol can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal methodology.
Trans-1,2-dichloroethylene is a highly flammable, colorless liquid with a sharp, harsh odor.[1] It is classified as a hazardous substance due to its flammability, toxicity, and potential to form explosive peroxides upon exposure to air.[2][3][4]
Table 1: Key Safety and Physical Properties of Trans-1,2-Dichloroethylene
| Property | Value | Source |
| CAS Number | 156-60-5 | [2] |
| Molecular Formula | C2H2Cl2 | [2] |
| Flash Point | 36°F (2°C) | [3][5] |
| Flammability Limits in Air | 6.7% - 18% by volume | [5] |
| Vapor Density | 3.34 (Air = 1.0) | [2][3] |
| Specific Gravity | 1.2743 @ 77°F (25°C) | [3] |
| Health Hazards | Harmful if swallowed or inhaled; causes skin and eye irritation.[2][3] | [2][3] |
| EPA Hazardous Waste Code | U079, D001 | [5][6][7] |
The U.S. Environmental Protection Agency (EPA) has designated trans-1,2-dichloroethylene as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Specifically, it is listed as U079 and may also exhibit the ignitability characteristic (D001).[5][6][7] This classification mandates a stringent set of disposal requirements to protect human health and the environment.
Section 2: Pre-Disposal and Waste Accumulation Procedures
Proper disposal begins with correct handling and accumulation of waste in the laboratory. The principle of "waste minimization" should always be at the forefront of any experimental design.
Step 1: Waste Segregation Never mix trans-1,2-dichloroethylene waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Chlorinated solvents have specific disposal pathways, and cross-contamination can create complex and costly disposal challenges.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be in good condition, with a secure, tight-fitting lid.[9]
-
Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label to the container.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-1,2-Dichloroethylene"
-
The specific hazard characteristics (e.g., Ignitable, Toxic)
-
The date the waste was first added to the container.
-
Step 3: Safe Accumulation
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times, except when adding waste.[5] This is crucial to prevent the release of flammable vapors.
-
Ventilation: Ensure the accumulation area is well-ventilated to prevent the buildup of vapors.[5]
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Once the waste container is full or ready for disposal, a systematic process must be followed to ensure a safe and compliant handoff to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
dot
Caption: Immediate decision-making for a chemical spill.
Protocol 5: Spill Response
-
Alert Personnel: Immediately notify everyone in the vicinity. [10]2. Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and call your institution's emergency number. [11]3. Control Ignition Sources: If the spill is flammable and it is safe to do so, eliminate all ignition sources. 4. Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading. [12]Do not use combustible materials like paper towels.
-
Cleanup:
-
Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary by trained personnel. [10][13] * Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container. [11] * Label the container as "Spill Debris" with the name of the chemical. [10]7. Decontaminate: Clean the spill area with soap and water. [12] Protocol 6: Personnel Exposure
-
-
Inhalation: Move the affected person to fresh air immediately. Call for medical assistance. [5]* Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes. [13]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. [13]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [5]Seek immediate medical attention.
For any exposure, have the Safety Data Sheet (SDS) for trans-1,2-dichloroethylene available for the emergency responders. [13] By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship. Your commitment to proper chemical management is a testament to the integrity of your research.
References
-
Enviro Tech International. (n.d.). 1,2 trans-dichloroethylene Safety Data Sheet. Retrieved from [Link]
- Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
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John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638186, Trans-1,2-Dichloroethylene. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2020, August 5). Final Scope of the Risk Evaluation for trans-1,2-Dichloroethylene CASRN 156-60-5. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from [Link]
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A-Scientist's-Guide-to-Personal-Protective-Equipment-for-Handling-trans-1,2-Dichloroethylene
Handling trans-1,2-dichloroethylene in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and scientific principles. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
Trans-1,2-dichloroethylene is a highly flammable, colorless liquid with a sharp, harsh odor.[1] It is primarily used as a solvent for cleaning and degreasing.[1] A thorough understanding of its associated hazards is the foundation of a robust safety plan.
Key Hazards:
-
Flammability: The substance is highly flammable, with vapors that can form explosive mixtures with air.[2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3]
-
Inhalation Toxicity: Inhalation of trans-1,2-dichloroethylene is harmful and can cause symptoms such as dizziness, nausea, headache, loss of coordination, and in high concentrations, unconsciousness.[2] Exposure to high concentrations can irritate the nose, throat, and lungs.[4]
-
Skin and Eye Irritation: Direct contact can cause skin irritation, leading to a rash or burning sensation.[4] It is also moderately to severely irritating to the eyes.[2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[4]
Core PPE Requirements
A multi-layered approach to PPE is necessary to mitigate the risks associated with trans-1,2-dichloroethylene. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Eye and Face Protection
-
Minimum Requirement: Approved safety goggles with side shields are mandatory.[2]
-
Enhanced Protection: A face shield should be worn in situations where splashing or spraying is possible.[2]
Hand Protection
-
Glove Selection: Standard nitrile gloves may not provide adequate protection against trans-1,2-dichloroethylene. It is recommended to use gloves made of Viton® or a laminate material (polyethylene/ethylene vinyl alcohol). Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.[5]
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[6]
Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.
-
Apron: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Full-body Suit: In cases of large-scale use or potential for significant exposure, a full-body chemical-resistant suit, such as one made of neoprene, may be necessary.[7]
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure is through engineering controls like fume hoods and adequate ventilation.[3][8]
-
Respirator Use: When engineering controls are insufficient to maintain exposure below the permissible exposure limit (PEL), respiratory protection is required.
-
For concentrations up to 1000 ppm: A powered, air-purifying respirator with organic vapor cartridges or a supplied-air respirator is recommended.[9]
-
For emergency situations or unknown concentrations: A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[9]
-
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include operational procedures and proper disposal of hazardous waste.
Safe Handling Procedures
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8][10]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and equipment are properly grounded.[3][6]
-
Ventilation: Always handle trans-1,2-dichloroethylene in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[2][3]
Disposal of Contaminated PPE and Waste
-
Waste Classification: Trans-1,2-dichloroethylene is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U079.[11][12]
-
Containerization: All contaminated waste, including gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through an approved waste disposal plant.[6][8] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method.[8]
-
Contaminated Clothing: Contaminated clothing should be removed immediately and laundered separately from other clothing.[13] Inform the person laundering the clothes of the hazardous nature of the contaminant.[14]
Summary of PPE and Exposure Limits
| Parameter | Guideline | Source |
| OSHA PEL (8-hour TWA) | 200 ppm (790 mg/m³) | [2][4][15] |
| NIOSH REL (10-hour TWA) | 200 ppm (790 mg/m³) | [4][16] |
| ACGIH TLV (8-hour TWA) | 200 ppm (790 mg/m³) | [2][4] |
| NIOSH IDLH | 1,000 ppm | [16] |
| Eye/Face Protection | Safety goggles with side shields; face shield for splash risk. | [2] |
| Hand Protection | Viton® or laminate gloves recommended. | [5] |
| Body Protection | Flame-resistant lab coat; chemical-resistant apron as needed. | |
| Respiratory Protection | Required if PEL is exceeded; type depends on concentration. | [9] |
PPE Selection Workflow
Caption: PPE selection workflow for handling trans-1,2-dichloroethylene.
References
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Enviro Tech International. (n.d.). 1,2 trans-dichloroethylene Safety Data Sheet. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from [Link]
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Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). 1,2-Dichloroethylene - IDLH. NIOSH. Retrieved from [Link]
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BIOLENE. (n.d.). PPE – Protective suit against ethylene oxide. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE). Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 1,2-DICHLOROETHYLENE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2021). Study Submission for 1,2-Trans-Dichloroethylene (CASRN 156-60-5): Health and Safety Data Reporting. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Risk Evaluation for Trans-1,2- Dichloroethylene. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,2-Dichloroethylene. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). CHLORINE. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2020). Use Report for Trans-1,2-Dichloroethylene (CAS RN 156-60-5). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2006). Health Guidelines for Chlorine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorine. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylene dichloride. Retrieved from [Link]
-
SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for 1,2-Dichloroethylene (hydrocarbons, halogenated). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
